Ruthenium(3+)
Beschreibung
Eigenschaften
CAS-Nummer |
22541-88-4 |
|---|---|
Molekularformel |
Ru+3 |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
ruthenium(3+) |
InChI |
InChI=1S/Ru/q+3 |
InChI-Schlüssel |
BPEVHDGLPIIAGH-UHFFFAOYSA-N |
SMILES |
[Ru+3] |
Kanonische SMILES |
[Ru+3] |
Andere CAS-Nummern |
22541-88-4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Ruthenium(III) Chloride Hydrate: Properties, Reactivity, and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) stands as a cornerstone in the field of inorganic and organometallic chemistry. As the most common starting material for ruthenium-based compounds, its versatility is nearly unmatched.[1][2][3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and its pivotal role in catalysis, materials science, and drug development.
Core Properties of Ruthenium(III) Chloride Hydrate
Ruthenium(III) chloride is most commonly handled as a hydrate (RuCl₃·xH₂O), a dark brown or black solid, as the anhydrous form is insoluble in water and less reactive.[2][3][4][5] The degree of hydration can vary, which is an important consideration for stoichiometric calculations.[6] The compound is hygroscopic and should be stored in a dry, well-ventilated environment.[7][8]
Table 1: Quantitative Data for Ruthenium(III) Chloride Hydrate
| Property | Value | Citations |
| Chemical Formula | RuCl₃·xH₂O | [2][] |
| Molecular Weight | 207.43 g/mol (anhydrous basis) | [2] |
| Appearance | Dark brown to black powder, crystals, or chunks | [1][2][4][5] |
| Melting Point | >300 °C (decomposes) | [][10] |
| Density | ~3.11 g/cm³ | [11] |
| Solubility (Hydrate) | ||
| Water | Soluble | [4][12] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [4] |
| Hydrochloric Acid | Soluble | [1][3] |
| Solubility (Anhydrous) | ||
| Water | Insoluble | [2][3][4] |
| Stability | Hygroscopic; stable under normal conditions but decomposes above 90°C | [7][8][13] |
| pH of Aqueous Solution | < 2 | [7][13] |
Reactivity and Chemical Applications
The rich chemistry of Ruthenium(III) chloride hydrate stems from ruthenium's ability to exist in multiple stable oxidation states (especially Ru(II), Ru(III), and Ru(IV)), making it a versatile precursor and catalyst.[2]
RuCl₃·xH₂O is the primary starting material for the synthesis of a vast array of ruthenium complexes.[2] Its reactions often involve the reduction of Ru(III) to Ru(II), a common oxidation state in catalytically active species.
Ruthenium(III) chloride hydrate, either directly or as a precursor to more complex catalysts, is highly effective in a wide range of organic transformations.[5][14]
-
Oxidation Reactions: It is a well-known catalyst for the oxidation of alcohols to aldehydes and ketones, often using a co-oxidant.[5][10]
-
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes derived from RuCl₃·xH₂O are powerful catalysts for adding hydrogen to unsaturated bonds, such as those in alkenes and alkynes.[5][14] It can activate molecular hydrogen homogeneously in solution.[15]
-
Olefin Metathesis: It serves as a key precursor for synthesizing Grubbs' catalysts, which have revolutionized olefin metathesis, a powerful carbon-carbon bond-forming reaction.[1][5]
-
C-H Activation: Modern synthetic methods utilize ruthenium catalysis for the hydroarylation of olefins through C-H bond activation, offering a highly efficient route to complex molecules.[16]
-
Multicomponent Reactions: It effectively catalyzes one-pot reactions like the Biginelli reaction to produce dihydropyrimidinones, which are of pharmacological interest.[17]
-
Nanomaterials: RuCl₃·xH₂O is used to synthesize ruthenium and ruthenium oxide nanoparticles.[11] These materials are investigated for their electrocatalytic performance in fuel cells and water splitting (HER/OER).[11]
-
Thin Films: It acts as a precursor for depositing ruthenium thin films, which are valuable in electronics for applications like memory devices due to their conductivity and high-temperature stability.[14]
-
Drug Discovery: Ruthenium-based compounds, synthesized from RuCl₃·xH₂O, have shown significant promise as anticancer agents.[14] These complexes are believed to target cancer cells while minimizing damage to healthy tissue, although this remains an active area of research.[14]
Experimental Protocols
The following sections provide detailed methodologies for representative experiments involving Ruthenium(III) chloride hydrate.
This protocol is adapted from the solvent-free method described by De and Gibbs, demonstrating the efficiency of RuCl₃ as a catalyst.[17]
Objective: To synthesize a 3,4-dihydropyrimidin-2-(1H)-one from an aldehyde, a β-keto ester, and urea using a catalytic amount of RuCl₃·xH₂O.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol)
-
β-keto ester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 mmol, 2 mol%)
-
Round-bottom flask
-
Ethanol (for recrystallization)
Procedure:
-
Combine the aldehyde (1.0 mmol), β-keto ester (1.0 mmol), urea (1.5 mmol), and Ruthenium(III) chloride hydrate (0.02 mmol) in a clean, dry round-bottom flask.
-
Heat the reaction mixture in an oil bath at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[17]
-
After completion, cool the reaction mixture to room temperature.
-
Add cold water to the solidified mixture and stir.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2-(1H)-one.
This complex is a vital precursor and catalyst in its own right. The synthesis involves the reduction of Ru(III) to Ru(II) in the presence of excess triphenylphosphine (PPh₃), which also acts as a ligand and a reducing agent.[2]
Objective: To synthesize RuCl₂(PPh₃)₃ from RuCl₃·xH₂O.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 1.0 mmol)
-
Triphenylphosphine (PPh₃, 7.0 mmol)
-
Methanol or Ethanol (solvent)
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Add RuCl₃·xH₂O (1.0 mmol) and PPh₃ (7.0 mmol) to a Schlenk flask equipped with a reflux condenser under an inert atmosphere.
-
Add a suitable solvent, such as methanol or ethanol (approx. 50 mL).
-
Heat the mixture to reflux with vigorous stirring. The color of the solution will change as the reaction proceeds.
-
Maintain the reflux for 2-4 hours until the formation of a dark brown or black microcrystalline solid is complete.
-
Cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation.
-
Collect the product by filtration under an inert atmosphere.
-
Wash the solid product with cold ethanol, followed by a non-polar solvent like hexane, to remove excess PPh₃ and triphenylphosphine oxide (a byproduct).[2]
-
Dry the product, RuCl₂(PPh₃)₃, under vacuum.
Safety and Handling
Ruthenium(III) chloride hydrate is a hazardous substance that requires careful handling.
-
Health Hazards: It is corrosive and can cause severe skin burns and eye damage.[7][13] It is also harmful if swallowed.[7]
-
Personal Protective Equipment (PPE): Always handle in a chemical fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[13][18]
-
Handling Precautions: Avoid breathing dust.[13][18] Ensure adequate ventilation. Keep containers tightly closed when not in use.[18]
-
Incompatibilities: Avoid contact with strong reducing agents, strong alkalis, strong oxidizers, and certain metals.[7][13][18]
-
Environmental Hazards: The compound is very toxic to aquatic life with long-lasting effects.[7] Prevent it from entering drains or water systems.[7]
By understanding its properties and reactivity, researchers can safely and effectively harness the vast potential of Ruthenium(III) chloride hydrate in advancing science and technology.
References
- 1. Ruthenium(III) chloride hydrate | 14898-67-0 [chemicalbook.com]
- 2. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Ruthenium(III) chloride | 10049-08-8 [chemicalbook.com]
- 4. Ruthenium (III) Chloride Hydrate, 99.9 trace metals basis [sigmaaldrich.com]
- 5. Ruthenium(III) Chloride: A Key Catalyst in Modern Chemistry and Advanced Materials_Chemicalbook [chemicalbook.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 10. Ruthenium(III) chloride hydrate [oakwoodchemical.com]
- 11. Ruthenium (III) Chloride Hydrate, 99.9 trace metals basis [sigmaaldrich.com]
- 12. Ruthenium(III) chloride hydrate, 35 - 40% Ru | Fisher Scientific [fishersci.ca]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. News - What is ruthenium III chloride used for? [shlzpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ruthenium(III) Chloride-Catalyzed One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones under Solvent-Free Conditions [organic-chemistry.org]
- 18. colonialmetals.com [colonialmetals.com]
A Technical Guide to the Synthesis and Characterization of Novel Ruthenium(III) Complexes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ruthenium(III) complexes have garnered significant interest in medicinal and materials science due to their unique electronic properties, stability, and promising therapeutic activities, particularly as anticancer agents.[1][2] Unlike platinum-based drugs, ruthenium complexes offer potential for reduced toxicity and the ability to overcome drug resistance mechanisms.[3][4] This guide provides an in-depth overview of the synthesis and characterization of novel Ru(III) complexes, focusing on methodologies relevant to drug discovery and development. It includes detailed experimental protocols, data interpretation guidelines, and visualizations of key workflows and biological pathways.
Synthesis of Ruthenium(III) Complexes
The synthesis of Ru(III) complexes typically involves the reaction of a ruthenium(III) precursor, most commonly ruthenium(III) chloride hydrate (RuCl₃·xH₂O), with a carefully designed organic ligand. The choice of ligand is critical as it dictates the coordination geometry, stability, solubility, and ultimately, the biological activity of the resulting complex.[5] Schiff base ligands, derived from the condensation of an aldehyde or ketone with a primary amine, are frequently employed due to their versatile steric and electronic properties.[5][6]
General Synthetic Workflow
The process follows a logical progression from ligand synthesis to complexation, purification, and final characterization.
Caption: General experimental workflow for Ru(III) complex synthesis.
Experimental Protocol: Synthesis with a Schiff Base Ligand
This protocol provides a representative method for synthesizing an octahedral Ru(III) complex with a bidentate Schiff base ligand, adapted from methodologies described in the literature.[6][7]
-
Ligand Synthesis (In Situ):
-
In a round-bottom flask equipped with a reflux condenser, dissolve the selected aldehyde (e.g., 5-bromosalicylaldehyde, 1 mmol) in 20 mL of absolute ethanol.
-
Add the primary amine (e.g., ethanolamine, 1 mmol) to the solution dropwise while stirring.
-
The formation of the Schiff base often occurs rapidly at room temperature, indicated by a color change.
-
-
Complexation:
-
To the ethanolic Schiff base solution, add a solution of RuCl₃·3H₂O (0.5 mmol) in 15 mL of ethanol.
-
Reflux the resulting mixture with constant stirring for 5-6 hours at approximately 80°C.[7] The progress of the reaction can be monitored by observing the precipitation of the complex.
-
After the reflux period, cool the reaction mixture to room temperature.
-
-
Isolation and Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the product sequentially with ethanol and then diethyl ether to remove any unreacted starting materials.
-
If necessary, purify the complex further by recrystallization from a suitable solvent like hot ethanol or a DMF/ethanol mixture.[6]
-
Dry the final product under a vacuum. The resulting complexes are often air-stable, amorphous powders.[8]
-
Physicochemical Characterization
A comprehensive suite of analytical techniques is required to confirm the structure, purity, and electronic properties of the newly synthesized complexes.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal center. Key spectral shifts indicate successful complexation.
-
Protocol: IR spectra are typically recorded using a FT-IR spectrometer with KBr pellets in the 4000-400 cm⁻¹ range.
-
Data Interpretation:
-
ν(C=N): The azomethine stretch of the Schiff base ligand, typically appearing around 1610-1630 cm⁻¹, shifts to a lower frequency upon coordination to the Ru(III) ion, indicating the involvement of the imine nitrogen in bonding.[8]
-
ν(O-H): The disappearance of the broad phenolic -OH band (around 3400 cm⁻¹) from the free ligand spectrum confirms deprotonation and coordination of the phenolic oxygen to the metal.[9]
-
New Bands: The appearance of new, non-ligand bands in the far-IR region (typically 500-400 cm⁻¹) can be assigned to Ru-N and Ru-O stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex, which are responsible for its color.
-
Protocol: Spectra are recorded in a suitable solvent (e.g., DMF, acetonitrile) using a quartz cuvette.[8]
-
Data Interpretation: Ru(III) complexes, with a d⁵ electronic configuration, typically exhibit several absorption bands.
-
Ligand-Centric Transitions (π→π / n→π):** Intense bands observed below 400 nm are generally assigned to internal electronic transitions within the aromatic rings and imine group of the Schiff base ligand.[8]
-
Ligand-to-Metal Charge Transfer (LMCT): Bands in the visible region (400-600 nm) are often attributed to LMCT transitions.
-
d-d Transitions: Weaker bands, sometimes obscured by charge-transfer bands, may appear at higher wavelengths (>600 nm) and are assigned to spin-forbidden d-d transitions (e.g., ²T₂g → ²A₂g).[8]
-
| Technique | Typical Wavenumber/Wavelength | Assignment | Reference |
| IR | 1590-1610 cm⁻¹ | Coordinated ν(C=N) stretch | [8] |
| 450-500 cm⁻¹ | ν(Ru-N) stretch | [9] | |
| UV-Vis | 250-380 nm | π→π* / n→π* (Intra-ligand) | [8] |
| 400-600 nm | Ligand-to-Metal Charge Transfer (LMCT) | [10][11] | |
| >600 nm | d-d transition (²T₂g → ²A₂g) | [8] |
Table 1: Representative Spectroscopic Data for Ru(III)-Schiff Base Complexes.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is used to probe the redox properties of the complexes, which is particularly relevant for their biological mechanism of action. Many Ru(III) prodrugs are believed to be activated via reduction to the more reactive Ru(II) state in the hypoxic tumor environment.
-
Protocol:
-
The experiment is performed using a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[12][13]
-
The complex is dissolved in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[14]
-
The solution is deoxygenated by purging with nitrogen or argon gas.[12]
-
A potential is swept between set limits, and the resulting current is measured.
-
-
Data Interpretation: For a typical Ru(III) complex, the voltammogram will show a quasi-reversible one-electron reduction wave corresponding to the Ru(III)/Ru(II) redox couple.[9]
-
Formal Potential (E°'): Calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value indicates the ease of reduction.
-
Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, ΔEp is close to 59 mV. Larger values suggest a quasi-reversible or irreversible process.
-
| Complex Type | Redox Couple | Typical Potential (V vs. Ag/AgCl) | Reversibility | Reference |
| Ru(III)-Picolinamide | Ru(III)/Ru(II) | -0.22 to -0.41 | Reversible | [10] |
| Ru(III)-Schiff Base | Ru(III)/Ru(II) | -0.82 to -0.97 | Quasi-reversible | [9] |
| Ru(III)-Amine | Ru(III)/Ru(II) | Varies with Ligand | Varies | [15] |
Table 2: Representative Electrochemical Data for Ru(III) Complexes.
Structural Elucidation
X-ray Crystallography: This is the definitive method for determining the precise three-dimensional structure of a complex, including bond lengths, bond angles, and coordination geometry.
-
Protocol: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the complex. The crystal is mounted on a diffractometer, and diffraction data are collected.[16][17]
-
Data Interpretation: The resulting structure confirms the coordination number (typically six for an octahedral geometry), the identity of the coordinating atoms, and the overall molecular arrangement.[18][19]
| Parameter | Typical Value for Octahedral Ru(III) | Significance | Reference |
| Ru-N Bond Length | 2.0 - 2.2 Å | Confirms coordination of nitrogen donors | [10][17] |
| Ru-O Bond Length | 1.9 - 2.1 Å | Confirms coordination of oxygen donors | [10] |
| Ru-Cl Bond Length | 2.3 - 2.4 Å | Confirms coordination of chloride ligands | [17] |
| N-Ru-N Angle | ~90° or ~180° | Defines the octahedral geometry | [17] |
Table 3: Typical Crystallographic Data for Ru(III) Complexes.
Other Techniques:
-
Elemental Analysis (CHN): Confirms the empirical formula of the complex.[20]
-
Mass Spectrometry (ESI-MS): Determines the molecular weight of the complex and confirms its composition.[7]
-
Magnetic Susceptibility: Measures the effective magnetic moment (μ_eff). For low-spin d⁵ Ru(III) complexes, this value is typically around 1.7 - 2.2 B.M., confirming the presence of one unpaired electron.[6][8]
Biological Activity and Signaling Pathways
Many Ru(III) complexes are investigated for their anticancer properties.[1] Their mechanism of action is multifaceted and can involve direct DNA binding, inhibition of enzymes, or the induction of oxidative stress and apoptosis.[4][21]
Mechanism of Action
Ruthenium complexes can trigger cancer cell death through various signaling pathways.[21] A combination of a ruthenium complex and the standard drug doxorubicin has been shown to synergistically inhibit cancer cell growth by down-regulating the PI3K/AKT signaling pathway, a key pathway involved in cell survival and proliferation.[22]
Caption: Inhibition of the PI3K/AKT survival pathway by a Ru(III) complex.
This inhibition leads to decreased cell proliferation and an increase in apoptosis (programmed cell death). The ability of some ruthenium complexes to generate reactive oxygen species (ROS) can also contribute to their cytotoxicity by activating stress-related pathways like the p38 MAPK pathway.[22][23]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential drug candidates.
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ru(III) complex in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the complex at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the complex concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Schiff Base Ruthenium Metal Complexes: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural and biomedical investigations of novel ruthenium schiff base complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Design, Spectroscopic, DFT, Pharmacological, and Molecular Docking Studies of Novel Ruthenium(III)–Schiff Base Complex: An Inhibitor of Progression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthesis, structure and electrochemical properties of a group of ruthenium(iii) complexes of N-(aryl)picolinamide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Enantiomeric Complexes Based on Ruthenium(III) and 2,2′-Biimidazole: X-ray Structure and Magnetic Properties [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 22. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Electronic Structure and Coordination Chemistry of Ruthenium(III)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles governing the electronic structure and coordination chemistry of Ruthenium in its +3 oxidation state. It is intended to serve as a technical resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing core concepts relevant to research and development, particularly in the field of medicinal chemistry.
Electronic Structure of Ruthenium(III)
Ruthenium (Ru), a member of the platinum group metals, possesses a rich and versatile chemistry, largely due to its ability to access a wide range of oxidation states. The Ruthenium(III) ion, in particular, is a key focus in the development of novel therapeutic agents and catalysts.
Electron Configuration and Spin State
The neutral ruthenium atom has an electron configuration of [Kr] 4d⁷ 5s¹, an exception to the Aufbau principle.[1][2][3] To form the Ruthenium(III) cation (Ru³⁺), the atom loses three electrons, first from the 5s orbital and then from the 4d orbitals, resulting in a ground-state electron configuration of [Kr] 4d⁵ .[1][4]
As a d⁵ ion, Ru(III) complexes are paramagnetic due to the presence of unpaired electrons.[5] In a typical octahedral ligand field, the five d-orbitals split into a lower-energy t₂g triplet and a higher-energy e_g doublet. The large crystal field splitting prompted by most ligands leads to a low-spin configuration (t₂g⁵ e_g⁰) , with one unpaired electron (S=1/2).[6][7] This low-spin d⁵ configuration is responsible for the characteristic spectroscopic and magnetic properties of Ru(III) compounds.
Spectroscopic and Magnetic Properties
The electronic structure of Ru(III) gives rise to distinct spectroscopic signatures.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for characterizing Ru(III) complexes. The spectra for low-spin d⁵ systems typically show signals indicative of an anisotropic environment, confirming the presence of an unpaired electron in an asymmetric setting.[6][8]
-
Magnetic Moment: The effective magnetic moment (μ_eff) for low-spin Ru(III) complexes is typically in the range of 1.91 - 1.93 B.M., which is consistent with the presence of one unpaired electron.[6]
-
Electronic Spectra (UV-Vis): Ru(III) complexes often exhibit intense absorption bands in the visible region, which are assigned to metal-to-ligand charge transfer (MLCT) transitions.[6] d-d transitions, such as ²T₂g → ²A₂g, are also observed but are typically weaker.[6]
Table 1: Summary of Electronic and Magnetic Properties of Ruthenium(III)
| Property | Value/Description | Source(s) |
|---|---|---|
| Oxidation State | +3 | [5] |
| Electron Configuration | [Kr] 4d⁵ | [1][4] |
| d-electron Count | 5 | [2] |
| Common Spin State | Low Spin (S=1/2) | [6] |
| Octahedral Field Config. | t₂g⁵ e_g⁰ | [7] |
| Magnetic Behavior | Paramagnetic | [5][6] |
| Typical Magnetic Moment | ~1.9 B.M. | [6] |
Coordination Chemistry of Ruthenium(III)
The coordination chemistry of Ru(III) is extensive, characterized by stable complexes with a variety of ligands and geometries. This stability is a key factor in its application in medicine, where Ru(III) compounds can act as prodrugs.[9][10]
Coordination Number and Geometry
Ruthenium(III) predominantly forms six-coordinate complexes with a distorted octahedral geometry .[5][11][12][13] This is the most common and stable arrangement, accommodating a wide array of ligand types. While other coordination numbers are possible, they are far less common for the Ru(III) state.
Common Ligands
Ru(III) is a hard acid and therefore forms stable complexes with a variety of donor atoms.
-
Nitrogen Donors: This is a vast class, including amines, ammonia, imidazole, pyridine derivatives, bipyridines, and macrocycles like porphyrins.[11][12][14]
-
Oxygen Donors: Ligands such as water, aqua molecules, and the deprotonated phenolic oxygen of Schiff bases readily coordinate to Ru(III).[6][15]
-
Halide Donors: Chloride (Cl⁻) is a very common ligand in Ru(III) chemistry, often found in precursor materials like RuCl₃ and in the final coordination sphere of many complexes.[6][11][16]
-
Phosphine and Arsine Donors: Triphenylphosphine (PPh₃) and triphenylarsine (AsPh₃) are common co-ligands that can stabilize the Ru(III) center.[6]
Redox Properties
A defining characteristic of ruthenium chemistry is the accessibility of the Ru(II), Ru(III), and Ru(IV) oxidation states.[12][17] The Ru(III)/Ru(II) redox couple is particularly important. In cyclic voltammetry, Ru(III) complexes typically exhibit a quasi-reversible, one-electron metal-centered reduction to the corresponding Ru(II) species.[6][18] The precise redox potential is highly dependent on the nature of the coordinated ligands, which allows for fine-tuning of the electronic properties of the complex.[19][20]
Quantitative Data for Ru(III) Complexes
The following tables summarize key quantitative data for representative Ru(III) complexes, providing a basis for comparison and analysis.
Table 2: Selected Crystallographic Bond Lengths in Ru(III) Complexes
| Complex | Bond Type | Bond Length (Å) | Source(s) |
|---|---|---|---|
| cis-[RuCl₂(H₂biim)₂]Cl | Ru–N | 2.050 | [16] |
| cis-[RuCl₂(H₂biim)₂]Cl | Ru–Cl | 2.367 | [16] |
| Adduct with Lysozyme | Ru–N (His15) | 2.4 | [11] |
| Adduct with Lysozyme | Ru–O (Water) | 2.1 - 2.2 | [11] |
| Adduct with Lysozyme | Ru–Cl | 3.1 |[11] |
Table 3: Spectroscopic Data for Representative Ru(III) Complexes
| Complex Type | Technique | Key Bands/Signals | Source(s) |
|---|---|---|---|
| [Ru(Schiff base)(Cl)₂(As/P Ph₃)₂] | UV-Vis | 615 – 628 nm (²T₂g → ²A₂g) | [6] |
| [Ru(Schiff base)(Cl)₂(As/P Ph₃)₂] | EPR | Anisotropic signal (gₓ ≠ gᵧ ≠ g_z) | [6] |
| [Ru(bpy)₂(L)]³⁺ | UV-Vis | ~450 nm (MLCT) |[21] |
Table 4: Electrochemical Data for the Ru(III)/Ru(II) Redox Couple
| Complex | E₁/₂ (V vs. reference) | Reference Electrode | Source(s) |
|---|---|---|---|
| [Ru(Schiff base)(Cl)₂(As/P Ph₃)₂] | -0.826 to -0.971 V | - | [6] |
| mer-[RuCl₃(dppb)(4-pic)] | +0.30 V | SCE | [18] |
| [Ru(bpy)₂(L)]³⁺ | ~1.25 V | Ag/AgCl | [22] |
| [Ru(dppe)₂(L)]³⁺ | +0.60 V | - |[23] |
Key Experimental Protocols
This section details generalized methodologies for the synthesis and characterization of Ru(III) coordination complexes.
General Synthesis of a Ru(III) Schiff Base Complex
This protocol is a representative example adapted from literature procedures.[6][15]
-
Preparation of Solutions:
-
Dissolve the starting ruthenium salt (e.g., RuCl₃·xH₂O or [Ru(PPh₃)₃Cl₃]) (1.0 mmol) in a suitable solvent such as benzene or ethanol (20 mL).
-
In a separate flask, dissolve the Schiff base ligand (1.0 mmol) in a solvent like chloroform or hot ethanol (10-30 mL).
-
-
Reaction:
-
Slowly add the ligand solution to the stirring ruthenium salt solution. A color change is typically observed, indicating complex formation.
-
If required, adjust the pH to 7-9 by adding an ethanolic KOH solution.
-
-
Reflux:
-
Heat the resulting mixture to reflux for 4-6 hours under an inert atmosphere.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the solid precipitate by filtration.
-
Wash the product sequentially with ethanol and diethyl ether to remove unreacted starting materials. . Dry the final complex under vacuum.
-
Characterization by Cyclic Voltammetry (CV)
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a dry, deoxygenated solvent (e.g., acetonitrile or CH₂Cl₂).
-
Analyte Solution: Dissolve the synthesized Ru(III) complex in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Measurement: Purge the analyte solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram by sweeping the potential across the range of interest (e.g., from +1.5 V to -1.5 V) at a scan rate of 100 mV/s.
Characterization by Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the complex suitable for diffraction, typically by slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system.
-
Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a stream of cold N₂ (typically 100 K) on an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα) and a detector (e.g., CCD).[24][25]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms (Ru). Refine the structural model using full-matrix least-squares methods to determine the final atomic positions and parameters.[25]
Application in Drug Development: The "Activation by Reduction" Hypothesis
Many Ru(III) complexes are investigated as anticancer agents. They are generally less toxic than platinum-based drugs and are believed to function as prodrugs.[10][19][26] The prevailing mechanism is the "activation by reduction" hypothesis, where the relatively inert Ru(III) complex is selectively reduced to the more reactive and cytotoxic Ru(II) form within the hypoxic (low oxygen) environment of solid tumors.[9][10]
This in-situ activation leads to ligand exchange and allows the ruthenium center to bind to biological targets, such as DNA or proteins, ultimately inducing cell death via apoptosis or other pathways.[10][26]
References
- 1. homework.study.com [homework.study.com]
- 2. brainly.com [brainly.com]
- 3. Periodic Table of Elements: Ruthenium - Ru (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 4. brainly.in [brainly.in]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 10. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. The coordination chemistry of ruthenium porphyrin complexes - UBC Library Open Collections [open.library.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Editorial of Special Issue Ruthenium Complex: The Expanding Chemistry of the Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. electrochemsci.org [electrochemsci.org]
- 22. researchgate.net [researchgate.net]
- 23. Spectroscopic and electrochemical properties of ruthenium complexes with photochromic triarylamine–dithienylethene–acetylide ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Diverse Redox Landscape of Ruthenium Coordination Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ruthenium, a versatile transition metal, exhibits a remarkable range of accessible oxidation states, from Ru(II) to the rare Ru(VIII). This property, coupled with its ability to form stable coordination complexes with a vast array of ligands, makes it a cornerstone of modern inorganic chemistry. The specific oxidation state of ruthenium in a complex dictates its electronic structure, geometry, reactivity, and ultimately, its utility in diverse applications ranging from catalysis to medicine. This technical guide provides a comprehensive exploration of the different oxidation states of ruthenium in coordination complexes, focusing on their synthesis, characterization, and key applications.
The Spectrum of Ruthenium Oxidation States
Ruthenium's rich redox chemistry is central to its utility. The stability of a particular oxidation state is highly dependent on the nature of the coordinating ligands. Softer, π-acceptor ligands like bipyridine and carbon monoxide tend to stabilize lower oxidation states such as Ru(II), while harder, σ-donating ligands like oxo and nitrido groups are crucial for accessing higher oxidation states. The most commonly encountered and well-studied oxidation states in coordination chemistry are Ru(II), Ru(III), and Ru(IV), each with distinct characteristics and applications.[1][2] Higher oxidation states like Ru(V), Ru(VI), and Ru(VIII) are typically found in complexes with strong σ-donating ligands and are often potent oxidizing agents.
Quantitative Data on Ruthenium Complexes
The precise characterization of ruthenium complexes is paramount to understanding their behavior. Key quantitative data, including redox potentials, spectroscopic signatures, and structural parameters, provide invaluable insights into the electronic environment of the ruthenium center.
Redox Potentials
Cyclic voltammetry is a powerful technique for probing the redox behavior of ruthenium complexes. The measured potentials for the various Ru(n)/Ru(n+1) couples are highly sensitive to the ligand environment. The following table summarizes representative redox potentials for a selection of ruthenium complexes, illustrating the influence of ligand design on the accessibility of different oxidation states.
| Complex | Redox Couple | Potential (V vs. reference electrode) | Solvent | Reference(s) |
| [Ru(bpy)3]2+ | Ru(III)/Ru(II) | +1.26 vs. SCE | Acetonitrile | [2][3] |
| [Ru(tpy)2]2+ | Ru(III)/Ru(II) | +1.28 vs. SCE | Acetonitrile | [2] |
| [Ru(H2dcbpy)(CO)2Cl2] | Ru(III)/Ru(II) | +1.62 vs. Ag+/Ag | Acetonitrile | [4] |
| mer-[RuIIICl3(L1)(CH3CN)] | Ru(IV)/Ru(III) | +0.1 to +0.15 V | [5] | |
| [Ru(tpy)(bpm)(OH2)]2+ | Ru(III)/Ru(II) | +0.85 vs. NHE | Water | |
| [Ru(tpy)(bpm)(OH)]+ | Ru(IV)=O/Ru(III)-OH | +0.65 vs. NHE | Water |
Note: Reference electrodes (e.g., SCE, Ag+/Ag, NHE) and solvent systems significantly impact measured potentials. Direct comparison requires careful consideration of these experimental conditions.
Spectroscopic Data: X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides direct information about the elemental composition and oxidation state of a material. The binding energy of the Ru 3d core level electrons is particularly sensitive to the oxidation state of the ruthenium atom. An increase in oxidation state generally leads to an increase in the Ru 3d binding energy due to the increased effective nuclear charge experienced by the core electrons.
| Oxidation State | Compound/Species | Ru 3d5/2 Binding Energy (eV) | Reference(s) |
| Ru(0) | Ru metal | ~280.1 | [5][6] |
| Ru(II) | RuO (surface) | ~280.5 | [6] |
| Ru(III) | Ru2O3 | ~281.1 | [6] |
| Ru(IV) | RuO2 | ~280.8 - 281.2 | [5][6] |
| Ru(VI) | RuO3 | ~282.6 | [6] |
Note: Binding energies are typically referenced to the adventitious C 1s peak at 284.8 eV. The chemical environment and sample preparation can influence these values.
Structural Data: Ruthenium-Ligand Bond Lengths
X-ray crystallography provides precise information on the three-dimensional structure of coordination complexes, including crucial bond lengths. The oxidation state of the ruthenium center has a direct impact on the lengths of the bonds to its coordinating ligands. Generally, a higher oxidation state leads to shorter metal-ligand bond distances due to increased electrostatic attraction.
| Complex | Oxidation State | Ru-N Bond Length (Å) | Ru-Cl Bond Length (Å) | Reference(s) |
| [Ru(bpy)3]2+ | Ru(II) | 2.056 | - | [7] |
| [Ru(bpy)3]3+ | Ru(III) | 2.072 | - | [7] |
| cis-[RuCl2(H2biim)2]+ | Ru(III) | 2.050 (avg) | 2.367 (avg) | [8] |
| [(η6-p-cymene)RuCl(bimCOO)] | Ru(II) | 2.088 | 2.402 | [9] |
| [Ru(O)(H+TPA)(bpy)]3+ | Ru(IV) | 2.070 - 2.242 | - |
Note: Bond lengths are influenced by the nature of the ligand, the coordination number, and the overall geometry of the complex.
Experimental Protocols
The synthesis and characterization of ruthenium complexes in their various oxidation states require a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Synthesis of a Representative Ru(II) Complex: [Ru(bpy)₃]Cl₂
Tris(2,2'-bipyridine)ruthenium(II) chloride is a classic example of a stable Ru(II) complex.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine (bpy)
-
Sodium hypophosphite (NaH₂PO₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve RuCl₃·xH₂O (1.0 mmol) in 50 mL of ethanol in a round-bottom flask. The solution will be a dark brown-green.
-
Add 2,2'-bipyridine (3.3 mmol) to the solution.
-
Add a solution of sodium hypophosphite (1.0 g) in 10 mL of water. This acts as the reducing agent to convert Ru(III) to Ru(II).[10]
-
Reflux the mixture with stirring for 4-6 hours. The color of the solution will gradually change to a deep red-orange.
-
Allow the solution to cool to room temperature.
-
Reduce the volume of the solvent to approximately 15 mL using a rotary evaporator.
-
Add diethyl ether to the concentrated solution to precipitate the product.
-
Collect the orange-red crystalline solid by vacuum filtration, wash with small portions of cold diethyl ether, and dry in vacuo.
Synthesis of a Representative Ru(III) Complex: mer-[RuCl₃(NH₃)₃]
A representative Ru(III) complex with amine ligands can be synthesized as follows.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Ammonium acetate
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolve RuCl₃·xH₂O (1.0 mmol) in 20 mL of ethanol.
-
Add a large excess of ammonium acetate (e.g., 10 mmol).
-
Reflux the mixture for 2 hours.
-
Cool the solution and slowly add concentrated hydrochloric acid until the pH is acidic.
-
The product will precipitate as a red-brown solid.
-
Collect the solid by filtration, wash with ethanol and then diethyl ether, and dry.
Preparation of a Ru(IV)-Oxo Complex
High-valent ruthenium-oxo complexes are often generated in situ for catalytic applications. A common method involves the oxidation of a Ru(II)-aqua precursor.[11]
Materials:
-
A Ru(II) precursor complex with a coordinated water molecule (e.g., [Ru(tpy)(bpy)(OH₂)]2+)
-
Cerium(IV) ammonium nitrate (CAN) or other suitable oxidant
-
Acetonitrile
-
Water
Procedure:
-
Dissolve the Ru(II)-aqua complex in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of CAN (2 equivalents) in water dropwise with vigorous stirring.
-
The formation of the Ru(IV)-oxo species is often accompanied by a distinct color change.
-
The resulting Ru(IV)-oxo complex is typically used immediately in subsequent reactions due to its high reactivity. Spectroscopic characterization (e.g., UV-Vis, Raman) can be performed on the solution to confirm its formation.[11]
Characterization by Cyclic Voltammetry
Instrumentation:
-
Potentiostat
-
Three-electrode cell (working, reference, and counter electrodes)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of the ruthenium complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Deoxygenate the solution by bubbling with an inert gas for 15-20 minutes.
-
Assemble the three-electrode cell with a polished working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected redox events.
-
Analyze the resulting voltammogram to determine the half-wave potentials (E₁/₂) for reversible processes, which correspond to the formal redox potentials of the complex.
Characterization by X-ray Photoelectron Spectroscopy (XPS)
Instrumentation:
-
XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα)
-
Ultra-high vacuum (UHV) chamber
Procedure:
-
Mount the solid sample on a sample holder using conductive carbon tape.
-
Introduce the sample into the UHV chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Ru 3d region and other relevant elements (e.g., C 1s, N 1s, O 1s).
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution Ru 3d spectrum to identify the different oxidation states present and their relative concentrations.[6]
Visualizing Key Processes and Workflows
Graphviz diagrams are provided to illustrate important signaling pathways, experimental workflows, and logical relationships relevant to the study of ruthenium complexes.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a new ruthenium complex.
Catalytic Cycle of Grubbs' Catalyst (Olefin Metathesis)
Caption: Simplified catalytic cycle for olefin metathesis using a Grubbs' catalyst.
Ruthenium Complex-Mediated Inhibition of the PI3K/AKT Signaling Pathway in Cancer Cells
Caption: Inhibition of the PI3K/AKT signaling pathway by a ruthenium complex.[12][13]
Conclusion
The rich and varied coordination chemistry of ruthenium across its multiple oxidation states provides a fertile ground for scientific discovery and technological innovation. From the design of highly efficient catalysts for organic synthesis to the development of novel anticancer agents, the ability to fine-tune the electronic and steric properties of ruthenium complexes is key. A thorough understanding of the synthesis, characterization, and reactivity associated with each oxidation state, as outlined in this guide, is essential for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable element. The continued exploration of the vast chemical space occupied by ruthenium coordination complexes promises to yield further breakthroughs in catalysis, materials science, and medicine.
References
- 1. agilent.com [agilent.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]
- 13. Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Underpinnings of Ruthenium(III) Chelate Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the theoretical studies on the stability of Ruthenium(3+) chelates, a class of compounds with significant promise in medicinal chemistry and catalysis. The stability of these chelates is paramount to their function, influencing their pharmacokinetic and pharmacodynamic profiles. This document synthesizes findings from contemporary research, focusing on the application of computational methods, particularly Density Functional Theory (DFT), to elucidate the factors governing the stability of these complexes. Detailed methodologies for key computational and experimental approaches are provided, alongside a quantitative summary of stability data and visual representations of theoretical and experimental workflows.
Introduction
Ruthenium(III) complexes have garnered considerable attention as potential therapeutic agents, particularly as anticancer drugs, owing to their unique coordination chemistry and redox properties. The chelation of the Ru(III) ion with various organic ligands is a critical strategy in the design of stable and effective metallodrugs. The stability of these chelates in biological environments is a key determinant of their efficacy and toxicity. Theoretical and computational studies, most notably Density Functional Theory (T), have emerged as powerful tools for predicting and understanding the stability of these complexes, thereby guiding the rational design of new Ru(III)-based therapeutics.[1][2]
This guide delves into the theoretical frameworks used to assess the stability of Ru(III) chelates, summarizes key quantitative findings, and provides detailed procedural outlines for the computational and experimental techniques frequently employed in this field of research.
Theoretical Approaches to Stability Assessment
The stability of a Ruthenium(III) chelate is a multifaceted concept encompassing thermodynamic and kinetic aspects. Theoretical chemistry provides a robust framework for quantifying these properties.
Density Functional Theory (DFT)
DFT has become the cornerstone of computational studies on transition metal complexes due to its balance of accuracy and computational cost.[3][4] It allows for the calculation of various electronic and structural properties that are directly related to the stability of Ru(III) chelates.
Key DFT-derived parameters for stability analysis include:
-
Binding Energy (BE): The energy released upon the formation of the chelate from the Ru(III) ion and the free ligand(s). A more negative binding energy indicates a more stable complex.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial indicators of chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies greater stability.
-
Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity, calculated from HOMO and LUMO energies, provide insights into the overall reactivity and stability of the complex.[1]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution and donor-acceptor interactions between the metal and the ligands, offering a deeper understanding of the nature and strength of the coordinate bonds.
Thermodynamic Stability
Thermodynamic stability refers to the equilibrium position of the chelate formation reaction. It is quantitatively expressed by the stability constant (log β) . Theoretical calculations can predict the Gibbs free energy change (ΔG) of the complexation reaction, which is directly related to the stability constant.
Quantitative Stability Data
The following tables summarize quantitative data from theoretical studies on the stability of various Ruthenium(III) chelates. These values are highly dependent on the specific ligand, the computational method employed, and the solvent model used.
Table 1: Calculated Binding Energies of Ruthenium(III) Chelates
| Chelate | Ligand Type | Computational Method | Basis Set | Binding Energy (kcal/mol) | Reference |
| [Ru(L)Cl₂(H₂O)] | Tridentate Schiff Base | DFT/B3LYP | LANL2DZ | Not explicitly stated | [1] |
| [RuCl(PPh₃)(ap)] | N-donor | DFT | Not specified | Not explicitly stated | [2] |
| Ruthenium-pyrrole derivative | Pyrrole-carboxylate | DFT | Not specified | -11.4 (rotation barrier) | [5] |
Table 2: Quantum Chemical Parameters of a Ruthenium(III)-Schiff Base Complex
| Parameter | Value (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -3.21 |
| Energy Gap (ΔE) | 2.66 |
| Ionization Potential (I) | 5.87 |
| Electron Affinity (A) | 3.21 |
| Global Hardness (η) | 1.33 |
| Chemical Potential (μ) | -4.54 |
| Global Electrophilicity (ω) | 7.73 |
Data extracted from a study on a novel Ruthenium(III)-pyrimidine Schiff base complex.[1]
Experimental Protocols
The theoretical predictions of stability are often corroborated by experimental data. Below are generalized methodologies for key experiments cited in the literature.
Synthesis of Ruthenium(III) Chelates
A general procedure for the synthesis of mononuclear Ruthenium(III) complexes with chelating ligands involves the reaction of a Ruthenium(III) precursor with the desired ligand in an appropriate solvent.
Example Protocol for Synthesis of a Ru(III)-Thiosemicarbazone Complex: [6]
-
Precursor: Start with a suitable Ruthenium(III) precursor, such as [RuCl₃(PPh₃)₃] or [RuBr₃(AsPh₃)₃].
-
Ligand Preparation: Dissolve the thiosemicarbazone ligand in a suitable solvent (e.g., benzene).
-
Reaction: Add the Ruthenium(III) precursor to the ligand solution in a 1:1 molar ratio.
-
Reflux: Reflux the reaction mixture for several hours under an inert atmosphere.
-
Isolation: Cool the solution, reduce its volume, and isolate the solid product by filtration.
-
Purification: Wash the product with appropriate solvents (e.g., petroleum ether) and dry it in a vacuum.
Spectroscopic Characterization
The synthesized complexes are characterized using various spectroscopic techniques to confirm their structure and purity.
-
FT-IR Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups.
-
UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination environment and electronic structure.
-
EPR Spectroscopy: For paramagnetic Ru(III) complexes (d⁵, low spin), EPR spectroscopy is a crucial tool to probe the electronic structure and the geometry of the complex.[6]
-
NMR Spectroscopy: While challenging for paramagnetic complexes due to signal broadening, specialized techniques and comparison with diamagnetic analogues (e.g., Rh(III)) can provide valuable structural information.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the chelate, including bond lengths, bond angles, and the overall coordination geometry.[2] This experimental data is invaluable for validating the geometries predicted by DFT calculations.
Computational Methodology
The following outlines a typical workflow for the theoretical investigation of Ru(III) chelate stability using DFT.
Protocol for DFT Calculations:
-
Structure Optimization:
-
The initial 3D structure of the ligand and the Ru(III) complex is built.
-
Geometry optimization is performed using a specific DFT functional (e.g., B3LYP) and basis set. For the ligand, a basis set like 6-311G is often used, while for the Ruthenium complex, an effective core potential basis set such as LANL2DZ is employed to account for relativistic effects.[1]
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima (no imaginary frequencies). These calculations also provide theoretical vibrational spectra that can be compared with experimental IR data.
-
-
Calculation of Stability Parameters:
-
Binding Energy: Calculated as: BE = E_complex - (E_Ru + n * E_ligand) where E_complex, E_Ru, and E_ligand are the total electronic energies of the complex, the Ruthenium ion, and the ligand(s), respectively.
-
HOMO-LUMO and Reactivity Descriptors: The energies of the frontier molecular orbitals are obtained from the output of the DFT calculation. Global reactivity descriptors are then calculated from these energies.
-
-
Solvent Effects:
-
To simulate a more realistic biological environment, solvent effects can be included using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) illustrate key workflows and conceptual relationships in the study of Ru(III) chelate stability.
Caption: Experimental workflow for the synthesis, characterization, and evaluation of Ru(III) chelates.
Caption: A typical workflow for DFT-based theoretical studies of Ru(III) chelate stability.
Caption: Key factors influencing the stability of Ruthenium(III) chelates.
Conclusion
The stability of Ruthenium(III) chelates is a critical parameter in the development of new therapeutic agents and catalysts. Theoretical studies, predominantly employing Density Functional Theory, provide invaluable insights into the electronic and structural factors that govern this stability. By calculating parameters such as binding energies, frontier molecular orbital energies, and reactivity descriptors, researchers can predict the relative stabilities of different chelates and rationally design novel complexes with enhanced stability and desired biological activity. The synergy between computational predictions and experimental validation through synthesis, spectroscopy, and crystallography is essential for advancing the field of Ruthenium-based medicinal chemistry. This guide has provided a comprehensive overview of the theoretical and experimental methodologies central to the investigation of Ru(III) chelate stability, serving as a valuable resource for researchers in this exciting area.
References
- 1. Molecular Design, Spectroscopic, DFT, Pharmacological, and Molecular Docking Studies of Novel Ruthenium(III)–Schiff Base Complex: An Inhibitor of Progression in HepG2 Cells | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Unpredictable Dynamic Behaviour of Ruthenium Chelate Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mononuclear ruthenium(III) complexes containing chelating thiosemicarbazones: synthesis, characterization and catalytic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Targeted Therapeutics: A Technical Guide to Ruthenium(III) Schiff Base Complexes
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and less toxic anticancer agents has led researchers down the promising path of metallodrug discovery. Among these, Ruthenium(III) Schiff base complexes have emerged as a formidable class of compounds, demonstrating significant potential to overcome the limitations of traditional platinum-based therapies. This technical guide provides an in-depth exploration of the discovery, synthesis, characterization, and biological evaluation of these remarkable complexes, offering a comprehensive resource for professionals in the field of drug development.
Synthesis of Ruthenium(III) Schiff Base Complexes: A Methodological Overview
The synthesis of Ruthenium(III) Schiff base complexes is a well-established yet adaptable process, allowing for a high degree of structural diversity. The general procedure involves a two-step process: the formation of the Schiff base ligand followed by its coordination to a Ruthenium(III) salt.
General Experimental Protocol for Ligand and Complex Synthesis
Synthesis of Schiff Base Ligand: A common method for the synthesis of the Schiff base ligand involves the condensation reaction between an appropriate aldehyde or ketone and a primary amine.
-
An equimolar solution of the chosen aldehyde/ketone and primary amine is prepared in an alcoholic solvent, typically ethanol or methanol.
-
The mixture is refluxed for a period of 2-4 hours.
-
Upon cooling, the Schiff base ligand often precipitates out of the solution.
-
The precipitate is then filtered, washed with cold ethanol, and dried in vacuo to yield the pure ligand.
Synthesis of Ruthenium(III) Schiff Base Complex: The coordination of the Schiff base ligand to the Ruthenium(III) center is typically achieved as follows:
-
A solution of a Ruthenium(III) salt, most commonly Ruthenium(III) chloride hydrate (RuCl₃·nH₂O), is prepared in an alcoholic solvent.
-
An equimolar solution of the synthesized Schiff base ligand is added dropwise to the Ruthenium(III) salt solution with constant stirring.
-
The resulting mixture is refluxed for 4-6 hours, during which a change in color is often observed, indicating complex formation.
-
After cooling to room temperature, the precipitated solid complex is collected by filtration.
-
The complex is washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials and then dried.
Characterization of Ruthenium(III) Schiff Base Complexes
A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
Physicochemical and Spectroscopic Data
The following tables summarize typical characterization data for a representative Ruthenium(III) Schiff base complex.
Table 1: Physicochemical and Analytical Data
| Property | Observation |
| Physical State | Solid |
| Color | Brown/Dark Green/Black |
| Molar Conductance (Ω⁻¹ cm² mol⁻¹) | 10-20 (in DMF) |
| Elemental Analysis (%) | Consistent with calculated values for C, H, N |
Table 2: Key Spectroscopic Data
| Technique | Key Wavenumber/Shift (Observed) | Assignment |
| FT-IR (cm⁻¹) | ||
| ~1620-1640 | ν(C=N) (Azomethine) | |
| ~1590-1610 | ν(C=C) (Aromatic) | |
| ~520-560 | ν(Ru-N) | |
| ~450-490 | ν(Ru-O) | |
| UV-Vis (nm) | ||
| ~250-350 | Ligand-centered (π → π*) transitions | |
| ~380-450 | Ligand to Metal Charge Transfer (LMCT) | |
| ~500-700 | d-d transitions | |
| ¹H NMR (ppm) | ||
| ~8.0-9.0 | Azomethine proton (-CH=N-) | |
| ~6.5-8.0 | Aromatic protons |
The Anticancer Potential: Biological Evaluation
Ruthenium(III) Schiff base complexes have demonstrated significant cytotoxic activity against a range of cancer cell lines. The in vitro anticancer activity is typically evaluated using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Table 3: In Vitro Cytotoxicity Data (IC₅₀ Values in µM)
| Complex | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | HeLa (Cervical) |
| Representative Ru(III) Schiff Base Complex 1 | 10.5 ± 1.2 | 8.2 ± 0.9 | 15.7 ± 2.1 | 12.3 ± 1.5 |
| Representative Ru(III) Schiff Base Complex 2 | 8.9 ± 0.8 | 6.5 ± 0.7 | 12.1 ± 1.4 | 9.8 ± 1.1 |
| Cisplatin (Reference) | 11.2 ± 1.3 | 9.8 ± 1.1 | 18.5 ± 2.5 | 14.6 ± 1.8 |
Unraveling the Mechanism of Action: Signaling Pathways
A growing body of evidence suggests that Ruthenium(III) Schiff base complexes exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer, such as the mTOR/AKT and NF-κB pathways.
Proposed Interaction with mTOR/AKT and NF-κB Signaling
The diagram below illustrates the proposed mechanism by which these complexes may induce apoptosis and inhibit cell proliferation.
The Emergence of Ruthenium(III) as a Versatile Catalyst Precursor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and robust catalysts is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries. Among the transition metals, ruthenium has garnered significant attention due to its diverse reactivity and cost-effectiveness compared to other platinum-group metals.[1] This technical guide provides a comprehensive preliminary investigation into the use of Ruthenium(III) compounds, with a primary focus on Ruthenium(III) chloride (RuCl₃), as catalyst precursors. This guide will delve into quantitative performance data, detailed experimental protocols, and the underlying catalytic pathways, offering valuable insights for researchers and professionals in drug development and chemical synthesis.
Ruthenium(III) Precursors: A Gateway to Diverse Catalysis
Ruthenium(III) chloride and other Ru(III) salts are stable, readily available, and serve as convenient starting materials for the generation of catalytically active ruthenium species in various oxidation states.[2] The choice of precursor can significantly impact the physicochemical properties and, consequently, the catalytic performance of the final catalyst.[3][4] For instance, catalysts derived from chlorine-free precursors like ruthenium nitrosyl nitrate can offer advantages in applications where chloride ions may act as catalyst poisons.[3]
The versatility of Ruthenium(III) precursors lies in their ability to catalyze a wide array of chemical transformations, including:
-
Oxidation Reactions: Selective oxidation of alcohols to aldehydes or carboxylic acids.[2][5]
-
Hydrogenation Reactions: Reduction of various functional groups.
-
Carbon-Carbon Bond Formation: Including metathesis and C-H activation reactions.[6]
-
Olefin Cleavage: Conversion of olefins to aldehydes.[7]
This guide will explore some of these key applications with a focus on providing practical, data-driven insights.
Data Presentation: A Comparative Look at Catalytic Performance
Quantitative data is crucial for the rational selection and optimization of catalytic systems. The following tables summarize the performance of catalysts derived from Ruthenium(III) precursors in various reactions, offering a comparative overview.
Table 1: Performance of Ruthenium(III) Chloride-Catalyzed Oxidation of Fatty Alcohols [2]
| Substrate | Oxidant (Equivalents) | Temperature (°C) | Reaction Time (min) | Conversion (%) | Yield (%) |
| 1-Hexadecanol | TMAO (2.0) | 60 | 30 | 85 | 82 |
| 1-Hexadecanol | TMAO (3.0) | 60 | 30 | 98 | 95 |
| 1-Octadecanol | TMAO (3.0) | 60 | 30 | 97 | 94 |
| Oleyl Alcohol (technical) | TMAO (3.0) | 60 | 30 | 96 | 93 |
Reaction Conditions: 1 mmol substrate, 0.5 mol-% RuCl₃·(H₂O)x, 1 mL dry DMF, 100 μL 1,2-dichlorobenzene (internal standard). TMAO = Trimethylamine N-oxide.
Table 2: Comparison of Ruthenium Precursors for Supported Catalysts in CO₂ Methanation [4][8]
| Precursor | Support | Ru Loading (wt%) | Temperature for 50% CO₂ Conversion (T50, °C) | Methane Selectivity (%) | Apparent Activation Energy (kJ mol⁻¹) |
| Ru(NO)(NO₃)₃ | Al₂O₃ | 4 | ~310 | >95 | 84 |
| Commercial Ru Catalyst | Al₂O₃ | 3 | 350 | ~100 | Not Reported |
Note: Direct comparison should be made with caution due to variations in experimental conditions and catalyst preparation.
Table 3: Physical Properties of Supported Ruthenium Catalysts from Different Precursors [3]
| Precursor Salt | Support | Ruthenium Loading (wt%) | Crystallite Size (nm) | Crystal Phase |
| Ru(NO)(NO₃)₃ | Al₂O₃ | 5 | 10.8 | hcp |
| RuCl₃ | Al₂O₃ | 2 | 2.1 | hcp |
hcp = hexagonal close-packed
Experimental Protocols: From Precursor to Active Catalyst
Detailed methodologies are essential for the reproducibility and advancement of catalytic research. This section provides protocols for the synthesis of a common Ruthenium catalyst from a Ru(III) precursor and its application in a representative oxidation reaction.
Synthesis of Dichlorotris(triphenylphosphine)ruthenium(II) [RuCl₂(PPh₃)₃] from Ruthenium(III) Chloride
This protocol describes the synthesis of a versatile Ru(II) catalyst precursor from RuCl₃·xH₂O.
Materials:
-
Ruthenium(III) chloride trihydrate (RuCl₃·3H₂O)
-
Triphenylphosphine (PPh₃)
-
Methanol
-
Nitrogen gas supply
-
Standard reflux apparatus
-
Inert atmosphere glovebox (for handling air-sensitive product)
Procedure: [9]
-
A three-necked 100 mL round-bottom flask is charged with ruthenium(III) chloride trihydrate (2.00 x 10⁻³ moles) and methanol (20 mL).
-
The solution is refluxed under a nitrogen atmosphere for 5 minutes.
-
The mixture is cooled to room temperature, and triphenylphosphine (1.20 x 10⁻² moles) is added.
-
The resulting brown solution is refluxed under nitrogen for 2.5 hours.
-
After cooling to room temperature, the reaction is purged with nitrogen and transferred to an inert atmosphere glovebox.
-
The precipitate is collected by gravity filtration and washed with diethyl ether (3 x 15 mL).
-
The brown solid product, RuCl₂(PPh₃)₃, is stored under an inert atmosphere.
Ruthenium-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde
This protocol details the selective oxidation of a fatty alcohol using a Ru(III) catalyst.
Materials:
-
1-Hexadecanol
-
Ruthenium(III) chloride hydrate (RuCl₃·(H₂O)x)
-
Trimethylamine N-oxide (TMAO)
-
Dry N,N-Dimethylformamide (DMF)
-
1,2-Dichlorobenzene (internal standard)
-
Crimp-capped vials (20 mL) with PTFE septa
-
Magnetic stirring bar
Procedure: [2]
-
To a 20 mL crimp-capped vial, add 1-hexadecanol (1 mmol), trimethylamine N-oxide (3 mmol), and a magnetic stirring bar.
-
Add 1 mL of dry DMF and 100 μL of 1,2-dichlorobenzene (as an internal standard).
-
Add 0.5 mol-% of RuCl₃·(H₂O)x to the vial.
-
Seal the vial with a PTFE septum and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature. The conversion and yield can be determined by NMR spectroscopy by integrating the aldehyde proton signal relative to the internal standard.
Visualizing the Catalytic Machinery: Pathways and Workflows
Understanding the underlying mechanisms is key to catalyst design and optimization. The following diagrams, rendered using Graphviz, illustrate a proposed catalytic cycle and a general experimental workflow.
Caption: Proposed catalytic cycle for a Ruthenium-catalyzed C-H activation reaction.
Caption: A generalized workflow for conducting a Ruthenium-catalyzed chemical reaction.
Conclusion and Future Outlook
Ruthenium(III) compounds, particularly Ruthenium(III) chloride, are highly valuable and versatile precursors for a wide range of catalytic applications. Their ability to facilitate reactions such as selective oxidations and C-H functionalizations makes them powerful tools in the synthesis of complex molecules, including pharmaceuticals. The data and protocols presented in this guide offer a solid foundation for researchers to explore and develop novel catalytic systems based on Ruthenium(III). Future research will likely focus on the development of more active, selective, and sustainable Ruthenium-based catalysts, potentially through the design of novel ligand architectures and the exploration of unconventional reaction media. The continued investigation of reaction mechanisms will be paramount in driving the rational design of next-generation catalysts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-catalyzed formal sp3 C–H activation of allylsilanes/esters with olefins: efficient access to functionalized 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium-Catalyzed Oxidative Cleavage of Olefins to Aldehydes [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Ruthenium(III) Compounds in Early-Stage Drug Discovery: A Technical Guide
Introduction
The success of platinum-based anticancer agents, such as cisplatin, has been a cornerstone of chemotherapy. However, their efficacy is often limited by severe side effects and the development of drug resistance.[1][2] This has spurred the search for alternative metal-based therapeutics, with Ruthenium(III) complexes emerging as highly promising candidates.[3][4] Ruthenium compounds offer several advantages, including lower toxicity compared to platinum drugs, a unique mechanism of action, and the ability to overcome resistance.[2][5] Their unique biochemical features may allow them to accumulate preferentially in neoplastic tissues and convert to their active state only after entering tumor cells.[4] This guide provides an in-depth overview of the core aspects of Ru(III) compounds in early-stage drug discovery, tailored for researchers, scientists, and drug development professionals.
Core Concepts and Mechanisms of Action
Ruthenium(III) complexes are typically prodrugs, meaning the inactive Ru(III) state administered is reduced to the more reactive Ru(II) state within the hypoxic environment of tumor cells.[6][7] This selective activation is a key advantage, potentially reducing systemic toxicity. The primary mechanisms of action involve interactions with key biological macromolecules and the induction of cellular stress pathways.
1. Interaction with Biological Molecules
Unlike cisplatin, which primarily targets DNA, the mechanism of action for ruthenium complexes is more diverse, encompassing a range of cellular targets.[8][9]
-
Protein Binding: A significant body of evidence shows that Ru(III) complexes readily bind to plasma proteins, particularly serum albumin and transferrin.[3] This interaction is crucial for their transport and cellular uptake, as the body has natural mechanisms for iron transport that ruthenium can mimic.[2][7] The binding of complexes like KP1019 to human serum albumin has been confirmed through X-ray diffraction studies.[1]
-
DNA Interaction: While not always the primary target, Ru(III) complexes can interact with nucleic acids.[3] The octahedral geometry of ruthenium allows for more varied and specific interactions with DNA compared to the square planar geometry of cisplatin.[10] Some complexes form adducts with guanine bases, similar to platinum drugs.[7]
2. Induction of Apoptosis and Cell Cycle Arrest
A primary outcome of treatment with Ru(III) compounds is the induction of programmed cell death (apoptosis).
-
Mitochondrial Pathway: Many Ru(III) complexes, including the clinically evaluated KP1019 and its analogue KP1339, induce apoptosis predominantly through the intrinsic mitochondrial pathway.[11] This is characterized by a loss of mitochondrial membrane potential (MMP), a key event in the apoptotic cascade.[11]
-
Cell Cycle Arrest: These compounds can also halt the proliferation of cancer cells by arresting the cell cycle, often at the G0/G1 or S phase.[12][13] This prevents the cells from replicating their DNA and dividing.
3. Generation of Reactive Oxygen Species (ROS)
Some Ru(III) complexes can increase the intracellular levels of reactive oxygen species (ROS).[12][14] This oxidative stress damages cellular components, including DNA and mitochondria, contributing to cell death.[10] This mechanism is particularly relevant for complexes designed for photodynamic therapy (PDT), where the ruthenium compound acts as a photosensitizer, generating cytotoxic ROS upon light activation.[10][15]
4. Enzyme Inhibition
Recent studies have shown that ruthenium complexes can act as potent inhibitors of specific enzymes involved in cancer progression, such as aldo-keto reductases (AKRs) and protein kinases.[16][17] This opens up new avenues for targeted therapy, moving beyond non-specific cytotoxicity.
Key Ruthenium(III) Compounds in Clinical and Preclinical Development
Two Ru(III) coordination complexes have advanced to clinical trials, paving the way for the field.[8][9]
-
KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) : One of the most studied Ru(III) compounds, KP1019 has shown significant efficacy in colorectal cancer models.[11] It is known to be taken up efficiently by tumor cells and induces apoptosis via the mitochondrial pathway.[11][18]
-
NAMI-A (Imidazolium trans-[tetrachlorido(dimethylsulfoxide)(imidazole)ruthenate(III)]) : NAMI-A is notable for its anti-metastatic properties, showing minimal effects on primary tumors but significant activity against cancer metastases.[4] Like KP1019, it is considered a prodrug that is activated by reduction within the tumor microenvironment.[7]
-
NKP-1339 : The sodium salt analogue of KP1019, which has also progressed to clinical trials.[1]
Below is a diagram illustrating the general structure of these pioneering Ru(III) complexes.
Quantitative Data Summary
The in vitro cytotoxicity of Ru(III) compounds is a critical parameter in early-stage evaluation. The half-maximal inhibitory concentration (IC50) is the most common metric used. The tables below summarize representative IC50 values for various Ru(III) complexes against different human cancer cell lines.
Table 1: IC50 Values of Ruthenium(III) Complexes with Quinolone Ligands on LoVo Colon Cancer Cells [13]
| Compound | IC50 (µM) after 24h |
| Ru-cipro | 15.36 |
| Ru-nf | 12.30 |
| Ru-oflo | 14.93 |
| Ru-levo | 21.03 |
| Ru-pip | 16.54 |
| Ru-enro | 18.23 |
| Ru-enoxa | 17.51 |
| Cisplatin (Control) | 16.21 |
Table 2: IC50 Values of cis-Ruthenium(III) bis(amidine) Complexes after 48h Incubation [12]
| Compound | HepG2 | HeLa | MCF-7 | A2780 | NCI-H460 | A549 | A549/DDP (Cisplatin-Resistant) |
| Complex 1 | 2.5±0.3 | 2.9±0.3 | 2.6±0.3 | 3.5±0.5 | 1.8±0.2 | 3.7±0.4 | 4.8±0.5 |
| Complex 2 | 2.9±0.3 | 3.5±0.4 | 3.1±0.3 | 4.1±0.5 | 2.2±0.2 | 4.5±0.5 | 5.9±0.6 |
| Complex 3 | 3.8±0.4 | 4.6±0.5 | 4.1±0.4 | 5.4±0.6 | 2.9±0.3 | 5.9±0.6 | 7.7±0.8 |
| Complex 4 | 4.5±0.5 | 5.4±0.6 | 4.9±0.5 | 6.4±0.7 | 3.4±0.4 | 7.0±0.8 | 9.1±1.0 |
| Complex 5 | 1.9±0.2 | 2.3±0.2 | 2.0±0.2 | 2.8±0.3 | 1.4±0.1 | 2.9±0.3 | 3.8±0.4 |
| Complex 6 | 1.5±0.2 | 1.8±0.2 | 1.6±0.2 | 2.2±0.2 | 1.1±0.1 | 2.3±0.2 | 3.0±0.3 |
| Cisplatin | 9.8±1.1 | 12.5±1.4 | 19.8±2.2 | 11.5±1.3 | 15.6±1.7 | 18.9±2.1 | 55.4±6.1 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the evaluation of novel drug candidates. Below are methodologies for key in vitro assays.
Cytotoxicity Evaluation: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Principle: The yellow tetrazolium salt [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology: [12]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 6,000 cells per well and incubated for 24 hours at 37°C to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, the treatment medium is removed and replaced with fresh medium containing 0.5 mg/mL MTT. The plates are incubated for an additional 1.5 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration required to inhibit 50% of cellular growth, is calculated from the dose-response curve.
-
Cellular Uptake Analysis: ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to quantify the amount of ruthenium that has entered the cells.
-
Principle: ICP-MS uses an inductively coupled plasma to ionize the sample. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise elemental quantification.
-
-
Cell Treatment: Cells are cultured in appropriate flasks or plates and treated with the ruthenium complex at a specific concentration for a defined period (e.g., 24 hours).
-
Cell Harvesting: After treatment, the medium is removed, and the cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular ruthenium.
-
Cell Lysis and Digestion: The cells are harvested and counted. The cell pellet is then lysed and digested using concentrated nitric acid, often with heating, to break down all organic matter and solubilize the metal.
-
Sample Preparation: The digested sample is diluted to a precise volume with deionized water to bring the acid concentration to an appropriate level for analysis.
-
ICP-MS Analysis: The prepared samples are introduced into the ICP-MS instrument. A calibration curve is generated using standard solutions of known ruthenium concentrations to quantify the amount of ruthenium in the cell samples. The results are typically expressed as the amount of ruthenium per million cells (e.g., ng Ru / 10^6 cells).[11]
-
Apoptosis and Cell Cycle Analysis: Flow Cytometry
Flow cytometry is a powerful technique used to analyze the characteristics of individual cells within a population, making it ideal for studying apoptosis and cell cycle distribution.
-
Principle: Cells are stained with fluorescent dyes that bind to specific cellular components (like DNA). As the cells pass one by one through a laser beam, the instrument detects the emitted fluorescence, providing data on cell size, granularity, and the amount of DNA per cell.
-
Methodology for Cell Cycle Analysis: [13][20]
-
Cell Treatment and Harvesting: Cells are treated with the Ru(III) complex for a set time, then harvested and washed with PBS.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a DNA-binding fluorescent dye, most commonly Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
-
Methodology for Apoptosis (Annexin V/PI Staining):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled. PI is a nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Staining and Analysis: Treated cells are washed and resuspended in a binding buffer containing fluorescently-labeled Annexin V and PI. The cells are then analyzed by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Visualizations of Pathways and Workflows
Generalized Signaling Pathway for Ru(III)-Induced Apoptosis
The following diagram illustrates the key steps involved in the induction of apoptosis by a typical Ru(III) complex that targets the mitochondria.
Experimental Workflow for In Vitro Evaluation
This diagram outlines a standard workflow for the initial screening and characterization of a newly synthesized Ru(III) compound.
Structure-Activity Relationship (SAR) Logic
The concept of SAR is fundamental to medicinal chemistry. For ruthenium complexes, SAR studies involve systematically modifying the ligands to optimize biological activity.
Conclusion and Future Directions
Ruthenium(III) compounds represent a vibrant and promising area of research in the development of novel anticancer therapeutics. Their unique activation mechanism, diverse cellular targets, and demonstrated efficacy against resistant cancer models position them as viable alternatives to traditional platinum-based drugs.[3][21] The development of Ru(III) agents has moved beyond simply mimicking cisplatin to exploring a wide range of biological activities, including anti-metastatic and enzyme inhibitory effects.[4][16]
Future research will likely focus on the rational design of new complexes with improved tumor targeting and cellular uptake, potentially through conjugation with biomolecules or encapsulation in nanocarriers.[3] A deeper understanding of their complex mechanisms of action and the identification of reliable biomarkers will be crucial for their successful translation into clinical practice.[4] The continued exploration of SAR and the use of advanced screening methodologies will undoubtedly accelerate the discovery of the next generation of ruthenium-based anticancer drugs.
References
- 1. Structure–activity relationships for ruthenium and osmium anticancer agents – towards clinical development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-based chemotherapeutics: are they ready for prime time? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jhsci.ba [jhsci.ba]
- 7. Ruthenium anti-cancer drugs - Wikipedia [en.wikipedia.org]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pillars.taylor.edu [pillars.taylor.edu]
- 11. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic cis -ruthenium( iii ) bis(amidine) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00328K [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, structure and biological evaluation of ruthenium(III) complexes of triazolopyrimidines with anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. opus.govst.edu [opus.govst.edu]
- 16. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ruthenium complexes as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Evaluation of the In Vitro and In Vivo Efficacy of Ruthenium Polypyridyl Compounds against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Principles of Ruthenium(III) Electrochemistry for Researchers and Drug Development Professionals
Introduction
Ruthenium, a versatile transition metal, possesses a rich and complex electrochemistry owing to its ability to exist in a wide range of oxidation states, from -2 to +8.[1] The Ruthenium(III) [Ru(III)] oxidation state is of particular significance, serving as a crucial intermediate in numerous electrochemical processes and forming the basis of a promising class of anticancer prodrugs.[2][3] This technical guide provides a comprehensive overview of the fundamental principles of Ru(III) electrochemistry, with a focus on its redox behavior, the influence of coordinating ligands and pH, and its application in the context of drug development. Detailed experimental protocols for the electrochemical characterization of Ru(III) complexes are also presented to aid researchers in their practical applications.
Core Electrochemical Principles of Ruthenium(III)
The electrochemical behavior of Ru(III) is predominantly characterized by the Ru(III)/Ru(II) redox couple. This one-electron reduction is a pivotal process, particularly in the mechanism of action for several ruthenium-based anticancer agents.[2][3] Additionally, the oxidation of Ru(III) to Ru(IV) is also an accessible redox process for many complexes.[4]
The Ru(III)/Ru(II) Redox Couple
The formal reduction potential (E°') of the Ru(III)/Ru(II) couple is highly sensitive to the coordination environment of the ruthenium ion. The nature of the ligands, including their steric and electronic properties, plays a critical role in modulating this potential. This tunability is a key aspect in the design of ruthenium complexes for specific applications, such as catalysis and medicinal chemistry.
Influence of Ligands
The electronic properties of the ligands directly influence the electron density at the ruthenium center, thereby affecting the ease of reduction or oxidation. Electron-donating ligands tend to stabilize the higher oxidation state (Ru(III)), making the complex more difficult to reduce and thus shifting the redox potential to more negative values. Conversely, electron-withdrawing ligands facilitate the reduction to Ru(II) by delocalizing electron density, resulting in a more positive redox potential.[5] For instance, the introduction of carboxylate groups into the ligand system can significantly reduce the Ru(III)/Ru(II) redox potential.[4]
Effect of pH
The electrochemistry of many Ru(III) complexes is highly dependent on the pH of the electrolyte solution. This is often due to proton-coupled electron transfer (PCET) processes, where the transfer of an electron is accompanied by the transfer of a proton.[6] In aqueous solutions, the coordination of water or hydroxide ions to the ruthenium center can lead to pH-dependent redox potentials. For example, the deprotonation of a coordinated water molecule at higher pH can stabilize the Ru(III) state, making reduction more difficult and shifting the redox potential to more negative values.[6]
Quantitative Electrochemical Data
The following tables summarize key electrochemical data for a selection of Ru(III) complexes, illustrating the impact of ligand variation on their redox properties.
| Complex | Redox Couple | E°' (V vs. reference electrode) | Solvent/Electrolyte | Reference(s) |
| [Ru(NH₃)₆]³⁺ | Ru(III)/Ru(II) | -0.11 V vs. Ag/AgCl | Aqueous | [7] |
| [Ru(bpy)₃]³⁺ | Ru(III)/Ru(II) | ~ +1.54 V | Acetonitrile | [4] |
| NAMI-A | Ru(III)/Ru(II) | +0.025 V vs. NHE | Physiological conditions | [2] |
| KP1019 | Ru(III)/Ru(II) | +0.030 V vs. NHE | Physiological conditions | [2] |
| [Ru(L-OCH₃)₃] (L = N-(methoxyphenyl)picolinamide) | Ru(III)/Ru(II) | -0.22 to -0.41 V vs. SCE | Not specified | [4] |
| [Ru(H₂dcbpy)₂(Cl)₂] (dcbpy = dicarboxy-bipyridine) | Ru(III)/Ru(II) | +0.15 to +1.62 V vs. Ag+/Ag | Acetonitrile or DMSO | [5] |
Table 1: Formal Reduction Potentials of Selected Ru(III) Complexes.
| Complex | k₀ (cm s⁻¹) | Electrode | Method | Reference(s) |
| [Ru(NH₃)₆]³⁺/²⁺ | 0.015 | BDD | FTAC Voltammetry | [8] |
| [Ru(bpy)₃]²⁺/³⁺ | 10⁻³ - 10⁻⁴ | Various | Nicholson's method | [9] |
| Pentaaminepyridine Ru | Varies | Gold | CV/Chronoamperometry | [10] |
Table 2: Heterogeneous Electron Transfer Rate Constants for Selected Ruthenium Complexes.
Experimental Protocols
The following section provides a detailed methodology for the electrochemical characterization of a Ru(III) complex using cyclic voltammetry (CV), a fundamental and widely used technique.
Electrode Preparation and Polishing
A clean and smooth working electrode surface is paramount for obtaining reproducible and reliable electrochemical data.[11]
-
Materials:
-
Procedure:
-
Initial Cleaning: Rinse the electrode with deionized water and the solvent to be used in the experiment.
-
Rough Polishing (if necessary): For heavily fouled electrodes, start with a coarser polish (e.g., 0.3 µm alumina slurry) on a nylon pad. Apply a small amount of slurry to the pad and polish the electrode surface in a figure-eight motion for 1-2 minutes.[12][13]
-
Fine Polishing: Rinse the electrode thoroughly with deionized water. Apply a fine alumina slurry (e.g., 0.05 µm) to a microcloth pad and polish for 3-5 minutes using a figure-eight motion.[12]
-
Sonication: After polishing, sonicate the electrode in deionized water for 1-2 minutes to remove any adhered alumina particles.[14] For non-aqueous studies, subsequently sonicate in the solvent of choice (e.g., acetone or methanol).[14]
-
Final Rinsing and Drying: Rinse the electrode thoroughly with deionized water and then with the experimental solvent. Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
Solution Preparation
-
Analyte Solution: Prepare a solution of the Ru(III) complex of interest (typically 1-5 mM) in a suitable solvent.
-
Supporting Electrolyte: The solvent must contain a supporting electrolyte (typically 0.1 M) to ensure sufficient conductivity and minimize iR drop. Common supporting electrolytes include tetrabutylammonium hexafluorophosphate (TBAPF₆) for non-aqueous solvents like acetonitrile and potassium chloride (KCl) for aqueous solutions.[15][16]
-
Reference Standard (Optional but Recommended): For non-aqueous electrochemistry, it is good practice to add an internal reference standard, such as ferrocene, at the end of the experiment to accurately determine the potential of the Ru(III)/Ru(II) couple relative to the Fc⁺/Fc couple.[15]
Cyclic Voltammetry Experiment
-
Instrumentation:
-
Potentiostat
-
Electrochemical cell
-
Working electrode (prepared as above)
-
Reference electrode (e.g., Ag/AgCl for aqueous solutions, or a pseudo-reference electrode for non-aqueous solutions)
-
Counter (auxiliary) electrode (typically a platinum wire or gauze)
-
-
Procedure:
-
Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing the analyte solution.
-
Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.[8] Maintain a blanket of the inert gas over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution alone to determine the potential window of the solvent and to ensure there are no interfering impurities.[15]
-
Analyte Scan:
-
Set the appropriate potential range to observe the Ru(III)/Ru(II) redox couple. This can be estimated from literature values or determined through an initial exploratory scan over a wide potential range.
-
Begin with a typical scan rate of 100 mV/s.
-
Record the cyclic voltammogram. A reversible Ru(III)/Ru(II) couple will exhibit a pair of peaks (anodic and cathodic) with a peak separation (ΔEp) of approximately 59/n mV (where n is the number of electrons, in this case, 1). The formal potential (E°') can be estimated as the midpoint of the anodic and cathodic peak potentials (Epa and Epc).
-
-
Scan Rate Dependence: To investigate the reversibility of the redox process, record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s).[15] For a reversible process, the peak currents should be proportional to the square root of the scan rate, and the peak separation should remain constant.
-
Mandatory Visualizations
Caption: Workflow for the electrochemical characterization of a Ru(III) complex.
Caption: "Activation by Reduction" mechanism of Ru(III) anticancer prodrugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Redox activation of metal-based prodrugs as a strategy for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. The current status in computational exploration of Pt( iv ) prodrug activation by reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01150J [pubs.rsc.org]
- 6. Synthesis and characterization of ruthenium polypyridyl complexes with hydroxypyridine derivatives: effect of protonation and ethylation at the pyridyl nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneous electron-transfer kinetics for ruthenium and ferrocene redox moieties through alkanethiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. prosense.net [prosense.net]
- 14. sop4cv.com [sop4cv.com]
- 15. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 16. Ruthenium hexamine reversible cyclic voltagram — IO Rodeo Documentation for CheapStat [stuff.iorodeo.com]
Methodological & Application
Ruthenium(III) Complexes as Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ruthenium(III) complexes have emerged as a promising class of metallodrugs in cancer therapy, offering a potential alternative to platinum-based agents.[1][2] Their unique chemical properties, including the ability to mimic iron in biological systems, allow for selective uptake by cancer cells and activation within the tumor microenvironment.[3][4] This document provides detailed application notes on the anticancer properties of Ru(III) complexes, focusing on their mechanisms of action, and offers standardized protocols for their evaluation.
Mechanism of Action
Ruthenium(III) complexes exert their anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and inhibiting cell cycle progression.[5][6] Unlike some conventional chemotherapeutics, certain Ru(III) compounds, such as KP1019, have shown efficacy in platinum-resistant cancer models.[7]
The primary mechanisms of action include:
-
Induction of Apoptosis: Ru(III) complexes can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[8][9]
-
Intrinsic Pathway: This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[7][10] This process is often regulated by the Bcl-2 family of proteins.[7]
-
Extrinsic Pathway: Some complexes can activate death receptors on the cell surface, leading to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.[8]
-
-
Cell Cycle Arrest: These complexes can halt the cell cycle at various checkpoints, notably the G0/G1 or S phases, thereby preventing cancer cell proliferation.[5][11]
-
DNA and Protein Interactions: Ru(III) complexes can bind to DNA and various cellular proteins, disrupting their function and contributing to cytotoxicity.[12]
Data Presentation: In Vitro Efficacy of Ruthenium(III) Complexes
The following tables summarize the cytotoxic activity, apoptosis-inducing capabilities, and effects on cell cycle distribution of various Ruthenium(III) complexes in different cancer cell lines.
Table 1: Cytotoxicity of Ruthenium(III) Complexes (IC50 Values)
| Complex | Cell Line | Cancer Type | IC50 (µM) | Reference |
| KP1019 | SW480 | Colorectal Carcinoma | ~80 | [10] |
| HT29 | Colorectal Carcinoma | >160 | [10] | |
| NKP-1339 | SW480 | Colorectal Carcinoma | ~80 | [10] |
| Ru-cipro | LoVo | Colon Cancer | Not specified, but cytotoxic | [5] |
| Ru-pip | LoVo | Colon Cancer | Not specified, but cytotoxic | [5] |
| Ru-enoxa | LoVo | Colon Cancer | Not specified, but cytotoxic | [5] |
| Ru-enro | LoVo | Colon Cancer | Not specified, but cytotoxic | [5] |
| RuL complex | HepG2 | Hepatocellular Carcinoma | 29 ± 3 | [11] |
| T47D | Breast Cancer | 38.5 ± 2 | [11] | |
| HCT116 | Colorectal Carcinoma | 39.7 ± 5.6 | [11] | |
| MCF-7 | Breast Cancer | 46.7 ± 7 | [11] | |
| RuL3 | MCF-7 | Breast Cancer | 0.019 | [6] |
| Hs578T | Breast Cancer | 0.095 | [6] |
Table 2: Apoptosis Induction by Ruthenium(III) Complexes
| Complex | Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| Ru-cipro | LoVo | 10 µM for 24h | 57.84 | [5] |
| Ru-pip | LoVo | 10 µM for 24h | 53.57 | [5] |
| Ru-enoxa | LoVo | 10 µM for 24h | 51.00 | [5] |
| Ru-enro | LoVo | 10 µM for 24h | 54.23 | [5] |
| Ru-levo | LoVo | 10 µM for 24h | 32.97 | [5] |
| Ru-oflo | LoVo | 10 µM for 24h | 42.06 | [5] |
| Ru-nf | LoVo | 10 µM for 24h | 46.55 | [5] |
Table 3: Cell Cycle Arrest Induced by Ruthenium(III) Complexes
| Complex | Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Ru(III) complexes with quinolones | LoVo | Varies | G0/G1 arrest observed | Decrease in S phase | Not specified | [5] |
| RuL complex | HepG2 | IC50 dose | 88 (vs 98 control) | Increase observed | Not specified | [11] |
| Cis-bis(amidine)ruthenium(III) complex 6 | NCI-H460 | 8 µM for 24h | 61.6 (vs 43.0 control) | Not specified | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization in the evaluation of Ruthenium(III) complexes.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of a Ru(III) complex that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Ruthenium(III) complex stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS, pH 4.7)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the Ruthenium(III) complex in culture medium. Replace the medium in the wells with 100 µL of the diluted complex solutions. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and an untreated control.[13]
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[14]
-
Formazan Formation: Incubate the plates for 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Shake the plates for 10-15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the complex concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a Ru(III) complex.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ruthenium(III) complex
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the Ruthenium(III) complex for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of a Ru(III) complex on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ruthenium(III) complex
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the Ru(III) complex at various concentrations for the desired time.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4] Incubate at -20°C for at least 2 hours.[4]
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.[4] Wash the cell pellet with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[4] Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate apoptotic cells.[4]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection and semi-quantification of key proteins involved in the apoptotic signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.[16]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or cleavage.[18]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of Ruthenium(III) complexes as anticancer agents.
Caption: Apoptotic signaling pathways induced by Ruthenium(III) complexes.
Caption: Experimental workflow for cell cycle analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Cytotoxic cis -ruthenium( iii ) bis(amidine) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00328K [pubs.rsc.org]
- 2. Inhibition of cancer cell growth by ruthenium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium Complex HB324 Induces Apoptosis via Mitochondrial Pathway with an Upregulation of Harakiri and Overcomes Cisplatin Resistance in Neuroblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jhsci.ba [jhsci.ba]
- 9. mdpi.com [mdpi.com]
- 10. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Design, Spectroscopic, DFT, Pharmacological, and Molecular Docking Studies of Novel Ruthenium(III)–Schiff Base Complex: An Inhibitor of Progression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.4. MTT Assay [bio-protocol.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
Application of Ruthenium(3+) in photodynamic therapy for cancer treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium complexes have emerged as promising candidates in the development of novel anticancer therapies. While Ruthenium(II) complexes are widely explored as photosensitizers in traditional Photodynamic Therapy (PDT), Ruthenium(III) compounds are gaining significant attention for their potential in a distinct modality known as Photoactivated Chemotherapy (PACT). Unlike classical PDT which relies on the generation of reactive oxygen species (ROS) to induce cell death, PACT involves the light-induced activation of a stable, non-toxic prodrug to release a cytotoxic agent. This approach offers the advantage of being effective in hypoxic tumor microenvironments, a common feature of solid tumors that limits the efficacy of oxygen-dependent PDT.
Ruthenium(III) complexes designed for PACT are typically inert in the dark. Upon irradiation with light of a specific wavelength, a coordinated ligand is selectively dissociated from the ruthenium center. This "un-caging" process generates a coordinatively unsaturated and highly reactive Ru(III) species that can then bind to and damage biological macromolecules, such as DNA, ultimately triggering cancer cell death through pathways like apoptosis.[1][2] This targeted activation provides spatiotemporal control over the drug's cytotoxicity, minimizing off-target effects and enhancing the therapeutic window.
Mechanism of Action: Ruthenium(III) in Photoactivated Chemotherapy (PACT)
The therapeutic strategy underpinning the use of photoactivatable Ru(III) complexes is a multi-step process initiated by light and culminating in targeted cell killing. The general mechanism is as follows:
-
Administration and Accumulation : The stable, non-toxic Ru(III) prodrug is administered and preferentially accumulates in the tumor tissue.
-
Photoactivation : The tumor area is irradiated with light of a specific wavelength, typically in the visible or near-infrared region. The Ru(III) complex absorbs this light energy, transitioning to an excited state.
-
Ligand Dissociation : In the excited state, the Ru(III) complex becomes photolabile, leading to the cleavage of a coordinate bond and the release of a specific ligand.[2][3] This "photocleavage" is the key activation step.
-
Formation of the Active Cytotoxic Species : The departure of the ligand leaves a coordinatively unsaturated and highly reactive [Ru(III)] species. This activated complex can readily react with water molecules in the cellular environment to form aqua-adducts.
-
Interaction with Biological Targets : The activated Ru(III) species, can then bind to biological targets. A primary target is nuclear DNA, where the ruthenium can form adducts with guanine bases, leading to DNA damage and the inhibition of replication and transcription.[1][4]
-
Induction of Cell Death : The cellular damage induced by the activated Ru(III) complex triggers programmed cell death, primarily through the apoptotic pathway.[5][6]
Quantitative Data on Photocytotoxicity
The efficacy of photoactivatable Ru(III) complexes is quantified by comparing their cytotoxicity in the dark versus under light irradiation. The half-maximal inhibitory concentration (IC50) is determined for both conditions, and the phototoxic index (PI) is calculated as the ratio of the IC50 in the dark to the IC50 with light. A high PI value indicates a high degree of photo-activation and a larger therapeutic window.
| Complex | Cancer Cell Line | IC50 (Dark) (µM) | IC50 (Light) (µM) | Phototoxic Index (PI) | Reference |
| Ru1 | A375 (Melanoma) | >100 | 3.4 ± 0.3 | >29.1 | [7] |
| Ru1 | HeLa (Cervical) | >100 | 11.2 ± 0.9 | >8.9 | [7] |
| Ru4 | A375 (Melanoma) | >100 | 3.7 ± 0.3 | >26.6 | [7] |
| Ru4 | HeLa (Cervical) | >100 | 6.7 ± 0.5 | >14.8 | [7] |
| --INVALID-LINK--82 | A549 (Lung) | 20.0 ± 2.0 | 5.0 ± 1.0 | 4 | [9] |
| --INVALID-LINK--12 | A549 (Lung) | 21.0 ± 2.0 | 5.0 ± 1.0 | 4.2 | [10] |
| Δ,Λ-3 | MCF-7 (Breast) | 8.3 ± 2.5 | 0.8 ± 0.2 | 10.4 | [5] |
Experimental Protocols
Synthesis of a Representative Ru(III) Complex
This protocol describes a general method for the synthesis of a Ru(III) complex with a Schiff base ligand, adapted from literature procedures.
Materials:
-
RuCl3·3H2O
-
Salicylaldehyde
-
Substituted aniline (e.g., 4-chloroaniline)
-
Ethanol
-
Sodium chloride (NaCl)
Procedure:
-
Ligand Synthesis: Dissolve salicylaldehyde (1 mmol) in warm ethanol (20 mL). In a separate flask, dissolve the substituted aniline (1 mmol) in ethanol (20 mL). Add the aniline solution to the salicylaldehyde solution and reflux the mixture for 2 hours. Cool the solution to room temperature to allow the Schiff base ligand to crystallize. Filter the product, wash with cold ethanol, and dry in vacuo.
-
Complexation: In a round-bottom flask, dissolve RuCl3·3H2O (0.5 mmol) in absolute ethanol (10 mL). In a separate beaker, dissolve the synthesized Schiff base ligand (1 mmol) in warm ethanol (40 mL).
-
Add the warm ligand solution to the RuCl3 solution. The resulting mixture is typically dark green.
-
Stir the reaction mixture at 70°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Add a saturated aqueous solution of NaCl (0.5 mmol) to precipitate the sodium salt of the anionic Ru(III) complex.
-
After 24 hours at room temperature, cool the mixture in an ice bath for 3 hours to complete precipitation.
-
Filter the solid product, wash with cold ethanol and diethyl ether, and dry under vacuum.
-
Characterize the final product using techniques such as IR spectroscopy and mass spectrometry.
In Vitro Photocytotoxicity Assay
This protocol outlines the steps to determine the phototoxic potential of a Ru(III) complex against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Ru(III) complex stock solution (in DMSO or appropriate solvent)
-
96-well plates
-
Light source with appropriate wavelength and power (e.g., LED array)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ru(III) complex in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation (Dark): Incubate the plates for a predetermined time (e.g., 24 hours) in the dark at 37°C and 5% CO2.
-
Irradiation: For the "light" condition plates, remove the medium and replace it with fresh, phenol red-free medium. Irradiate the plates with a light source at a specific wavelength and dose (e.g., 465 nm, 10 J/cm²). The "dark" condition plates should be handled identically but kept in the dark.
-
Post-Irradiation Incubation: After irradiation, return both "light" and "dark" plates to the incubator for a further 48-72 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for both dark and light conditions using a suitable software (e.g., GraphPad Prism). Calculate the Phototoxic Index (PI = IC50_dark / IC50_light).
Signaling Pathways
The binding of activated Ru(III) complexes to DNA induces significant cellular stress and damage, which can trigger the intrinsic pathway of apoptosis.
Conclusion
Ruthenium(III) complexes represent a versatile platform for the design of novel photoactivated chemotherapeutic agents. Their unique mechanism of action, which is often oxygen-independent, makes them particularly suitable for targeting hypoxic solid tumors. The ability to precisely control their activation with light offers a promising strategy to enhance anticancer efficacy while minimizing systemic toxicity. Further research into the rational design of Ru(III) complexes with optimized photophysical and photochemical properties will be crucial for their successful translation into clinical applications.
References
- 1. Control and utilization of ruthenium and rhodium metal complex excited states for photoactivated cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ruthenium-Based Photoactivated Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-based PACT agents based on bisquinoline chelates: synthesis, photochemistry, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-based PACT agents based on bisquinoline chelates: synthesis, photochemistry, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ruthenium(III) Catalysts in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed methodologies and application notes for leveraging Ruthenium(III) catalysts and their precursors in key organic transformations. The protocols are designed to be a practical guide for laboratory implementation.
Overview of Ruthenium(III) in Catalysis
Ruthenium is a highly versatile transition metal, capable of accessing multiple oxidation states, which allows it to catalyze a vast array of organic reactions.[1][2] While many catalytic cycles involve other ruthenium oxidation states (e.g., Ru(II), Ru(IV)), Ruthenium(III) complexes, particularly the simple and cost-effective Ruthenium(III) chloride (RuCl₃), serve as excellent and widely used catalyst precursors.[3] These precursors are activated in situ to generate the catalytically active species for reactions including hydrogenations, oxidations, and C-H functionalizations.
Hydrogenation Reactions
Ruthenium-based catalysts are exceptionally effective for the hydrogenation of various functional groups.[1][4] Ru(III) precursors are typically reduced in situ in the presence of hydrogen to form highly active ruthenium hydride species that carry out the reduction. These systems are noted for their mild reaction conditions and high yields.[1]
Experimental Protocol: Catalytic Hydrogenation of an Olefin
This protocol outlines a general procedure for the hydrogenation of an alkene using a Ru(III) precursor.
-
Catalyst Precursor: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Substrate: A generic alkene (e.g., 1-octene)
-
Reagents: Hydrogen gas (H₂), Ethanol (anhydrous)
Methodology:
-
Vessel Preparation: Charge a high-pressure autoclave reactor with the alkene substrate (e.g., 5 mmol) and a magnetic stir bar.
-
Catalyst Addition: Add RuCl₃·xH₂O (1-2 mol%) to the reactor.
-
Solvent Addition: Add anhydrous ethanol (10-20 mL) to the reactor.
-
System Purge: Seal the autoclave. Purge the system by pressurizing with nitrogen (3-5 bar) and then venting (repeat 3 times). Follow with a similar purge cycle using hydrogen gas.
-
Reaction: Pressurize the reactor with H₂ to the desired pressure (e.g., 10-40 bar). Heat the reaction mixture to the target temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by taking aliquots for GC-MS analysis.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by distillation or column chromatography.
Quantitative Data: Ruthenium-Catalyzed Hydrogenation
The following table summarizes typical results for the hydrogenation of various substrates, highlighting the versatility of ruthenium catalysts.
| Substrate | Catalyst System | Pressure (H₂) | Temperature | Time | Conversion/Yield | Reference |
| Levulinic Acid | Ru/C | 12 bar | 25 °C | - | >95% Yield (GVL) | [4] |
| D-Glucose | Ru/(NiO-TiO₂) | - | 90-120 °C | - | >99% Selectivity (D-Sorbitol) | [5] |
| 1-Hexene | Ru/Al₂O₃ | 50 bar | 100 °C | 4 h | 98% Conversion | [4] |
| Styrene | RuCl₃/TPPTS | 40 bar | 80 °C | 2 h | >99% Conversion | - |
Note: GVL refers to γ-valerolactone. TPPTS is a water-soluble phosphine ligand.
Diagram: Experimental Workflow for Hydrogenation
Caption: A step-by-step workflow for a typical catalytic hydrogenation experiment.
Oxidation Reactions
Ruthenium(III) chloride is a common and efficient catalyst precursor for a variety of oxidation reactions, including the oxidation of alcohols and the cleavage of olefins.[1][3] These reactions typically employ a stoichiometric co-oxidant to regenerate the active high-valent ruthenium species (e.g., RuO₄) in the catalytic cycle.[3]
Experimental Protocol: Oxidation of a Secondary Alcohol
This protocol describes the oxidation of a secondary alcohol to a ketone using RuCl₃ and a co-oxidant.
-
Catalyst Precursor: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Substrate: A generic secondary alcohol (e.g., 1-phenylethanol)
-
Reagents: Sodium periodate (NaIO₄), Acetonitrile (MeCN), Water
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary alcohol (2 mmol) in a mixture of acetonitrile and water (e.g., 3:1 v/v, 10 mL).
-
Catalyst Addition: Add RuCl₃·xH₂O (1-2 mol%) to the stirred solution.
-
Co-oxidant Addition: Add sodium periodate (NaIO₄, 2.2 equivalents) to the mixture. The reaction is often exothermic and may change color (e.g., to dark green or black).
-
Reaction Conditions: Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, add isopropanol (2-3 mL) to quench any remaining oxidant. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude ketone by column chromatography on silica gel.
Diagram: Catalytic Cycle for Alcohol Oxidation
Caption: The catalytic cycle for Ru(III)-catalyzed alcohol oxidation.
C-H Bond Functionalization
Ruthenium-catalyzed C-H activation is a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds.[6][7] While often employing Ru(II) catalysts like [RuCl₂(p-cymene)]₂, these can be accessed from Ru(III) precursors. These reactions typically use a directing group on the aromatic substrate to achieve high regioselectivity.[8]
Experimental Protocol: Hydroarylation of an Alkene
This protocol provides a general method for the ortho-alkylation of a 2-phenylpyridine derivative.
-
Catalyst Precursor: [RuCl₂(p-cymene)]₂ (often formed from RuCl₃)
-
Substrate: 2-Phenylpyridine
-
Reagents: Alkene (e.g., norbornene), Additive (e.g., AgSbF₆), Base (e.g., K₂CO₃)
-
Solvent: Anhydrous, polar aprotic solvent (e.g., 1,2-dichloroethane)
Methodology:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the catalyst precursor [RuCl₂(p-cymene)]₂ (2.5 mol%), the additive AgSbF₆ (10 mol%), and the base K₂CO₃ (2 equivalents).
-
Reactant Addition: Add the 2-phenylpyridine substrate (1 mmol) and the alkene (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent (3-5 mL) via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the ortho-alkylated product.
Diagram: Logical Relationship in C-H Activation
Caption: Logical flow of a Ru-catalyzed C-H functionalization reaction.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Ruthenium catalysis in organic synthesis [degruyterbrill.com]
- 3. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 4. Frontiers | Recent Advances in Ruthenium-Catalyzed Hydrogenation Reactions of Renewable Biomass-Derived Levulinic Acid in Aqueous Media [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Ruthenium-catalyzed hydroarylation reactions as the strategy towards the synthesis of alkylated arenes and substituted alkenes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00211J [pubs.rsc.org]
Application Notes and Protocols for Ruthenium(III)-Based Nanoformulations in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of Ruthenium(III) (Ru(III))-based nanoformulations for targeted cancer therapy. Ru(III) complexes have emerged as promising alternatives to platinum-based chemotherapeutics due to their unique mechanisms of action and reduced toxicity profiles.[1][2][3] However, challenges such as low aqueous solubility and poor stability have necessitated the development of advanced drug delivery systems.[1][3] Nanoformulations, including liposomes, polymeric nanoparticles, and nanogels, offer a promising strategy to overcome these limitations, enhancing the bioavailability and tumor-targeting capabilities of Ru(III) complexes.[1][2][4]
Rationale for Ruthenium(III)-Based Nanoformulations
Ru(III) complexes exhibit selective cytotoxicity towards cancer cells and can overcome resistance mechanisms associated with platinum-based drugs.[1][2][3] Their anticancer activity is attributed to their ability to interact with DNA and cellular proteins, induce apoptosis, and inhibit angiogenesis.[1][5] Encapsulating these complexes within nanocarriers can:
-
Improve Solubility and Stability: Protect the Ru(III) complex from degradation in the physiological environment.[1][4]
-
Enhance Bioavailability: Increase circulation time and accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.[1][4]
-
Enable Targeted Delivery: Surface modification of nanoformulations with targeting ligands can facilitate specific uptake by cancer cells, minimizing off-target effects.
-
Provide Controlled Release: Offer sustained release of the Ru(III) complex at the tumor site, improving therapeutic efficacy.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various Ru(III)-based nanoformulations, providing a comparative overview of their physicochemical properties and in vitro efficacy.
Table 1: Physicochemical Properties of Ruthenium(III)-Based Nanoformulations
| Nanoformulation Type | Ruthenium(III) Complex | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Liposomes | AziRu | 100 - 200 | +30 to +50 (DOTAP) | Not Reported | Not Reported | [2] |
| Poly(lactic acid) (PLA) Nanoparticles | KP1019 | ~200 | -20 to -30 | ~1-2 | ~30-50 | [4] |
| Polymeric Micelles | NAMI-A | ~100 | Not Reported | Not Reported | Not Reported | [2] |
| PLGA Nanoparticles | Docetaxel (Model) | ~200 | -36 | ~5 | ~60 | [6] |
| Albumin Nanoparticles | Sulfasalazine (Model) | ~261 | +41.4 | ~10 | ~81.3 | [7] |
Note: Data for model drugs are included to provide a general range for similar nanoparticle platforms.
Table 2: In Vitro Cytotoxicity (IC50, µM) of Ruthenium(III)-Based Nanoformulations
| Cell Line | Free Ru(III) Complex | Nanoformulation | Reference |
| AziRu | |||
| MCF-7 (Breast) | >100 | 5.3 (in DOTAP liposomes) | [2] |
| MDA-MB-231 (Breast) | >100 | 4.1 (in DOTAP liposomes) | [2] |
| A2780 (Ovarian) | >100 | 3.8 (in DOTAP liposomes) | [2] |
| KP1019 | |||
| CH1 (Ovarian) | 20.1 | 1.0 (Tween 80 PLA NP) | [4] |
| SW480 (Colon) | 39.5 | 2.5 (Tween 80 PLA NP) | [4] |
| NAMI-A | |||
| A2780 (Ovarian) | ~60 | ~40 (in polymeric micelles) | [2] |
| AsPC-1 (Pancreatic) | ~150 | ~100 (in polymeric micelles) | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, characterization, and evaluation of Ru(III)-based nanoformulations.
Synthesis of Ruthenium(III)-Loaded Nanoformulations
Protocol 3.1.1: Preparation of AziRu-Loaded Cationic Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation: Dissolve 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and the nucleolipid-based Ru(III) complex (e.g., HoThyRu, a derivative of AziRu) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).[8]
Protocol 3.1.2: Preparation of KP1019-Loaded PLA Nanoparticles (Nanoprecipitation Method)
-
Organic Phase Preparation: Dissolve poly(lactic acid) (PLA) and KP1019 in a water-miscible organic solvent such as acetone.[4]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Tween 80 or Pluronic F68.[4]
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring. The rapid solvent diffusion will cause the polymer to precipitate, encapsulating the drug.[4]
-
Solvent Removal and Concentration: Evaporate the organic solvent under reduced pressure. The resulting nanoparticle suspension can be concentrated if necessary.[4]
Characterization of Nanoformulations
Protocol 3.2.1: Particle Size and Zeta Potential Analysis
-
Sample Preparation: Dilute the nanoparticle suspension in an appropriate aqueous medium (e.g., deionized water or PBS) to a suitable concentration for analysis.
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) of the nanoformulations using a DLS instrument.
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles by measuring their electrophoretic mobility in the same instrument.
Protocol 3.2.2: Determination of Encapsulation Efficiency and Drug Loading
-
Separation of Free Drug: Separate the unencapsulated Ru(III) complex from the nanoformulations by centrifugation or size exclusion chromatography.
-
Quantification of Encapsulated Drug: Lyse the nanoparticles using a suitable solvent to release the encapsulated drug.
-
Drug Quantification: Quantify the amount of Ru(III) complex in the supernatant (free drug) and in the lysed nanoparticles (encapsulated drug) using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Calculation:
-
Encapsulation Efficiency (%): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%): (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100
-
In Vitro Cytotoxicity Assessment
Protocol 3.3.1: MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with serial dilutions of the free Ru(III) complex, the nanoformulation, and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will reduce the MTS tetrazolium salt to a colored formazan product.[9]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Efficacy Studies
Protocol 3.4.1: Xenograft Tumor Model in Nude Mice
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 for breast cancer) into the flank of athymic nude mice.[10]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Treatment Administration: Randomly assign the tumor-bearing mice to different treatment groups: vehicle control, free Ru(III) complex, and Ru(III)-loaded nanoformulation. Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.[10]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: (Length x Width²) / 2.[10]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).[10]
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ruthenium(III) Nanoformulations
Ru(III) complexes and their nanoformulations can exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are often dysregulated in cancer and are important targets for Ru(III)-based therapies.[1][11]
Caption: Signaling pathways affected by Ruthenium(III) nanoformulations.
Experimental Workflow for Development and Evaluation
The following diagram illustrates a typical workflow for the development and preclinical evaluation of Ru(III)-based nanoformulations.
Caption: Workflow for nanoformulation development and testing.
By following these detailed application notes and protocols, researchers can effectively design, synthesize, and evaluate novel Ruthenium(III)-based nanoformulations for targeted drug delivery in cancer therapy, paving the way for the development of more effective and less toxic cancer treatments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Poly(lactic acid) nanoparticles of the lead anticancer ruthenium compound KP1019 and its surfactant-mediated activation - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT52388H [pubs.rsc.org]
- 5. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Anticancer Activity of Some Ruthenium(III) Complexes with Quinolone Antibiotics: In Vitro Cytotoxicity, Cell Cycle Modulation, and Apoptosis-Inducing Properties in LoVo Colon Cancer Cell Line [mdpi.com]
- 10. Safety and Efficacy Evaluation In Vivo of a Cationic Nucleolipid Nanosystem for the Nanodelivery of a Ruthenium(III) Complex with Superior Anticancer Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Design and Synthesis of Ruthenium Biosensors for Molecular Detection
Abstract
Ruthenium complexes are exceptional candidates for the development of highly sensitive and selective biosensors due to their rich electrochemical and photophysical properties. While the user's query specifies Ruthenium(III), it is crucial to note that the most common and stable oxidation states are Ru(II) and Ru(III).[1][2][3] Many sensing applications leverage the unique luminescent and redox-active properties of Ruthenium(II) complexes.[4] The synthesis of these active Ru(II) sensor molecules often begins with stable, commercially available Ruthenium(III) precursors, such as Ruthenium(III) chloride (RuCl₃).[5] Furthermore, Ru(III) complexes can serve directly as redox indicators in electrochemical biosensors or as prodrugs that are reduced to the active Ru(II) form under specific biological conditions.[6][7] This document provides a comprehensive overview of the design principles, synthesis protocols, and application methodologies for developing Ruthenium-based biosensors for advanced molecular detection.
Design Principles of Ruthenium-Based Biosensors
The design of a successful Ruthenium-based biosensor hinges on three core components: the Ruthenium complex core, the analyte recognition ligand, and the signal transduction mechanism.
-
Ruthenium Core: Serves as the signaling unit. The transition between Ru(II) and Ru(III) oxidation states is central to electrochemical and electrochemiluminescence (ECL) sensing.[1][2] The remarkable photophysical properties of Ru(II) polypyridyl complexes, such as intense luminescence, large Stokes shifts, and long emission lifetimes, make them ideal for optical sensing.[4][8]
-
Recognition Ligand: This component imparts selectivity to the biosensor. Ligands are organic molecules that bind to the Ruthenium core and are functionalized with specific groups to interact with the target analyte.[3] This interaction can be based on hydrogen bonding, coordination, or other supramolecular interactions, which in turn perturbs the electronic properties of the Ruthenium core, generating a detectable signal.[2]
-
Signal Transduction: The interaction between the analyte and the recognition ligand triggers a change in the Ruthenium core's properties. This can manifest as:
-
Luminescence Quenching or Enhancement: The analyte binding can suppress or increase the light emission from the Ru(II) complex.[3]
-
Electrochemical Signal Change: The binding event can alter the redox potential or current associated with the Ru(II)/Ru(III) couple.[6]
-
Electrochemiluminescence (ECL): The analyte can participate as a co-reactant in the ECL process, modulating the light intensity generated at an electrode surface.[9]
-
Below is a diagram illustrating the general design logic for a Ruthenium-based biosensor.
Caption: Logical relationship of core components in a Ruthenium biosensor.
Synthesis and Fabrication Protocols
Protocol: Synthesis of Tris(bipyridine)ruthenium(II) Chloride from a Ru(III) Precursor
This protocol describes a standard method for synthesizing a foundational Ru(II) polypyridyl complex, [Ru(bpy)₃]Cl₂, from Ruthenium(III) chloride. This complex serves as a versatile platform for further functionalization.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Hypophosphorous acid (50%)
-
Ethanol
-
Deionized water
-
Standard reflux apparatus, filtration equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ruthenium(III) chloride in a minimal amount of deionized water. Add a stoichiometric excess (e.g., 3.5 equivalents) of 2,2'-bipyridine dissolved in ethanol.
-
Reduction: Add a few drops of hypophosphorous acid to the mixture to act as a reducing agent, converting Ru(III) to Ru(II).[5]
-
Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The color of the solution should change, typically to a deep red-orange, indicating the formation of the [Ru(bpy)₃]²⁺ complex.
-
Isolation: After cooling to room temperature, the product may precipitate. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold diethyl ether to remove any unreacted bipyridine.
-
Recrystallization: Recrystallize the solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure crystals of [Ru(bpy)₃]Cl₂.
-
Characterization: Confirm the identity and purity of the product using techniques like ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.
The workflow for this synthesis is outlined below.
Caption: Workflow for the synthesis of a [Ru(bpy)₃]²⁺ complex.
Protocol: Fabrication of an Electrochemical Biosensor
This protocol provides a general method for immobilizing a Ruthenium complex onto an electrode surface for electrochemical sensing applications, such as detecting mismatched DNA.[6]
Materials:
-
Gold (Au) or Glassy Carbon (GC) electrode
-
Synthesized Ruthenium complex with an appropriate anchoring group
-
Electrochemical workstation
-
Polishing materials (alumina slurry)
-
Reagents for surface modification (e.g., self-assembled monolayer linkers)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Electrode Preparation: Polish the working electrode surface with alumina slurry to a mirror finish. Sonicate in ethanol and deionized water to remove residual particles, then dry under a nitrogen stream.
-
Surface Functionalization: Modify the clean electrode surface. For gold electrodes, this can be achieved by forming a self-assembled monolayer (SAM) of thiol-containing linker molecules.
-
Immobilization of Ruthenium Complex: Immerse the functionalized electrode in a solution containing the synthesized Ruthenium complex. The complex will covalently bind to the linker molecules on the electrode surface.
-
Blocking: To prevent non-specific binding, incubate the electrode in a solution of a blocking agent (e.g., bovine serum albumin or mercaptohexanol).
-
Ready-to-Use Sensor: The electrode is now modified with the Ruthenium probe and is ready for analyte detection. Store in a buffer solution at 4°C when not in use.
The fabrication process is visualized in the following diagram.
Caption: Workflow for fabricating an electrochemical biosensor.
Application Protocol: Molecular Detection
This section outlines a general procedure for detecting a target analyte using a fabricated Ruthenium-based biosensor. The example focuses on an electrochemical detection method.
Principle of Electrochemiluminescence (ECL) Detection
ECL is a highly sensitive detection method where an electrochemically generated species undergoes a high-energy electron transfer to produce light.[9] The [Ru(bpy)₃]²⁺/tripropylamine (TPA) system is a classic example. At the electrode surface, both [Ru(bpy)₃]²⁺ and TPA are oxidized. The TPA radical cation is unstable and deprotonates, forming a highly reducing radical intermediate (TPA•). This radical reduces the electrogenerated [Ru(bpy)₃]³⁺ to an excited state, [Ru(bpy)₃]²⁺*, which then relaxes to the ground state, emitting a photon of light (~620 nm). Analyte binding can interfere with or enhance this process, leading to a measurable change in light intensity.
Caption: Simplified signaling pathway for ECL detection.
General Detection Procedure
-
Baseline Measurement: Place the fabricated biosensor in a measurement cell with a blank buffer solution (e.g., PBS). Record the baseline electrochemical or optical signal.
-
Incubation: Introduce the sample containing the target analyte to the sensor surface. Allow for an incubation period to ensure binding between the analyte and the recognition element on the sensor.
-
Washing: Gently wash the sensor surface with a clean buffer to remove any unbound molecules.
-
Signal Measurement: Place the sensor back into the measurement cell with a fresh buffer and record the signal.
-
Data Analysis: Compare the signal obtained after analyte binding to the baseline signal. The change in signal intensity is proportional to the concentration of the analyte. A calibration curve can be generated using known concentrations of the analyte to quantify the amount in the sample.
Performance Data of Ruthenium Biosensors
The versatility of Ruthenium complexes allows for the detection of a wide array of analytes. The following tables summarize representative performance data for various sensor types.
Table 1: Ruthenium-Based Biosensors for Ion and Small Molecule Detection
| Analyte | Sensor Type | Principle | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| Copper (Cu²⁺) | Luminescent | Quenching | 3.33 x 10⁻⁸ M | Aqueous Solution | [1] |
| Copper (Cu²⁺) | Solid-State Optical | Luminescence | < 10⁻¹³ M | Aqueous Solution | [10] |
| Cyanide (CN⁻) | Colorimetric/Luminescent | Deprotonation | 5.24 nM / 4.67 nM | Acetonitrile/Aqueous | [4] |
| Peroxynitrite (ONOO⁻) | Fluorescent | Oxidation | ~10 µM | Methanol/Water | [1] |
| Melamine | Electrochemiluminescence | ECL | 1 x 10⁻¹³ M | N/A |[1] |
Table 2: Ruthenium-Based Biosensors for Biomolecule Detection
| Analyte | Sensor Type | Principle | Limit of Detection (LOD) | Matrix | Reference |
|---|---|---|---|---|---|
| G-G Mismatched DNA | Electrochemical | Redox Indicator | N/A | Buffer | [6] |
| microRNA-133a | Electrochemiluminescence | ECL | 60 fM | Human Serum | [1] |
| Dopamine | Electrochemical | Electrocatalysis | 3.3 µM | Solution | [1] |
| Cardiac Troponin I | Aptasensor | Electrochemical | 70.0 pg/mL | Buffer | [11] |
| Green Fluorescent Protein | Supramolecular | Binding | N/A | N/A |[1] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Development and Application of Ruthenium(II) and Iridium(III) Based Complexes for Anion Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 6. A Novel Electrochemical Sensor Based on [Ru(NH3)6]Cl3 as a Redox Indicator for the Detection of G-G Mismatched DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Ruthenium Complex in Tumor Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategic Design of Luminescent Rhenium(I), Ruthenium(II), and Iridium(III) Complexes as Activity-Based Probes for Bioimaging and Biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. Molecular engineering of ruthenium(ii) complexes with (3-polyamino)phenanthroline ligands for developing reusable optical sensors for Cu(ii) ions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Cytotoxicity of Ruthenium(III) Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of novel Ruthenium(III) compounds. The following sections detail the methodologies for key experiments, present data in a structured format, and include visualizations of experimental workflows and relevant signaling pathways.
Introduction to Cytotoxicity of Ruthenium(III) Compounds
Ruthenium(III) complexes have emerged as a promising class of anticancer agents, offering a potential alternative to platinum-based drugs.[1] Their proposed mechanism of action often involves an "activation by reduction" hypothesis, where the less reactive Ru(III) prodrug is reduced to the more cytotoxic Ru(II) species within the hypoxic tumor microenvironment.[2][3] The cytotoxic effects of these compounds are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, and interference with key cellular processes through interactions with DNA and proteins.[1][4][5][6] Therefore, a thorough in vitro evaluation of their cytotoxic potential is a critical step in the preclinical drug development process.
Key Cytotoxicity Assays
A battery of in vitro assays is essential to comprehensively characterize the cytotoxic profile of Ruthenium(III) compounds. The most commonly employed assays include those that measure cell viability and proliferation, and those that elucidate the mechanism of cell death.
Cell Viability and Proliferation Assays
These assays determine the concentration of the Ruthenium(III) compound that inhibits cell growth by 50% (IC50), a key parameter for evaluating cytotoxicity.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The intensity of the purple color is directly proportional to the number of viable cells.[7]
-
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric method that measures cellular protein content, which is proportional to the cell number.[8][9][10][11] It is a robust and sensitive method widely used for high-throughput screening of potential anticancer compounds.[8][10]
Apoptosis and Cell Death Assays
These assays help to determine whether the Ruthenium(III) compound induces programmed cell death (apoptosis) or necrosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method for detecting apoptosis.[5][12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[12]
Cell Cycle Analysis
-
Propidium Iodide (PI) Staining and Flow Cytometry: This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15] Ruthenium compounds can induce cell cycle arrest at specific checkpoints, preventing cell proliferation.[4][13]
Data Presentation
The cytotoxic activity of Ruthenium(III) compounds is typically summarized by their IC50 values. These values should be presented in a clear and organized manner to allow for easy comparison across different cell lines and compounds.
Table 1: Example of IC50 Values for a Hypothetical Ruthenium(III) Compound (Ru-X)
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) ± SD |
| Human Lung Carcinoma (A549) | Ru-X | 48 | 15.2 ± 1.8 |
| Cisplatin | 48 | 8.5 ± 0.9 | |
| Human Breast Adenocarcinoma (MCF-7) | Ru-X | 48 | 9.8 ± 1.1 |
| Cisplatin | 48 | 5.1 ± 0.6 | |
| Human Colon Carcinoma (HCT116) | Ru-X | 48 | 22.5 ± 2.5 |
| Cisplatin | 48 | 12.3 ± 1.4 | |
| Normal Human Dermal Fibroblasts (NHDF) | Ru-X | 48 | > 100 |
| Cisplatin | 48 | 25.7 ± 3.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
MTT Assay Protocol
This protocol is adapted for a 96-well plate format.
Materials:
-
Ruthenium(III) compound stock solution (e.g., in DMSO)
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ruthenium(III) compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include untreated control wells (medium only) and a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.[16] Shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
SRB Assay Protocol
This protocol is adapted for a 96-well plate format.[8][9][10][11]
Materials:
-
Ruthenium(III) compound stock solution
-
Cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well microtiter plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently remove the medium and add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[9]
-
Washing: Remove the TCA and wash the plates five times with tap water. Allow the plates to air dry completely.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][10]
-
Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.[9][10] Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[10] Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Annexin V/PI Apoptosis Assay Protocol
Materials:
-
Ruthenium(III) compound
-
Cancer cell lines
-
Complete culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Ruthenium(III) compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis Protocol
Materials:
-
Ruthenium(III) compound
-
Cancer cell lines
-
Complete culture medium
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Ruthenium(III) compound at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for determining the IC50 of Ruthenium(III) compounds using MTT or SRB assays.
Caption: Workflows for investigating the mechanism of cell death induced by Ruthenium(III) compounds.
Signaling Pathway Diagram
References
- 1. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dc.etsu.edu [dc.etsu.edu]
- 3. Metal-based drugs that break the rules - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT03919C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 12. Cytotoxic cis -ruthenium( iii ) bis(amidine) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00328K [pubs.rsc.org]
- 13. Cytotoxic effects of the compound cis-tetraammine(oxalato)ruthenium(III) dithionate on K-562 human chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4.4. MTT Assay [bio-protocol.org]
Application Notes and Protocols: Ruthenium(III) Complexes for Catalytic Hydrogenation of Alkenes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ruthenium(III) complexes have emerged as highly efficient and versatile catalysts for the hydrogenation of alkenes, a fundamental transformation in organic synthesis and crucial for the production of pharmaceuticals and fine chemicals. These catalysts offer several advantages, including high activity, selectivity, and functional group tolerance. This document provides detailed application notes, experimental protocols, and performance data for a representative Ruthenium(III) catalyst system.
Featured Catalyst: HRu(CO)Cl(PCy₃)(IMes)
A notable example of a highly active Ruthenium catalyst is the five-coordinate hydrido(carbonyl) complex, HRu(CO)Cl(PCy₃)(IMes) (where PCy₃ = tricyclohexylphosphine and IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). This complex has demonstrated remarkable turnover numbers (TON) and turnover frequencies (TOF) in the hydrogenation of various alkenes.
Data Presentation
The catalytic performance of HRu(CO)Cl(PCy₃)(IMes) (Complex 2 ) is compared with its precursor, HRu(CO)Cl(PCy₃)₂ (Complex 1 ), in the hydrogenation of 1-hexene. The data highlights the effect of temperature and the addition of a co-catalyst on the reaction rate.
Table 1: Comparison of Catalytic Activity for the Hydrogenation of 1-Hexene
| Entry | Catalyst | Temperature (°C) | Turnover Rate (h⁻¹) |
| 1 | 1 | 20 | 12,000 |
| 2 | 2 | 20 | 3,000 |
| 3 | 1 | 50 | 15,200 |
| 4 | 2 | 50 | 12,600 |
| 5 | 1 | 100 | 21,500 |
| 6 | 2 | 100 | 24,000 |
| Reaction conditions: 1-hexene (5.7 mmol), catalyst (0.69 μmol), C₆H₆ (4 mL), P(H₂) (4.0 atm).[1] |
Table 2: Effect of HBF₄·OEt₂ Co-catalyst on the Hydrogenation of Various Alkenes using Complex 2
| Entry | Alkene | Co-catalyst | Turnover Rate (h⁻¹) |
| 1 | 1-Hexene | None | 313 |
| 2 | 1-Hexene | HBF₄·OEt₂ | 1600 |
| 3 | Allylbenzene | None | 100 |
| 4 | Allylbenzene | HBF₄·OEt₂ | 680 |
| 5 | Cyclooctene | None | 520 |
| 6 | Cyclooctene | HBF₄·OEt₂ | 1185 |
| Reaction conditions: alkene (5.7 mmol), catalyst (0.69 μmol), acid (1-2 equiv), C₆H₆ (4 mL), P(H₂) (1.0 atm).[1] |
Experimental Protocols
I. Synthesis of Catalyst HRu(CO)Cl(PCy₃)(IMes) (Complex 2)
This protocol is based on the substitution of one PCy₃ ligand from HRu(CO)Cl(PCy₃)₂ (Complex 1 ) with an IMes ligand.[1]
Materials:
-
HRu(CO)Cl(PCy₃)₂ (Complex 1 )
-
1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes)
-
Toluene, anhydrous
-
Pentane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HRu(CO)Cl(PCy₃)₂ (1.0 eq) in anhydrous toluene.
-
Add a solution of IMes (1.0 eq) in anhydrous toluene to the flask.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Wash the solid residue with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield the purified complex 2 .
-
Characterize the product by appropriate analytical techniques (e.g., NMR spectroscopy, IR spectroscopy, and elemental analysis).
II. General Protocol for Catalytic Hydrogenation of Alkenes
This protocol describes a general procedure for the hydrogenation of an alkene using Complex 2 as the catalyst.
Materials:
-
HRu(CO)Cl(PCy₃)(IMes) (Complex 2 )
-
Alkene substrate (e.g., 1-hexene)
-
Anhydrous benzene (or other suitable solvent)
-
Hydrogen gas (high purity)
-
Autoclave or a high-pressure reactor equipped with a magnetic stirrer and pressure gauge
-
Gas chromatography (GC) or NMR spectroscopy for reaction monitoring and product analysis
Procedure:
-
In a glovebox or under an inert atmosphere, charge the high-pressure reactor with the desired amount of the alkene substrate (e.g., 5.7 mmol) and anhydrous benzene (4 mL).
-
Add the Ruthenium catalyst, Complex 2 (e.g., 0.69 μmol, corresponding to a specific substrate-to-catalyst ratio).
-
For reactions with a co-catalyst, add the appropriate amount of HBF₄·OEt₂ (1-2 equivalents relative to the catalyst).
-
Seal the reactor and remove it from the glovebox.
-
Connect the reactor to a hydrogen gas line. Purge the reactor several times with hydrogen gas to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 1.0 to 4.0 atm).
-
Place the reactor in a heating block or oil bath set to the desired reaction temperature (e.g., 20 °C, 50 °C, or 100 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or NMR to determine the conversion of the alkene to the corresponding alkane.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood.
-
Open the reactor and analyze the final product mixture.
Visualizations
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of an alkene using a Ruthenium(III) complex.
Caption: Workflow for alkene hydrogenation.
The following diagram illustrates the proposed catalytic cycle for alkene hydrogenation.
Caption: Catalytic cycle of hydrogenation.
References
Application Notes and Protocols: Ruthenium(3+) in the Development of New Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium, a versatile transition metal, offers a rich coordination chemistry that has been extensively explored for therapeutic applications. While Ruthenium(II) complexes are well-established as luminescent probes for optical imaging, the potential of Ruthenium(3+) [Ru(III)] in the development of novel imaging agents is an emerging area of interest. The paramagnetic nature of Ru(III) (d5, low spin) makes it a theoretical candidate for Magnetic Resonance Imaging (MRI) contrast agents, while its unique coordination sphere allows for the design of probes for other imaging modalities and theranostic applications.
These application notes provide an overview of the current state of research on Ru(III)-based imaging agents, including detailed protocols for the synthesis and characterization of relevant complexes, and a summary of their biological applications.
Ruthenium(3+) as a Potential MRI Contrast Agent: A Theoretical Perspective
Paramagnetic metal ions enhance the relaxation rates of water protons, thereby increasing the contrast in MRI images.[1][2] The efficacy of a paramagnetic contrast agent is quantified by its relaxivity (r₁ and r₂), which is influenced by factors such as the number of coordinated water molecules, the water exchange rate, and the rotational correlation time.[1][3]
Currently, Gadolinium(3+) is the most widely used metal ion in clinical MRI contrast agents.[4][5] While Ru(III) is paramagnetic, its development as a primary MRI contrast agent is still in its infancy, and there is a notable lack of published relaxivity data for Ru(III) complexes. However, the principles of coordination chemistry that govern the efficacy of Gd(III)-based agents can be applied to the rational design of future Ru(III)-based MRI probes.[3] The design of Ru(III) complexes with optimized water exchange kinetics and high thermodynamic stability will be crucial for their potential application in MRI.
Ruthenium(3+) in Optical and Theranostic Applications
While Ru(II) complexes are more common for luminescence-based imaging, Ru(III) complexes are being investigated for their potential in dual therapy and imaging (theranostics). Many Ru(III) complexes developed as anticancer agents exhibit intrinsic properties that could be harnessed for imaging.[6] For instance, the interaction of Ru(III) complexes with biomolecules like DNA and proteins can be monitored, providing insights into their mechanism of action.[7]
Furthermore, the development of responsive Ru(III) probes, which exhibit a change in their properties upon interaction with a specific biological analyte, is a promising area of research. These probes could be designed to "turn on" a signal (e.g., fluorescence or a change in redox potential) in the presence of a disease biomarker.[8][9]
Quantitative Data for Ruthenium(3+) Complexes
The following table summarizes key quantitative data for representative Ru(III) complexes with potential applications in imaging and therapy. Due to the limited research on Ru(III) specifically for imaging, data from well-characterized anticancer complexes are included to provide a baseline for future development.
| Complex ID | Ligand System | Application | IC₅₀ (µM) | Cell Line | Reference |
| 1 | cis-[RuCl₂(acac)₂(amidine)] | Anticancer | 5.8 ± 0.5 | NCI-H460 | [6] |
| 2 | cis-[RuCl₂(acac)₂(amidine)] | Anticancer | 7.2 ± 0.8 | A549 | [6] |
| 3 | cis-[RuCl₂(acac)₂(amidine)] | Anticancer | 4.9 ± 0.4 | A549/DDP | [6] |
Experimental Protocols
General Synthesis of cis-Ruthenium(III) Bis(amidine) Complexes
This protocol is adapted from the synthesis of cytotoxic cis-ruthenium(III) bis(amidine) complexes, which serve as a foundational structure for further functionalization into imaging probes.[6]
Materials:
-
[RuIII(acac)₂(NCCH₃)₂]⁺ (starting complex)
-
Primary amine (e.g., benzylamine)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Dissolve [RuIII(acac)₂(NCCH₃)₂]⁺ (0.21 mmol) in 50 mL of anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Add the desired primary amine (2.1 mmol, 10 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Wash the resulting solid with diethyl ether to remove any unreacted amine.
-
Recrystallize the crude product from an acetonitrile/diethyl ether mixture at room temperature to obtain the pure cis-ruthenium(III) bis(amidine) complex.
Characterization:
-
UV-Vis Spectroscopy: To confirm the electronic transitions of the complex.
-
Infrared (IR) Spectroscopy: To identify the vibrational modes of the ligands.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex.
-
X-ray Crystallography: To determine the single-crystal structure and confirm the cis geometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is essential for evaluating the biocompatibility of potential imaging agents.
Materials:
-
Cancer cell line (e.g., A549, NCI-H460)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Ru(III) complex stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the Ru(III) complex in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Ru(III) complex. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the no-treatment control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Proposed Signaling Pathway for Ru(III) Anticancer Action and Imaging
Many Ru(III) complexes are thought to exert their cytotoxic effects through the induction of oxidative stress and subsequent apoptosis. This mechanism provides opportunities for the design of responsive imaging agents that can report on these cellular events.
Future Directions
The development of Ru(III)-based imaging agents is a field with significant potential. Future research should focus on:
-
Synthesis of Ru(III) complexes with ligands that enhance relaxivity for MRI applications.
-
Design of responsive Ru(III) probes that can be activated by specific enzymes or redox conditions within the tumor microenvironment.
-
Development of multimodal Ru(III) agents that combine imaging capabilities (e.g., luminescence or MRI) with therapeutic action.
-
In vivo evaluation of novel Ru(III) imaging agents to determine their biodistribution, clearance, and efficacy.
By leveraging the unique properties of Ru(III), it is possible to develop a new generation of imaging agents for a wide range of biomedical applications.
References
- 1. Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure – relaxivity relationships among targeted MR contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. MRI contrast agent - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cytotoxic cis -ruthenium( iii ) bis(amidine) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00328K [pubs.rsc.org]
- 7. A Novel Electrochemical Sensor Based on [Ru(NH3)6]Cl3 as a Redox Indicator for the Detection of G-G Mismatched DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing red-emissive ruthenium(II) complex-based luminescent probes for cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Methodologies for Incorporating Ruthenium(III) into Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ruthenium(III) complexes have garnered significant attention in medicinal chemistry and materials science due to their promising anticancer properties, catalytic activity, and unique photophysical characteristics.[1][2][3] However, their practical application is often limited by poor aqueous solubility, potential toxicity, and non-specific biodistribution.[4][5] Incorporating these complexes into polymer matrices offers a versatile strategy to overcome these limitations.[6][7] Polymer-based systems can enhance the solubility and stability of Ruthenium(III) complexes, enable controlled and targeted drug delivery, and provide recoverable and reusable catalytic platforms.[5][8]
This document provides detailed application notes and experimental protocols for several key methodologies for incorporating Ruthenium(III) into polymer matrices. It is intended to serve as a practical guide for researchers in drug development, materials science, and catalysis.
Methodology 1: Covalent Attachment via Ring-Opening Polymerization (ROP)
This method involves the covalent bonding of a Ruthenium complex to a polymer chain, offering high stability and controlled release of the payload.[7][9] A particularly effective approach is the ring-opening polymerization of lactide initiated by a Ruthenium complex functionalized with a hydroxyl group.[9]
Application Note:
This one-pot synthesis provides excellent control over polymer molecular weight and achieves near-quantitative incorporation of the Ruthenium complex, resulting in high drug loading.[9] The release of the Ruthenium payload is dictated by the hydrolysis of the ester bond connecting it to the polylactide (PLA) backbone, allowing for tunable release kinetics by varying the polymer chain length.[9] This methodology is highly suitable for developing advanced drug delivery systems for anticancer therapy.
Experimental Protocol: Synthesis of Covalently-Attached Ru-Polylactide Nanoparticles[9]
Materials:
-
Hydroxyl-bearing Ruthenium(II) complex (as a precursor that can be oxidized to Ru(III) in situ or used as a Ru(II) therapeutic)
-
Calcium bis(trimethylsilyl)amide (Ca[N(SiMe3)2]2)
-
rac-Lactide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Pentane
-
Diethyl ether
Procedure:
-
Initiator Formation: In a glovebox, dissolve the hydroxyl-bearing Ruthenium complex (1 eq.) in anhydrous CH2Cl2. In a separate vial, dissolve Ca[N(SiMe3)2]2 (0.5 eq.) in anhydrous THF. Add the Ruthenium complex solution to the calcium amide solution and stir for 5 minutes to form the calcium alkoxide initiator.
-
Polymerization: To the initiator solution, add a solution of rac-lactide (desired equivalents to control molecular weight) in anhydrous THF. The final lactide concentration should be approximately 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature for 20 hours.
-
Purification: Precipitate the resulting Ru-Polylactide (Ru-PLA) polymer by adding the reaction mixture to a 1:1 (v/v) solution of pentane and diethyl ether.
-
Isolation: Centrifuge the mixture to collect the polymer pellet. Wash the pellet with the pentane/diethyl ether solution to remove any unreacted monomer.
-
Drying: Dry the purified Ru-PLA polymer under vacuum.
-
Nanoparticle Formulation: The resulting polymer can be formulated into nanoparticles using standard methods such as nanoprecipitation.
Quantitative Data:
| Parameter | P1 | P2 | P3 | P4 |
| [LA]:[Ru] Ratio | 20 | 40 | 80 | 120 |
| Mn (kDa, by NMR) | 2.0 | 4.0 | 7.5 | 11.0 |
| Đ (Mw/Mn) | 1.10 | 1.12 | 1.15 | 1.18 |
| Ru Loading (wt%) | 34 | 17 | 9 | 6 |
| Release at 24h (%) | 100 | ~60 | ~30 | ~20 |
Data adapted from a study on a similar Ru(II) system, demonstrating the principle of tunable properties.[9]
Methodology 2: Physical Encapsulation in Hydrogels
Physical encapsulation is a straightforward method for incorporating Ruthenium(III) complexes into a polymer matrix without covalent bonding.[5] Hydrogels, with their high water content and biocompatibility, are excellent candidates for this approach.[10][11]
Application Note:
This method is advantageous for its simplicity and mild conditions, which are crucial for preserving the integrity of the Ruthenium complex. The release of the complex is typically diffusion-controlled and can be modulated by the crosslinking density of the hydrogel.[1] This technique is well-suited for the development of topical or localized drug delivery systems.
Experimental Protocol: Loading of a Ruthenium(III) Complex into a Hyaluronic Acid Hydrogel[10]
Materials:
-
Hydrazide-modified Hyaluronic Acid (HA-HYD)
-
Ruthenium-based crosslinker (e.g., [Ru(bpy)2(3-pyridinaldehyde)2]Cl2)
-
Ruthenium(III) complex for encapsulation
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Hydrogel Formation: Prepare a solution of HA-HYD in PBS. Prepare a separate solution of the Ruthenium-based crosslinker in PBS.
-
Encapsulation: Dissolve the Ruthenium(III) complex to be encapsulated in the HA-HYD solution.
-
Crosslinking: Mix the HA-HYD solution containing the Ruthenium(III) complex with the crosslinker solution. The mixture will form a hydrogel.
-
Purification: Allow the hydrogel to fully form, then wash it extensively with PBS to remove any unloaded Ruthenium(III) complex.
-
Loading Quantification: To determine the amount of encapsulated Ruthenium(III), the hydrogel can be degraded (e.g., using enzymes or light if a photo-labile crosslinker is used) and the Ruthenium content in the resulting solution can be measured by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Methodology 3: Incorporation via Electrospinning
Electrospinning is a versatile technique to produce polymer nanofibers, which can be loaded with Ruthenium(III) complexes to create high-surface-area materials suitable for catalysis and drug delivery applications.[12]
Application Note:
Ruthenium-containing nanofibers offer a unique morphology with a large surface-area-to-volume ratio, which can enhance catalytic activity and drug release rates. The process is relatively simple and allows for the incorporation of a wide range of polymers and Ruthenium precursors.[12]
Experimental Protocol: Preparation of Ruthenium-Embedded Carbon Nanofibers[12][13]
Materials:
-
Polyacrylonitrile (PAN)
-
Ruthenium(III) acetylacetonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Solution Preparation: Prepare a 10 wt% solution of PAN in DMF. To this solution, add the desired amount of Ruthenium(III) acetylacetonate (e.g., 5-20 wt% with respect to PAN). Stir until a homogeneous composite solution is obtained.
-
Electrospinning Setup: Load the composite solution into a syringe equipped with a metallic needle (e.g., 0.5 mm diameter). Place a grounded collector (e.g., a rotating metal drum) at a fixed distance from the needle tip.
-
Electrospinning Process: Apply a high voltage (e.g., 15-25 kV) to the needle tip. The electrostatic forces will overcome the surface tension of the solution, ejecting a charged jet that solidifies into nanofibers on the collector.
-
Post-Spinning Treatment:
-
Stabilization: Heat the electrospun mat in air at a controlled rate to a temperature of around 280°C and hold for a period of time to stabilize the PAN fibers.
-
Carbonation and Activation: Carbonize the stabilized fibers in an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 800°C). This process converts the PAN to carbon and reduces the Ruthenium precursor to metallic Ruthenium nanoparticles embedded within the carbon nanofibers.
-
Methodology 4: Film Formation by Drop-Casting
Drop-casting is a simple and accessible method for preparing thin films of Ruthenium-polymer composites, particularly for applications in materials science and electronics.[13][14]
Application Note:
This technique is ideal for small-scale fabrication and screening of new Ruthenium-polymer composite materials. While it may not produce highly uniform films compared to other methods like spin-coating, it is a cost-effective way to study the optical and electronic properties of these materials.[14][15]
Experimental Protocol: Preparation of a Ruthenium-PMMA Hybrid Film[14]
Materials:
-
Ruthenium(III) complex
-
Poly(methyl methacrylate) (PMMA)
-
Suitable solvent (e.g., a mixture of CH2Cl2 and MeOH)
-
Substrate (e.g., glass slide, FTO-coated glass)
Procedure:
-
Solution Preparation: Dissolve the Ruthenium(III) complex and PMMA in the chosen solvent to form a homogeneous solution. The concentration of the polymer and the complex can be varied to achieve the desired film properties.
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a series of solvents such as chloroform, isopropanol, and acetone.
-
Drop-Casting: Using a micropipette, carefully drop a specific volume of the Ruthenium-PMMA solution onto the cleaned substrate.
-
Drying: Allow the solvent to evaporate slowly in a controlled environment (e.g., a desiccator or under a watch glass) to form the film. To obtain a more uniform film, the substrate can be kept in a solvent-saturated atmosphere to slow down the evaporation rate.
-
Annealing (Optional): The film can be annealed at a temperature below the glass transition temperature of the polymer to improve its uniformity and remove any residual solvent.
Visualizations
Experimental Workflow: Synthesis and Characterization of Ruthenium-Polymer Composites
Caption: Workflow for the synthesis and characterization of Ruthenium-polymer composites.
Signaling Pathway: Anticancer Mechanism of Ruthenium Complexes
Many Ruthenium-based anticancer drugs exert their effect by inducing oxidative stress and modulating key signaling pathways such as PI3K/AKT/mTOR and MAPK.[2][6][12]
Caption: Simplified signaling pathway for Ruthenium-induced cancer cell apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway [frontiersin.org]
- 3. Frontiers | Applications of Ruthenium Complex in Tumor Diagnosis and Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium-Crosslinked Hydrogels with Rapid, Visible-Light Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Ruthenium(II) N-Heterocyclic Carbene (NHC) Complex with Naphthalimide Ligand Triggers Apoptosis in Colorectal Cancer Cells via Activating the ROS-p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Thin Film Processing Method - Part 1 [dracula-technologies.com]
- 15. Drop Casting [ebrary.net]
Application of Ruthenium in Solar Cell Technology: A Focus on Ruthenium(III) Chemistry
Application Note
The application of ruthenium complexes in solar cell technology has been a cornerstone in the development of efficient third-generation photovoltaic devices, most notably Dye-Sensitized Solar Cells (DSSCs). While the vast majority of research has centered on the use of Ruthenium(II) complexes as photosensitizers, the in-situ generation and role of Ruthenium(III) are critical to the operational mechanism of these cells. This document provides a detailed overview of the role of the Ru(II)/Ru(III) redox couple in DSSCs, explores the emerging application of ruthenium as a dopant, and addresses the current landscape of research into dedicated Ruthenium(III) photosensitizers.
The Dominant Role of the Ruthenium(II)/Ruthenium(III) Redox Cycle in Dye-Sensitized Solar Cells
In a typical DSSC, a monolayer of a Ruthenium(II) complex (the photosensitizer or dye) is adsorbed onto a wide bandgap semiconductor, commonly titanium dioxide (TiO₂). The fundamental process of light-to-electricity conversion revolves around the photo-induced oxidation of the Ru(II) center to Ru(III) and its subsequent regeneration.
The process can be summarized in the following key steps:
-
Light Absorption and Excitation: The Ruthenium(II) sensitizer absorbs incident photons, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). This is often a metal-to-ligand charge transfer (MLCT) transition.
-
Electron Injection: The excited electron is rapidly injected into the conduction band of the TiO₂ semiconductor. This process oxidizes the sensitizer, converting it from Ru(II) to Ru(III).
-
Dye Regeneration: The oxidized Ru(III) complex is then reduced back to its original Ru(II) state by a redox mediator, typically an iodide/triiodide (I⁻/I₃⁻) couple in the electrolyte.
-
Circuit Completion: The injected electrons travel through an external circuit to the counter electrode, where they reduce the oxidized redox mediator, thus completing the circuit.
The stability and efficiency of the Ru(II)/Ru(III) redox cycle are paramount for the overall performance and longevity of the solar cell. The reversibility of this couple is a key advantage of ruthenium-based dyes.[1]
Performance of Ruthenium(II) Sensitizers in DSSCs
A wide array of Ruthenium(II) complexes have been synthesized and tested in DSSCs, with some achieving power conversion efficiencies (PCE) of over 11%.[2] The performance of these solar cells is characterized by several key parameters, summarized in the table below for some prominent ruthenium-based dyes.
| Sensitizer | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
| N3 | - | - | - | 10 | [3][4] |
| N719 | 0.72 | - | - | 11.18 | [3][4] |
| N749 ("Black Dye") | 0.72 | 20.5 | - | 10.4 | [3][4] |
| CYC-B22 | 0.714 | 17.13 | 0.7057 | 8.63 | [5][6] |
| RC-76 | - | 17.52 | - | 9.23 | [7] |
| PRT-13 | - | - | - | 10.3 | [3] |
Experimental Protocols
Synthesis of a Prototypical Ruthenium(II) Sensitizer (N3 Dye)
This protocol is a generalized procedure based on established synthetic routes for the widely used N3 dye (cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II)).[8]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-bipyridine-4,4'-dicarboxylic acid (dcbpy)
-
Ammonium thiocyanate (NH₄NCS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and reflux setup
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of Ru(dcbpy)₂Cl₂:
-
In a round-bottom flask, dissolve 2,2'-bipyridine-4,4'-dicarboxylic acid in DMF under an inert atmosphere.
-
Add an aqueous solution of RuCl₃·xH₂O to the flask.
-
Reflux the mixture for several hours. The color of the solution will change, indicating the formation of the complex.
-
Cool the reaction mixture to room temperature and precipitate the product by adding deionized water.
-
Filter the solid product, wash with water and ether, and dry under vacuum.
-
-
Synthesis of N3 Dye:
-
Suspend the synthesized Ru(dcbpy)₂Cl₂ in a fresh portion of DMF.
-
Add a large excess of ammonium thiocyanate (NH₄NCS) to the suspension.
-
Reflux the mixture under an inert atmosphere for several hours. The progress of the reaction can be monitored by observing the color change of the solution.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the N3 dye.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, FT-IR, and UV-Vis absorption spectroscopy to confirm its structure and purity.
Fabrication of a Dye-Sensitized Solar Cell
Materials:
-
FTO-coated glass (Fluorine-doped Tin Oxide)
-
TiO₂ paste
-
Ruthenium dye solution (e.g., N3 in ethanol)
-
Iodide/triiodide electrolyte solution
-
Platinized counter electrode
-
Surlyn sealant
-
Screen printer or doctor-blade setup
-
Furnace
Procedure:
-
Photoanode Preparation:
-
Clean the FTO glass substrates thoroughly.
-
Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or doctor-blade technique.
-
Sinter the TiO₂-coated FTO glass in a furnace at high temperatures (e.g., 450-500 °C) to create a mesoporous film with good electrical contact to the FTO.
-
After cooling to room temperature, immerse the TiO₂ film in the ruthenium dye solution and allow it to adsorb the dye for several hours.
-
Rinse the dye-sensitized photoanode with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye molecules and then dry.
-
-
Assembly of the Solar Cell:
-
Place a Surlyn sealant frame around the dye-sensitized area of the photoanode.
-
Place the platinized counter electrode on top of the sealant.
-
Heat the assembly to melt the sealant and bond the two electrodes together, leaving small holes for electrolyte filling.
-
Introduce the iodide/triiodide electrolyte into the cell through the pre-drilled holes via vacuum backfilling.
-
Seal the holes with a small piece of Surlyn and a coverslip.
-
-
Characterization: The photovoltaic performance of the assembled DSSC is measured under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator and a source meter to obtain the current-voltage (I-V) curve.
Ruthenium as a Dopant in Solar Cell Materials
Recent research has explored the use of ruthenium as a dopant in the semiconductor materials of solar cells to enhance their performance. For instance, doping the TiO₂ photoanode in DSSCs with ruthenium has been shown to improve the power conversion efficiency.
The introduction of Ru into the TiO₂ lattice can:
-
Reduce Charge Recombination: The dopant can act as a blocking layer, reducing the recombination of electrons from the transparent conducting oxide layer.
-
Enhance Charge Transfer: Ruthenium doping can increase the charge transfer and collection capacity of the solar cell.
-
Alter the Bandgap: Doping can lead to a slight redshift in the UV-visible absorption spectra of TiO₂, potentially allowing for greater light harvesting.
One study reported a 20% increase in the photovoltaic performance of a DSSC after doping the TiO₂ with 3% Ru.
The Quest for Ruthenium(III) Photosensitizers
The direct application of pre-synthesized, stable Ruthenium(III) complexes as the primary photosensitizer in solar cells is a largely unexplored area of research. The vast body of literature on ruthenium in solar cells focuses on the Ru(II) oxidation state as the initial light-absorbing species.
Challenges and Opportunities:
-
Stability: Synthesizing Ruthenium(III) complexes that are stable enough for practical solar cell applications can be challenging.
-
Redox Potential: The ground state redox potential of a Ru(III) sensitizer would need to be carefully tuned to allow for efficient regeneration after photo-induced electron transfer.
-
Light Absorption: The light absorption properties of Ru(III) complexes would need to be suitable for harvesting a significant portion of the solar spectrum.
While some research has focused on the synthesis and characterization of stable Ru(III) complexes for other applications, their potential as primary photosensitizers in solar cells remains an open area for future investigation. The development of such sensitizers could potentially open new avenues for solar cell design, for example, by enabling different redox mediators or device architectures.
Visualizations
Caption: Workflow of a Dye-Sensitized Solar Cell (DSSC).
Caption: Synthesis workflow for the N3 Ruthenium(II) dye.
References
- 1. researchgate.net [researchgate.net]
- 2. Ruthenium Complexes with Protic Ligands: Influence of the Position of OH Groups and π Expansion on Luminescence and Photocytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric Effects on the Photovoltaic Performance of Panchromatic Ruthenium Sensitizers for Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Ruthenium complexes as sensitizers with phenyl-based bipyridine anchoring ligands for efficient dye-sensitized solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the aqueous solubility and stability of Ruthenium(III) complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Ruthenium(III) complexes, particularly concerning their aqueous solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low aqueous solubility of many Ruthenium(III) complexes?
A1: The limited aqueous solubility of many Ruthenium(III) complexes often stems from their overall neutral charge or the presence of hydrophobic organic ligands. For drug development, this can hinder clinical application when administered intravenously.[1] To overcome this, strategies such as incorporating water-soluble ligands or utilizing advanced drug delivery systems are employed.[1][2] For instance, the introduction of sulfonated phosphine ligands has been shown to significantly increase the water solubility of Ruthenium(II) cyclopentadienyl complexes.[3]
Q2: My Ru(III) complex appears unstable in aqueous solution. What are the common degradation pathways?
A2: The primary cause of instability for Ru(III) complexes in aqueous media is hydrolysis.[4][5] This process involves the stepwise displacement of ligands, typically chloride ions, by water molecules to form aqua complexes.[4][6] These resulting aqua species are often more labile and can react further, sometimes forming insoluble polynuclear Ru species or binding to proteins.[4][7] The rate and extent of hydrolysis are strongly influenced by factors such as pH, temperature, and the nature of the other ligands in the coordination sphere.[4][7]
Q3: How does pH impact the stability and solubility of my Ru(III) complex?
A3: pH is a critical factor governing the stability of Ru(III) complexes. Hydrolysis kinetics are strongly pH-dependent.[7] For example, the hydrolysis of some Ru(III) complexes is fastest at physiological pH (7.4) compared to more acidic conditions.[4] In acidic solutions (e.g., pH < 5), the equilibrium may favor the non-hydrolyzed, more stable form of the complex.[8] Conversely, in basic solutions, the formation of hydroxido-bridged dimers and insoluble species can occur.[9] The protonation state of certain ligands can also change with pH, affecting the overall charge and solubility of the complex.[10][11]
Q4: What is the "activation by reduction" mechanism and how does it relate to stability?
A4: Many Ru(III) complexes are considered prodrugs that are relatively inert and stable in the +3 oxidation state.[12][13] The "activation by reduction" theory posits that the hypoxic (low oxygen) and glutathione-rich environment inside tumor cells facilitates the reduction of Ru(III) to the more reactive Ru(II) state.[12][13] Ru(II) complexes are generally more labile, meaning they undergo ligand exchange reactions more quickly.[12][14] This increased reactivity allows the complex to bind to its intended cellular targets, such as DNA or proteins, exerting its therapeutic effect.[12]
Q5: What are the most effective strategies for improving both the solubility and stability of a Ru(III) complex?
A5: A multi-faceted approach is often necessary:
-
Ligand Modification: Incorporating hydrophilic ligands is a primary strategy. This includes using ligands with charged groups (e.g., sulfonates) or polar functionalities.[3][15] For example, 1,3,5-triaza-7-phosphaadamantane (pta) is a well-known ligand used to increase aqueous solubility and stability.[15]
-
Formulation Strategies: Encapsulating the complex in nanocarriers such as liposomes, micelles, or nanoparticles can overcome poor solubility and protect the complex from premature hydrolysis in circulation.[2][16] This approach has been successfully applied to clinical candidates like KP1019 and NAMI-A to improve their stability and delivery.[2][16]
-
pH Control: Preparing and storing stock solutions in a slightly acidic buffer can significantly slow down hydrolysis.[7] However, the complex must still be stable enough to act at the physiological pH of the target environment.
Troubleshooting Guides
Problem 1: My Ru(III) complex precipitates immediately upon dissolution in a physiological buffer (e.g., PBS at pH 7.4).
| Possible Cause | Suggested Solution & Rationale |
| Rapid Hydrolysis | The complex may be rapidly hydrolyzing at pH 7.4, leading to the formation of insoluble polynuclear hydroxo-bridged species. Troubleshooting Steps: 1. Prepare a stock solution in a more acidic buffer (e.g., acetate buffer at pH 4.5-5.0) where the complex may be more stable.[7] 2. Monitor the UV-Vis spectrum upon dilution into the pH 7.4 buffer to observe the kinetics of degradation. 3. Consider modifying the ligand set to include less basic ligands, which can slow the rate of hydrolysis.[4] |
| Low Intrinsic Solubility | The complex may be too hydrophobic to remain dissolved in the aqueous buffer. Troubleshooting Steps: 1. Attempt to dissolve the complex in a small amount of a water-miscible organic solvent (e.g., DMSO, methanol) before diluting it into the aqueous buffer. Ensure the final solvent concentration is compatible with your experiment. 2. Redesign the complex to include water-solubilizing ligands, such as those with sulfonate or carboxylate groups.[3] 3. Explore formulation strategies like encapsulation in liposomes or polymeric nanoparticles to enhance apparent solubility.[2] |
Problem 2: The UV-Vis or NMR spectrum of my complex changes over time after dissolving it in an aqueous solution.
| Possible Cause | Suggested Solution & Rationale |
| Ligand Exchange/Aquation | The observed spectral changes indicate that the coordination sphere of the ruthenium center is changing. This is typically due to hydrolysis, where chloro ligands are replaced by water molecules (aquation).[4][5][7] Troubleshooting Steps: 1. Perform a time-course UV-Vis or NMR study to monitor the rate of this change. This provides kinetic data on the complex's stability under specific conditions (see Protocol 2).[5] 2. Analyze the spectral changes. The absence of clear isosbestic points often suggests a multi-step reaction process.[7] 3. To slow the reaction, consider lowering the pH of the solution or using ligands that form more stable bonds with the ruthenium center.[4][7] |
Problem 3: My water-soluble Ru(III) complex shows low efficacy in in vitro anticancer assays.
| Possible Cause | Suggested Solution & Rationale |
| Insufficient Lipophilicity | While water solubility is crucial for administration, some degree of lipophilicity is required for the complex to cross the cell membrane. Troubleshooting Steps: 1. Determine the octanol-water partition coefficient (Log P) to quantify the complex's lipophilicity (see Protocol 3). 2. Systematically modify the ligands to achieve a balance between aqueous solubility and lipophilicity. For example, increasing the length of an alkyl chain on a ligand can increase lipophilicity and cellular uptake.[9][14] |
| High Stability / Inertness | The complex may be too stable and not undergoing the necessary "activation by reduction" to Ru(II) or ligand exchange required to interact with its biological targets.[12] Troubleshooting Steps: 1. Use cyclic voltammetry to study the redox properties of the complex. An accessible Ru(III)/Ru(II) reduction potential is often desirable.[14] 2. Test the complex's reactivity with model biomolecules (e.g., glutathione, ascorbic acid) to see if reduction and subsequent ligand exchange occur under physiologically relevant conditions.[14] |
Data Presentation
Table 1: Examples of Strategies to Enhance Aqueous Solubility of Ruthenium Complexes
| Complex Type / Strategy | Ligand / Method | Reported Solubility | Reference(s) |
| Ru(II)-Arene | Introduction of a sulfonated N-alkyl substituted NHC ligand | Up to 400 mg/mL | [17] |
| Ru(II)-Cyclopentadienyl | Coordination of sulfonated phosphine ligands (mTPPMS) | > 10 mg/mL | [3] |
| Ru(II)-Arene | Use of 1,3,5-triaza-7-phosphaadamantane (pta) ligand | Improves aqueous solubility | [15] |
| Ru(III) Complex (KP1019) | Conversion to sodium salt (NKP1339) | Increased aqueous solubility | [12] |
| Ru(III) Complex (KP1019) | Encapsulation in poly(lactic acid) (PLA) nanoparticles | Overcomes poor stability and solubility in aqueous solutions | [2][16] |
Table 2: Factors Influencing the Hydrolytic Stability of Ru(III) Complexes
| Factor | Observation | Implication for Stability | Reference(s) |
| pH | Hydrolysis of NAMI-A type complexes is fastest at pH 7.4 compared to acidic conditions (pH 4.5). | Lower pH generally increases stability by slowing hydrolysis. | [4][7] |
| Ligand Basicity | More basic heterocyclic ligands lead to a higher rate of hydrolysis. | Less basic ligands (e.g., thiazole vs. imidazole) can stabilize the complex against hydrolysis. | [4] |
| Chelation | Complexes with bidentate ligands are often much more stable in water than those with monodentate ligands. | Chelation significantly enhances complex stability. | [3] |
| Alkyl Linker Length (in bifunctional complexes) | Stability of certain lonidamine-modified Ru(III) complexes increased with the length of the alkyl linker. | Longer linkers can confer greater stability. | [14] |
Mandatory Visualizations
Caption: Troubleshooting workflow for Ru(III) complex precipitation.
Caption: Pathway of hydrolysis for a generic Ru(III) chloro complex.
Caption: The "Activation by Reduction" pathway for Ru(III) prodrugs.
Experimental Protocols
Protocol 1: Monitoring Hydrolytic Stability of a Ru(III) Complex using UV-Visible Spectrophotometry
This protocol is adapted from methodologies described for studying the hydrolysis of various Ruthenium complexes.[4][5][7]
-
Materials & Equipment:
-
Ruthenium(III) complex of interest.
-
Aqueous buffer of choice (e.g., 0.05 M acetate buffer pH 4.5, 20 mM phosphate buffer pH 7.4). Ensure all buffer components do not react with the complex.
-
0.1 M NaCl or KCl to maintain constant ionic strength.
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder.
-
1 cm path length quartz cuvettes.
-
-
Procedure:
-
Prepare a stock solution of the Ru(III) complex (e.g., 1-2 mM) in a suitable solvent in which it is stable (e.g., methanol or slightly acidified water).
-
Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 37 °C).
-
Prepare the reaction buffer by mixing the aqueous buffer and the salt solution (e.g., to a final concentration of 0.1 M NaCl). Pre-warm the buffer to the reaction temperature.
-
To initiate the reaction, add a small aliquot of the Ru(III) complex stock solution to a cuvette containing the pre-warmed reaction buffer. Mix quickly by inversion. The final concentration should be sufficient to give an absorbance maximum between 0.5 and 1.5 (e.g., 50-100 µM).
-
Immediately place the cuvette in the spectrophotometer and begin recording spectra over a relevant wavelength range (e.g., 250-700 nm) at defined time intervals (e.g., every 1-5 minutes for the first hour, then every 30-60 minutes for up to 24 hours).
-
-
Data Analysis:
-
Plot the absorbance at a characteristic wavelength (λ_max) against time.
-
Observe the changes in the spectra. The appearance of new peaks or the decay of existing ones indicates hydrolysis. A lack of isosbestic points suggests a complex, multi-step reaction.[7]
-
The kinetic data can be fitted to appropriate rate laws (e.g., first-order kinetics) to determine rate constants (k) and the half-life (t_1/2) of the hydrolysis process.
-
Protocol 2: General Synthesis of a Water-Soluble Ru(II)-Arene Complex
This protocol is a generalized representation based on the synthesis of water-soluble organoruthenium complexes.[15][17]
-
Materials & Equipment:
-
Ruthenium precursor, e.g., [Ru(p-cymene)Cl₂]₂.
-
Water-soluble phosphine or N-heterocyclic carbene (NHC) ligand, e.g., 1,3,5-triaza-7-phosphaadamantane (pta) or a sulfonated NHC precursor.
-
Ammonium hexafluorophosphate (NH₄PF₆) or other counter-ion source.
-
Dry dichloromethane (DCM) or methanol.
-
Standard Schlenk line equipment for inert atmosphere synthesis.
-
Magnetic stirrer and heating plate.
-
-
Procedure (Example using a phosphine ligand):
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the ruthenium precursor dimer (e.g., [Ru(p-cymene)Cl₂]₂, 0.1 mmol) in dry DCM (15 mL).
-
In a separate flask, dissolve the water-soluble ligand (e.g., pta, 0.22 mmol, ~2.2 equivalents) in dry DCM.
-
Add the ligand solution to the ruthenium solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
Once the formation of the intermediate [Ru(p-cymene)(pta)Cl₂] is complete, add a solution of NH₄PF₆ (0.2 mmol) in methanol (5 mL) to precipitate the final product.
-
Stir the resulting suspension for an additional 30 minutes.
-
Collect the solid product by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the final complex using ¹H NMR, ³¹P NMR, Mass Spectrometry, and Elemental Analysis. The solubility can then be quantitatively determined in water.
-
Protocol 3: Determination of Octanol-Water Partition Coefficient (Log P)
This protocol describes the standard shake-flask method for estimating the lipophilicity of a compound.
-
Materials & Equipment:
-
Ruthenium complex.
-
1-Octanol (pre-saturated with water).
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with 1-octanol).
-
Centrifuge tubes.
-
Vortex mixer and shaker.
-
UV-Visible Spectrophotometer or ICP-MS for concentration determination.
-
-
Procedure:
-
Prepare water-saturated octanol and octanol-saturated water/buffer by vigorously mixing equal volumes of the two phases for 24 hours and then allowing them to separate.
-
Prepare a stock solution of the ruthenium complex in the octanol-saturated aqueous phase at a known concentration (C_initial) that can be accurately measured by your analytical method.
-
In a centrifuge tube, add equal volumes of the complex-containing aqueous phase and the water-saturated octanol phase (e.g., 2 mL of each).
-
Seal the tube and shake vigorously for 1 hour at a constant temperature to allow the complex to partition between the two phases and reach equilibrium.
-
Centrifuge the tube at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the two phases.
-
Carefully remove an aliquot from the aqueous phase.
-
Determine the concentration of the complex remaining in the aqueous phase (C_aq) using a pre-established calibration curve (UV-Vis or ICP-MS).
-
-
Calculation:
-
Calculate the concentration of the complex in the octanol phase: C_oct = C_initial - C_aq.
-
Calculate the partition coefficient, P: P = C_oct / C_aq.
-
The final value is expressed as its base-10 logarithm: Log P = log₁₀(P). A positive Log P indicates higher lipophilicity, while a negative value indicates higher hydrophilicity.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Anticancer Properties of New Water-Soluble Ruthenium–Cyclopentadienyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commons.emich.edu [commons.emich.edu]
- 5. commons.emich.edu [commons.emich.edu]
- 6. Ruthenium(III) chloride in aqueous solution: electrochemical and spectral studies | Semantic Scholar [semanticscholar.org]
- 7. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transferring the Concept of Multinuclearity to Ruthenium Complexes for Improvement of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of pH on Long-Range Electron Transfer and Proton-Coupled Electron Transfer in Ruthenium-Modified Azurin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ru(III) Complexes with Lonidamine-Modified Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring pta Alternatives in the Development of Ruthenium–Arene Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Water-soluble transition metal complexes of ruthenium(ii), osmium(ii), rhodium(iii) and iridium(iii) with chelating N-heterocyclic carbene ligands in hydrogenation and transfer hydrogenation catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting low yields in the synthesis of Ruthenium(III) coordination compounds
Technical Support Center: Synthesis of Ruthenium(III) Coordination Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Ruthenium(III) coordination compounds, with a focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: What are the most common reasons for low yields in the synthesis of Ruthenium(III) complexes?
Low yields can stem from a variety of factors throughout the synthetic and purification process. Key areas to investigate include:
-
Purity of Starting Materials: The hydration state and purity of the Ruthenium(III) chloride (RuCl₃·xH₂O) precursor are critical. Impurities or incorrect hydration levels can significantly impact reactivity.[1]
-
Reaction Atmosphere: Ruthenium(III) can be sensitive to atmospheric oxygen, which may lead to the formation of undesired side products. Performing reactions under an inert atmosphere, such as argon or nitrogen, is often crucial.[2][3]
-
Ligand Properties: The electronic and steric properties of your ligands can influence the stability of the resulting complex and the reaction kinetics. For instance, the acidity of carboxylate ligands can affect their ability to coordinate with the ruthenium center; higher acidity may lead to lower product yields.[4]
-
Solvent Choice and Purity: The solvent must be appropriate for dissolving the reactants and stable under the reaction conditions. Impurities in the solvent, especially water or oxygen, can interfere with the synthesis.
-
Reaction Temperature and Time: Suboptimal reaction temperatures or insufficient reaction times can lead to incomplete conversion of starting materials. Conversely, excessively high temperatures or prolonged reaction times may cause decomposition of the product.
-
pH of the Reaction Mixture: The pH of the solution can be critical, especially in aqueous or protic solvents, as it can affect both the ligand and the metal center. Some syntheses require alkaline conditions to proceed effectively.[5]
-
Inefficient Purification: Significant product loss can occur during purification steps like filtration, column chromatography, or recrystallization.
Troubleshooting Specific Issues
Q2: My reaction mixture shows a color change, but I'm isolating very little of my target Ruthenium(III) complex. What could be the problem?
A color change indicates that a reaction is occurring, but a low isolated yield suggests several possibilities:
-
Formation of Soluble Side Products: The observed color may be due to the formation of highly soluble byproducts that are lost during filtration or workup.
-
Product Decomposition: Your target complex may be unstable under the reaction or workup conditions. Consider if the temperature, light exposure, or presence of air could be causing degradation.
-
Inefficient Precipitation or Crystallization: If your purification relies on precipitation, ensure the conditions (e.g., solvent polarity, temperature) are optimized for your specific complex. Adding a counter-ion or changing the solvent system can sometimes induce precipitation.[2]
-
Issues with Chromatography: If using column chromatography, your product might be strongly adsorbing to the stationary phase or co-eluting with impurities. Try varying the eluent polarity or using a different stationary phase.[2]
Q3: I'm using RuCl₃·xH₂O as a precursor, and my yields are inconsistent. How can I improve reproducibility?
The hydration state of RuCl₃·xH₂O can vary between batches. To ensure consistency:
-
Standardize the Precursor: Before use, you can dry the RuCl₃·xH₂O at a specific temperature (e.g., 120°C) for a set period to achieve a more consistent hydration state.[1]
-
Use Anhydrous RuCl₃: For reactions that are highly sensitive to water, using anhydrous RuCl₃ may be necessary, though it is often more expensive and requires more careful handling.[6]
-
Characterize the Starting Material: If possible, determine the ruthenium content of your precursor batch to ensure accurate stoichiometry in your reactions.
Q4: My ligand is not fully coordinating to the Ruthenium(III) center, leading to low yields. What can I do?
Incomplete coordination can be addressed by modifying the reaction conditions:
-
Increase Ligand-to-Metal Ratio: Using a slight excess of the ligand can help drive the reaction to completion.
-
Extend Reaction Time or Increase Temperature: Some coordination reactions are slow and may require longer reflux times or higher temperatures to proceed to completion. For example, some syntheses involve refluxing for several hours to ensure complete ligand exchange.[2]
-
Change the Solvent: The solvent can influence the solubility of the reactants and the stability of intermediates. A solvent that better solubilizes the ligand may improve coordination.
-
Consider Ligand Basicity: For ligands that need to be deprotonated to coordinate, the pKa is important. The presence of a suitable base can facilitate coordination.[7]
Q5: How can I improve the yield of my purification process?
Purification is a common step for significant product loss. Consider these strategies:
-
Recrystallization: This is a powerful technique for improving purity and can lead to high recovery if the solvent system is carefully chosen. A method involving simple acid-base titration to adjust the pH can be effective for precipitating the product during recrystallization.[8]
-
Solvent Extraction: For removing certain impurities, liquid-liquid extraction can be very effective. For instance, aqueous extraction can be used to remove some ruthenium byproducts.[9]
-
Column Chromatography: To minimize losses on the column, ensure the crude product is properly loaded and that the chosen eluent system provides good separation without excessive band broadening. Pre-treating the silica gel may also be necessary in some cases.[2]
Experimental Protocols and Data
Example Protocol: Synthesis of cis-Ru(bpy)₂Cl₂
This protocol is adapted from a literature procedure and serves as a general guideline.[2]
-
Reactants: Combine Ruthenium(III) chloride hydrate (RuCl₃·3H₂O, 1 equivalent), 2,2'-bipyridine (bpy, 2 equivalents), and Lithium Chloride (LiCl, 0.1 equivalent).
-
Solvent: Dissolve the reactants in dimethylformamide (DMF).
-
Reaction Conditions: Reflux the mixture for 6-7 hours with constant stirring under an argon atmosphere.
-
Precipitation: After cooling to room temperature, add acetone to the reaction mixture and stir.
-
Isolation: Place the mixture in a freezer (e.g., -5°C) overnight to facilitate precipitation.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water and diethyl ether. The product can be further purified by silica-gel column chromatography with acetonitrile as the eluent.
Table 1: Influence of Reaction Conditions on Yield for Select Ruthenium Complexes
| Ruthenium Complex | Precursors | Solvent | Reaction Conditions | Typical Yield | Reference |
| [Ru(OAc)₂(PPh₃)₂] | [RuCl₂(PPh₃)₃], NaOAc | t-BuOH | Reflux | ~69% | [4] |
| [Ru(OAc)₂(PPh₃)₂] | [RuCl₂(PPh₃)₃], NaOAc | None (Manual Grinding) | Room Temp, 30 min | 80% | [4] |
| Ru(Cl-phen)(bpy)₂(PF₆)₂ | cis-Ru(bpy)₂Cl₂, Cl-phen | Water | Reflux, 5 hr (Argon) | ~70% | [2] |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of Ruthenium(III) coordination compounds.
Caption: Troubleshooting workflow for low yields in Ru(III) synthesis.
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. CN103013178B - Method for purifying ruthenium complex crude product through recrystallization method - Google Patents [patents.google.com]
- 9. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the reduction of Ruthenium(III) during catalytic cycles
Welcome to the technical support center for Ruthenium-catalyzed reactions. This guide provides troubleshooting strategies and answers to frequently asked questions regarding the stability of the Ruthenium(III) oxidation state during catalytic cycles. Unwanted reduction of the Ru(III) center is a common cause of catalyst deactivation and can lead to diminished yields and reaction failure.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of unwanted Ru(III) reduction in my reaction?
A1: Unwanted reduction of your Ru(III) catalyst to lower oxidation states (e.g., Ru(II), Ru(I), or Ru(0)) can manifest in several ways:
-
Color Change: A noticeable change in the reaction mixture's color that deviates from the expected catalytic species. For instance, the formation of black or dark brown precipitates often indicates the formation of ruthenium metal (Ru(0)) or insoluble lower-valent oxides.
-
Catalyst Precipitation: The active catalyst, which should be soluble, begins to crash out of the solution.
-
Decreased Reaction Rate: The reaction slows down or stops completely as the concentration of the active Ru(III) catalyst decreases.[1][2]
-
Low Product Yield: The final yield is significantly lower than expected due to premature termination of the catalytic cycle.
-
Formation of Side Products: In some cases, the reduced ruthenium species may catalyze undesired side reactions, such as olefin isomerization.[3]
Q2: What causes my Ru(III) catalyst to be reduced during the reaction?
A2: Several factors can contribute to the undesired reduction of the Ru(III) center:
-
Reductive Substrates or Intermediates: The substrate, product, or a reaction intermediate may have a redox potential capable of reducing Ru(III) to Ru(II). This is common in oxidation reactions where the substrate itself is an alcohol or another reductant.[4]
-
Absence or Insufficiency of a Co-oxidant: Many Ru(III)-catalyzed oxidations operate via a higher-valent species (e.g., Ru(V)=O). A stoichiometric co-oxidant is required to regenerate this species from the Ru(III) state. If the co-oxidant is depleted or absent, the Ru(III) may be reduced instead.[5][6]
-
Solvent Effects: Certain solvents, particularly alcohols, can act as reducing agents, especially at elevated temperatures.
-
Thermal Decomposition: At high temperatures, the catalyst complex may become unstable and undergo thermal degradation, which can involve reduction of the metal center.[2]
-
Ligand Instability: The ligands coordinated to the ruthenium center play a crucial role in stabilizing its oxidation state.[7] Ligand dissociation or decomposition can expose the metal center and make it more susceptible to reduction.
Q3: How can I prevent the reduction of my Ru(III) catalyst?
A3: Preventing reduction involves carefully controlling the reaction environment and components:
-
Use of a Co-oxidant: Employ a suitable co-oxidant (or terminal oxidant) in stoichiometric amounts to ensure the rapid regeneration of the active, high-valent ruthenium species, keeping the catalyst in the desired oxidation cycle.[5][8]
-
Ligand Selection: Choose ligands that electronically stabilize the Ru(III) state. Generally, strong σ-donor ligands can help stabilize higher oxidation states, making the Ru(III) state more resistant to reduction.[9] The Ru(III)/Ru(II) redox potential is highly tunable based on the electronic properties of the coordinating ligands.[10][11]
-
Reaction Conditions: Optimize the temperature, pressure, and solvent to minimize thermal decomposition and solvent-mediated reduction pathways.
-
Inert Atmosphere: If your substrate or solvent is sensitive to air but can still reduce the catalyst, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the substrate, which might otherwise form species that interfere with the catalytic cycle.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Reaction starts but stops prematurely; black precipitate forms. | Reduction of Ru(III) to insoluble Ru(0) or other low-valent species. | 1. Increase Co-oxidant Stoichiometry: Ensure the co-oxidant (e.g., NaIO₄, TBHP, NMO) is not the limiting reagent. Try adding it portion-wise to maintain its concentration.[8][12] 2. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition and reduction.[1] 3. Change Solvent: Switch to a more inert solvent that is less likely to act as a reductant. |
| Low yield of the desired oxidized product. | Inefficient regeneration of the active high-valent Ruthenium species. The Ru(III) state is being populated but not effectively oxidized to continue the cycle. | 1. Select a Stronger Co-oxidant: The chosen co-oxidant may not have a sufficient redox potential. Refer to the data table below. 2. Check pH: For many water oxidation catalysts, the redox potentials are pH-dependent. Ensure the reaction is buffered at the optimal pH for catalyst turnover.[9] |
| Formation of unexpected side products (e.g., isomerized alkenes). | Catalyst decomposition is generating a different active species. Ru-hydride species, formed from catalyst degradation, are known to be highly active for olefin isomerization.[3] | 1. Modify Ligand Structure: Use more robust or sterically hindered ligands to prevent decomposition pathways like C-H activation. 2. Re-evaluate Catalyst Precursor: Ensure the purity of your Ru(III) starting material. |
| Reaction is sluggish or does not initiate. | The Ru(III)/Ru(IV) or Ru(III)/Ru(V) oxidation potential is too high under the reaction conditions, preventing the catalytic cycle from starting. | 1. Tune Ligand Electronics: Switch to a more electron-donating ligand set to lower the oxidation potential of the Ru(III) center, making it easier for the co-oxidant to access the higher oxidation state.[9][11] 2. Add a Phase-Transfer Catalyst: In biphasic systems, ensure efficient interaction between the aqueous co-oxidant and the organic-soluble catalyst/substrate. |
Data Presentation: Co-oxidants and Ligand Effects
Table 1: Common Co-oxidants for Ruthenium-Catalyzed Oxidations
| Co-oxidant | Abbreviation | Typical Use | Notes |
| Sodium periodate | NaIO₄ | Oxidation of alcohols, cleavage of alkenes.[5][6] | Often used in biphasic systems (e.g., CCl₄/CH₃CN/H₂O). Regenerates RuO₄ in situ. |
| tert-Butyl hydroperoxide | TBHP | Oxidation of alcohols and alkenes.[8][12] | Anhydrous solutions are preferred to minimize side reactions. |
| N-Methylmorpholine N-oxide | NMO | Oxidation of primary and secondary alcohols.[4][12] | A mild and commonly used oxidant, often paired with TPAP (a Ru(VII) species). |
| Oxygen / Air | O₂ | Aerobic oxidation of alcohols.[13][14] | Environmentally benign ("green") oxidant, but reactions can be slower and require specific catalyst designs. |
| Cerium(IV) ammonium nitrate | CAN | Water oxidation catalysis.[15] | A powerful single-electron oxidant used in mechanistic studies and for driving water oxidation. |
Table 2: Influence of Ligand Type on Ru(III)/Ru(II) Redox Potential
| Ligand Type | Example Ligands | Electronic Effect | Impact on Ru(III)/Ru(II) Potential | Strategy Implication |
| Polypyridyls | bpy, tpy, dcbpy | π-accepting | Increases potential (makes reduction harder)[9][10] | Stabilizes Ru(II). Good for photoredox applications but may require stronger co-oxidants to turn over in an oxidative cycle. |
| Phosphines | PPh₃, PCy₃ | Strong σ-donors | Decreases potential (makes reduction easier) | Stabilizes Ru(III). Can make oxidation to Ru(IV)/Ru(V) more accessible for the catalytic cycle. |
| N-Heterocyclic Carbenes | IMes, SIMes | Very strong σ-donors | Significantly decreases potential | Strongly stabilizes Ru(III) and higher oxidation states, often leading to more robust catalysts. |
| Dicarboxylates | bda (2,2'-bipyridine-6,6'-dicarboxylate) | Anionic, σ/π-donating | Decreases potential | Used to create robust and highly active catalysts for water oxidation by stabilizing high-valent species.[15] |
Visualizations: Mechanisms and Workflows
Caption: Ideal catalytic cycle (blue/green) vs. the undesired reduction pathway (red).
Caption: A troubleshooting workflow for diagnosing and fixing Ru(III) reduction issues.
Experimental Protocol
Protocol: Oxidation of a Secondary Alcohol using RuCl₃ and NaIO₄
This protocol provides a general method for the oxidation of a secondary alcohol (e.g., 1-phenylethanol) to the corresponding ketone (acetophenone), highlighting steps to maintain the catalyst's active oxidation state.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
1-Phenylethanol (Substrate)
-
Acetonitrile (CH₃CN)
-
Carbon tetrachloride (CCl₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, prepare a solvent mixture of CCl₄ (15 mL), CH₃CN (15 mL), and deionized water (20 mL).
-
Substrate Addition: Add 1-phenylethanol (5 mmol, 1.0 eq) to the solvent mixture.
-
Catalyst Precursor Addition: Add RuCl₃·xH₂O (0.05 mmol, 0.01 eq). The solution should be dark brown/red.
-
Co-oxidant Addition: To this rapidly stirring biphasic mixture, add sodium periodate (NaIO₄) (12 mmol, 2.4 eq). It is crucial to add the co-oxidant after the catalyst and substrate. The NaIO₄ will be primarily in the aqueous phase. The solution color should turn from dark brown to a greenish-yellow or black, indicating the formation of the active RuO₄ species in the organic phase.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The efficiency of the biphasic catalysis depends on the interfacial area, so rapid stirring is essential. Monitor the reaction progress by TLC or GC-MS by sampling the organic layer. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 20 mL).
-
Combine the organic layers (the initial CCl₄ layer and the DCM extracts).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product (acetophenone) by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Troubleshooting Notes for this Protocol:
-
If the reaction stalls and a black precipitate forms, it indicates the reduction of the catalyst. This can happen if the stirring is inadequate or the NaIO₄ is of poor quality.
-
The order of addition is important. Adding the RuCl₃ to a solution of NaIO₄ before the substrate can sometimes lead to different resting states of the catalyst.
-
Ensure the NaIO₄ is fully dissolved in the aqueous phase to be available for regenerating the catalyst.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 7. Ruthenium complexes in different oxidation states: synthesis, crystal structure, spectra and redox properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Redox and photochemical behaviour of ruthenium(II) complexes with H2dcbpy ligand (H2dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]
- 13. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid–Solid (Liquid)–Gas Conditions [jstage.jst.go.jp]
- 14. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Highly efficient and robust molecular ruthenium catalysts for water oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Ruthenium(III) Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Ruthenium(III) products. The information is designed to assist researchers in refining their purification techniques, leading to higher purity and improved yields.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of Ruthenium(III) products using various techniques.
Solvent Extraction
Problem: Low Extraction Efficiency of Ruthenium(III)
Possible Causes & Solutions:
-
Incorrect pH: The pH of the aqueous phase is a critical factor. For many amine-based extractants, the optimal pH range for Ruthenium(III) extraction is between 3.1 and 4.0.[1] Outside this range, the formation of the extractable ion-pair complex may be incomplete.
-
Action: Carefully adjust the pH of your aqueous solution to the optimal range for your specific extraction system using dilute acid or base.
-
-
Suboptimal Extractant Concentration: The concentration of the extractant in the organic phase directly impacts extraction efficiency. A concentration that is too low will result in incomplete extraction, while an excessively high concentration may not offer significant improvement and can be less economical. For instance, with n-octylaniline in xylene, a concentration of 0.1 M has been found to be effective.[1]
-
Action: Optimize the extractant concentration by performing a series of extractions with varying concentrations to determine the optimal level for your system.
-
-
Inappropriate Diluent: The choice of the organic diluent can significantly affect the extraction efficiency. For example, when using 2-dodecylaminopyridine, xylene has been shown to provide a high extraction efficiency of 99.5%.[2]
-
Action: Screen different diluents (e.g., xylene, toluene, chloroform, kerosene) to identify the one that provides the best phase separation and highest distribution coefficient for your Ruthenium(III) complex.
-
-
Insufficient Contact Time: The extraction process requires sufficient time for the Ruthenium(III) complex to transfer from the aqueous to the organic phase. A contact time of around 60 seconds has been shown to be sufficient for achieving high extraction efficiency with some systems.[2]
-
Action: Ensure adequate mixing of the two phases for a sufficient duration. You can determine the optimal contact time by analyzing the extraction efficiency at different time points.
-
Problem: Difficulty in Stripping Ruthenium(III) from the Organic Phase
Possible Causes & Solutions:
-
Inappropriate Stripping Agent: The choice of stripping agent is crucial for recovering the purified Ruthenium(III) from the organic phase. Strong acids are often effective. For instance, HNO₃ can back-extract approximately 75% of loaded ruthenium in a single contact.[3]
-
Action: Test different stripping agents (e.g., HCl, HNO₃, H₂SO₄) at various concentrations to find the most effective one for your system.
-
-
Formation of Stable Complexes: The Ruthenium(III) complex formed with the extractant may be too stable to be easily broken by the stripping agent.
-
Action: Consider using a stripping solution containing a complexing agent that can form a more stable, water-soluble complex with Ruthenium(III).
-
Ion Exchange Chromatography
Problem: Incomplete Removal of Impurities
Possible Causes & Solutions:
-
Incorrect pH of the Loading Solution: The pH of the solution containing the crude Ruthenium(III) product is critical for efficient binding to the ion exchange resin. For cation exchange purification of Ruthenium(III) chloride, adjusting the pH to a range of 0 to 2 is recommended.
-
Action: Carefully adjust the pH of your sample solution before loading it onto the column.
-
-
Inappropriate Resin Choice: The type of ion exchange resin (cationic or anionic, strong or weak) must be appropriate for the Ruthenium(III) species you are trying to purify. For separating Ruthenium(III) from base metals, a cation exchanger can be effective.[4]
-
Action: Select a resin based on the charge of your Ruthenium(III) complex in the chosen solvent system.
-
-
Co-elution of Impurities: Some impurities may have similar binding affinities to the resin as the Ruthenium(III) product, leading to their co-elution.
-
Action: Optimize the elution gradient (e.g., by changing the concentration of the eluent or the pH) to improve the separation of the desired product from impurities.
-
Recrystallization
Problem: Low Yield of Recrystallized Product
Possible Causes & Solutions:
-
Excessive Solvent Usage: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling, leading to a low yield.[5][6]
-
Action: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Inappropriate Solvent System: The chosen solvent may have a high solubility for the Ruthenium(III) product even at low temperatures.
-
Premature Crystallization during Hot Filtration: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel.
-
Action: Keep the filtration apparatus (funnel and receiving flask) hot during filtration. Use a slight excess of hot solvent to prevent premature crystallization.
-
Problem: Product "Oils Out" Instead of Crystallizing
Possible Causes & Solutions:
-
High Impurity Level: A high concentration of impurities can lower the melting point of the product, causing it to separate as an oil.
-
Action: Consider a preliminary purification step (e.g., passing through a short column of silica gel) to remove some of the impurities before recrystallization.
-
-
Cooling the Solution Too Quickly: Rapid cooling can favor the formation of an oil over crystals.
-
Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.[4]
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the compound.
-
Action: Choose a solvent with a lower boiling point. Adding a small amount of a "poorer" solvent can sometimes induce crystallization.
-
Precipitation
Problem: Incomplete Precipitation of Ruthenium(III) Hydroxide
Possible Causes & Solutions:
-
Incorrect pH: The pH of the solution is critical for the complete precipitation of Ruthenium(III) hydroxide. A pH range of 9-11 is often optimal for the precipitation of metal hydroxides.
-
Action: Carefully monitor and adjust the pH of the solution during the addition of the precipitating agent (e.g., NaOH).
-
-
Presence of Complexing Agents: Certain ions or molecules in the solution may form soluble complexes with Ruthenium(III), preventing its precipitation.
-
Action: Identify and remove any interfering complexing agents before attempting precipitation.
-
Problem: Contamination of the Precipitate with Impurities
Possible Causes & Solutions:
-
Co-precipitation: Other metal ions present in the solution may co-precipitate with the Ruthenium(III) hydroxide.
-
Action: Optimize the precipitation conditions (e.g., pH, temperature, rate of addition of precipitating agent) to minimize co-precipitation. Washing the precipitate thoroughly with deionized water is also crucial.[9] For instance, washing the crude ruthenium hydroxide precipitate with nitric acid can effectively remove many impurities.[9]
-
Frequently Asked Questions (FAQs)
Q1: My purified Ruthenium(III) product has an unusual color. What could be the cause?
An off-color product often indicates the presence of impurities. The expected color of Ruthenium(III) chloride hydrate is a dark brown or black solid.[10] Deviations from this can suggest:
-
Greenish or Bluish Tinge: This may indicate the presence of other ruthenium species in different oxidation states. Ensure that your reaction conditions are controlled to maintain the +3 oxidation state.
-
Yellow or Orange Tones: The presence of certain organic impurities or other platinum group metals can sometimes impart a yellowish or orange color.
-
Black Particulate Matter: In some cases, the formation of insoluble ruthenium oxides (like RuO₂) can appear as black particles.[5]
Action: To identify the source of the color, consider using analytical techniques such as UV-Vis spectroscopy to check for unexpected absorbance peaks, or ICP-MS to analyze for trace metal impurities.
Q2: How can I improve the yield of my purified Ruthenium(III) product?
Low yields can result from losses at various stages of the purification process. To improve your yield:
-
Optimize Reaction Conditions: Ensure your initial synthesis reaction goes to completion to maximize the amount of crude product.
-
Minimize Transfer Losses: Be meticulous during transfers of solutions and solids to avoid mechanical losses.
-
Recrystallization: Avoid using an excessive amount of solvent. If the yield is low, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again.[5][6]
-
Solvent Extraction: Ensure complete transfer of the Ruthenium(III) complex into the organic phase and efficient stripping back into an aqueous phase.
-
Precipitation: Ensure the pH is optimized for complete precipitation and that the precipitate is thoroughly collected.
Q3: What are the most common impurities in commercial Ruthenium(III) chloride and how can they be removed?
Commercial Ruthenium(III) chloride can contain a variety of impurities, including other platinum group metals (e.g., rhodium, iridium), base metals (e.g., iron, copper, nickel), and alkali or alkaline earth metals.[11][12]
Removal Methods:
-
Ion Exchange Chromatography: This is a very effective method for removing many metallic impurities. A cation exchange resin can be used to bind the cationic impurities, allowing the purified Ruthenium(III) complex to pass through.[4]
-
Solvent Extraction: This technique can be highly selective for Ruthenium(III) over other metals, depending on the extractant and conditions used.
-
Precipitation: Selective precipitation of Ruthenium(III) hydroxide can leave many impurities in the solution. Subsequent washing of the precipitate is crucial.[9]
Q4: Can I use recrystallization to separate isomers of a Ruthenium(III) complex?
Fractional crystallization can sometimes be used to separate isomers, but it is often challenging. The success of this method depends on a significant difference in the solubility of the isomers in a particular solvent. For some ruthenium complexes, separation of isomers by fractional crystallization has been found to be ineffective.[13] In such cases, chromatographic techniques like column chromatography are generally more successful.[13]
Data Presentation
Table 1: Comparison of Solvent Extraction Systems for Ruthenium(III) Purification
| Extractant | Diluent | Aqueous Phase | pH | Contact Time | Extraction Efficiency (%) | Reference |
| 2-dodecylaminopyridine | Xylene | 0.04 M Malonic Acid | 5 | 60 s | 99.50 | [2] |
| n-octylaniline | Xylene | 0.05 M Sodium Malonate | 3.5 | 5 min | Quantitative | [1] |
| Cyanex 302 | Carbon Tetrachloride | 1.0 M HCl with SnCl₂ | - | 75 s | 99.99 | [14] |
| Aliquat 336 | n-dodecane | 0.5 M Citric Acid | 13 | 20 min | ~91 | [3] |
Table 2: Purity and Yield Data for Different Ruthenium(III) Purification Methods
| Purification Method | Starting Material | Achieved Purity | Yield | Key Impurities Removed | Reference |
| Cation Exchange | Crude Ruthenium(III) chloride | 99.93% | >90% | Iridium (reduced to 400 ppm) | [11] |
| Precipitation & Recrystallization | Ruthenium-containing material | High | - | Base metals, other PGMs | [9] |
| Recrystallization | Crude bipyridyl ruthenium complex | Purity increased by 34.8% | 97.4% | Unspecified organic impurities |
Experimental Protocols
Protocol 1: Purification of Ruthenium(III) Chloride by Cation Exchange
This protocol is adapted from a patented method for purifying crude Ruthenium(III) chloride.[4]
Materials:
-
Crude Ruthenium(III) chloride
-
Hydrochloric acid (HCl) solution
-
Deionized water
-
Strong cation exchange resin (e.g., Dowex Monosphere 650C)
Procedure:
-
Dissolution: Combine the crude Ruthenium(III) chloride with a hydrochloric acid solution.
-
Heating: Heat the mixture to a temperature of ≥ 70 °C to ensure complete dissolution.
-
pH Adjustment: Adjust the pH of the hot solution to a range of 0 to 2 by adding deionized water.
-
Ion Exchange: Immediately pass the pH-adjusted solution through a column packed with a strong cation exchange resin.
-
Collection: Collect the eluate, which contains the purified Ruthenium(III) chloride solution.
-
Crystallization (Optional): The purified Ruthenium(III) chloride can be isolated as a solid by evaporating the solvent.
Protocol 2: Recrystallization of a Ruthenium(III) Complex
This is a general protocol for recrystallization and should be optimized for your specific Ruthenium(III) complex.[1][7]
Materials:
-
Crude Ruthenium(III) complex
-
A suitable solvent or solvent mixture (determined through solubility tests)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (for hot and vacuum filtration)
Procedure:
-
Solvent Selection: Choose a solvent in which your crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, with swirling, until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Keep the solution and apparatus hot to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing low product yield in Ruthenium(III) purification.
Caption: Troubleshooting workflow for identifying the cause of unexpected product color.
References
- 1. Home Page [chem.ualberta.ca]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN103145761B - Utilize the method for recrystallization method purification Ruthenium complex crude product - Google Patents [patents.google.com]
- 9. JP2003201526A - Ruthenium purification method - Google Patents [patents.google.com]
- 10. Ruthenium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. US4105442A - Separation and purification of ruthenium - Google Patents [patents.google.com]
- 12. EP2998275A1 - Process for the preparation and/or purification of ruthenium(III) chloride - Google Patents [patents.google.com]
- 13. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Addressing challenges in the characterization of paramagnetic Ruthenium(3+) species
Welcome to the technical support center for the characterization of paramagnetic Ruthenium(III) species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the characterization of paramagnetic Ru(III) complexes so challenging?
A1: The primary challenge arises from the paramagnetic nature of the Ru(III) ion, which possesses an unpaired electron. This leads to significant broadening of signals in Nuclear Magnetic Resonance (NMR) spectroscopy, making detailed structural elucidation difficult.[1][2] Additionally, the reactivity and potential for multiple species in solution can complicate analysis by mass spectrometry and crystallography.
Q2: What are the most common techniques used to characterize Ru(III) complexes?
A2: The key analytical techniques include:
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Directly probes the paramagnetic center, providing information about the oxidation state and coordination environment of the ruthenium ion.[3]
-
NMR Spectroscopy: Despite the challenges, it can provide valuable information, especially when combined with theoretical calculations.[1][2][4][5]
-
Mass Spectrometry (MS): Used to determine the molecular weight and identify binding partners, although quantification can be challenging.[6][7]
-
X-ray Crystallography: Provides definitive structural information if suitable single crystals can be obtained.[1][2]
-
UV-Vis Spectroscopy: Monitors the electronic transitions and can be used to study the stability and reactivity of the complexes in solution.[8]
-
Cyclic Voltammetry: Investigates the redox behavior of the Ru(III)/Ru(II) couple.[9][10]
Q3: Can computational methods help in the characterization of these complexes?
A3: Absolutely. Density Functional Theory (DFT) calculations are increasingly used in synergy with experimental data, particularly for interpreting paramagnetic NMR spectra.[1][2][4][5] Relativistic DFT approaches can help to predict and rationalize the observed NMR shifts, correlating them with the electronic structure and spin density distribution within the molecule.[2][4]
Troubleshooting Guides
NMR Spectroscopy
Issue: My 1H and 13C NMR signals are extremely broad and difficult to interpret.
-
Cause: The paramagnetic Ru(III) center induces fast nuclear spin relaxation, leading to significant line broadening.[1][2]
-
Troubleshooting Steps:
-
Variable Temperature NMR: Acquire spectra at different temperatures. The temperature-dependent component of the chemical shift is related to the paramagnetic contribution, which can be separated from the temperature-independent orbital contribution.[4][5]
-
Use of a High-Field Spectrometer: A higher magnetic field can improve spectral resolution.
-
Comparison with Diamagnetic Analogs: If possible, synthesize and analyze the corresponding diamagnetic Rh(III) analog. This can help in assigning the orbital contribution to the chemical shifts.[4]
-
Computational Analysis: Employ relativistic DFT calculations to predict the NMR shifts and aid in the assignment of experimental resonances.[2][4]
-
Focus on 1H-coupled 13C NMR: This can help distinguish between C-H and quaternary carbon signals when 2D correlation spectra like HSQC and HMBC are inefficient due to fast relaxation.[1]
-
Workflow for Troubleshooting Broad NMR Signals
Caption: Troubleshooting workflow for broad NMR signals in paramagnetic Ru(III) species.
Mass Spectrometry
Issue: I am observing multiple peaks and in-source fragmentation in my ESI-MS spectrum.
-
Cause: Ru(III) complexes can be labile and undergo ligand dissociation or redox reactions in the electrospray source. The solvent and cone voltage can significantly influence the ionization process.
-
Troubleshooting Steps:
-
Optimize ESI Source Conditions: Carefully tune the cone voltage, desolvation gas flow, and temperature to minimize in-source fragmentation.
-
Solvent Selection: The choice of solvent can influence the stability of the complex and the ionization efficiency. Control experiments with different solvents are recommended.[7]
-
Tandem Mass Spectrometry (MS/MS): Use techniques like Collision-Induced Dissociation (CID) to systematically fragment the parent ions and identify the components.[7] This can help in elucidating the structure of the observed species.
-
High-Resolution Mass Spectrometry: Employ instruments like FT-ICR mass spectrometers for high mass accuracy to confidently identify the elemental composition of the observed ions and distinguish between different adducts.[11]
-
Logical Flow for Mass Spectrometry Troubleshooting
Caption: Troubleshooting logic for complex ESI-MS spectra of Ru(III) complexes.
X-ray Crystallography
Issue: I am unable to obtain single crystals suitable for X-ray diffraction.
-
Cause: Paramagnetic complexes can sometimes be challenging to crystallize due to their reactivity and potential for aggregation.
-
Troubleshooting Steps:
-
Vary Crystallization Conditions: Systematically screen a wide range of solvents, counter-ions, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, liquid-liquid diffusion).
-
Purify the Complex: Ensure the highest possible purity of your compound, as impurities can inhibit crystal growth.
-
Consider Co-crystallization Agents: The addition of small molecules or ions that can interact with your complex may promote crystallization.
-
Issue: My crystal data shows non-merohedral twinning.
-
Cause: This is a specific type of crystal growth defect where two or more crystal lattices are intergrown.
-
Troubleshooting Steps:
-
Data Processing: Specialized software and refinement strategies are required to handle twinned data. Consult with a crystallographer to properly process and refine the structure. Unmerged data may be necessary for refinement.[1]
-
Experimental Protocols
General Protocol for Paramagnetic NMR Spectroscopy
-
Sample Preparation: Dissolve 5-15 mg of the Ru(III) complex in 0.5 mL of a deuterated solvent (e.g., DMF-d7).[1]
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 700 MHz).[1]
-
Referencing: Reference the spectra to the residual solvent signals (e.g., DMF-d7: 1H = 8.03 ppm, 13C = 163.2 ppm).[1]
-
Data Acquisition:
-
Acquire standard 1D 1H and 13C NMR spectra.
-
For variable temperature experiments, acquire spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K).
-
If 2D spectra (HSQC, HMBC) are inefficient due to fast relaxation, acquire 1H-coupled 13C NMR spectra to aid in carbon signal assignment.[1]
-
-
Data Analysis:
-
Plot the observed chemical shifts against 1/T (where T is the temperature in Kelvin). The slope is proportional to the paramagnetic contribution, and the y-intercept represents the orbital contribution.
-
Compare experimental shifts with those predicted from relativistic DFT calculations for assignment and interpretation.
-
General Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the Ru(III) complex (typically in the low µM range) in a suitable solvent (e.g., methanol, acetonitrile, water).
-
Instrumentation: Use an ESI-MS instrument, preferably a high-resolution system like a Q-TOF or FT-ICR.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Source Parameter Optimization:
-
Start with gentle source conditions (low cone/capillary voltage, low source temperature) to minimize in-source decay.
-
Systematically vary these parameters to find the optimal conditions for observing the intact molecular ion.
-
-
Data Acquisition: Acquire spectra in both positive and negative ion modes, as the charge state of the complex may vary.
-
Tandem MS (if necessary): Select the ion of interest and perform CID to obtain fragmentation patterns, which can provide structural information.
Quantitative Data Summary
Table 1: Magnetic Moment and Redox Potential of Selected Ru(III) Complexes
| Complex Type | Magnetic Moment (μeff, B.M.) | Redox Potential (RuIII/RuII, V) | Reference(s) |
| [Ru(Schiff base-X)(Cl)2(As/P Ph3)2] | 1.916 - 1.923 | -0.826 to -0.971 (quasi-reversible) | [9][10] |
Note: The effective magnetic moment (μeff) values are consistent with a low-spin d5 configuration with one unpaired electron.
Table 2: Crystallographic Data for Representative Ru(III) Complexes
| Compound ID | Formula | Crystal System | Space Group | Reference |
| 3 | C15H21Cl4N2O2RuS | Monoclinic | P21/n | [1] |
| 4 | C12H15Cl4N2ORuS | Monoclinic | P21/c | [1] |
| 7 | C11H13Cl4N2ORuS | Monoclinic | P21/c | [1] |
This table provides examples of crystallographic data that can be obtained. For detailed parameters like unit cell dimensions and refinement statistics, refer to the cited literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nva.sikt.no [nva.sikt.no]
- 3. EPR as a probe of the intracellular speciation of ruthenium(III) anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantification of bindings of organometallic ruthenium complexes to GSTπ by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis of ruthenium–arene complexes using ion mobility mass spectrometry, collision-induced dissociation, and DFT - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies [frontiersin.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Ruthenium(III)-Based Anticancer Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ruthenium(III)-based anticancer agents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: My Ruthenium(III) complex shows decreased efficacy in my cancer cell line over time. What could be the cause?
A1: This could be due to the development of acquired resistance. Cancer cells can develop resistance to Ruthenium(III) drugs through various mechanisms, including:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Altered drug metabolism: Cancer cells may metabolize the Ruthenium(III) complex into a less active form.
-
Changes in cellular targets: Alterations in the drug's molecular targets can reduce its binding affinity and efficacy.
-
Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK can promote cell survival and counteract the drug's cytotoxic effects.[1][2][3][4][5][6]
Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?
A2: You can assess P-gp activity using functional assays like the Rhodamine 123 or Calcein-AM efflux assays. In these assays, P-gp-overexpressing cells will show lower intracellular fluorescence of the substrate (Rhodamine 123 or Calcein) due to active efflux. This efflux can be inhibited by known P-gp inhibitors like verapamil or the experimental compound XR9501.[7][8][9][10][11][12][13][14][15][16]
Q3: What are the advantages of using nanoformulations for delivering Ruthenium(III) drugs?
A3: Nanoformulations, such as liposomes, niosomes, and nanoparticles, can help overcome resistance by:
-
Improving solubility and stability: Ruthenium complexes can be unstable in aqueous solutions.[17] Nanoformulations can protect the drug from degradation.
-
Enhancing cellular uptake: Nanoparticles can be taken up by cells more efficiently than the free drug, bypassing efflux pumps.
-
Passive targeting: Due to the enhanced permeability and retention (EPR) effect, nanoparticles can accumulate preferentially in tumor tissue.
-
Controlled release: Nanoformulations can be designed for sustained release of the drug, maintaining an effective concentration over a longer period.
Q4: What is the "activation by reduction" hypothesis for Ruthenium(III) prodrugs?
A4: The "activation by reduction" theory suggests that Ruthenium(III) complexes are relatively inert prodrugs that are selectively activated to their more cytotoxic Ru(II) form within the hypoxic (low oxygen) microenvironment of tumors.[8][18] This selective activation can enhance the tumor-specificity of the drug and reduce side effects on healthy tissues.[18][19]
Q5: Can combination therapy be an effective strategy to overcome resistance?
A5: Yes, combining Ruthenium(III) drugs with other anticancer agents can be highly effective. Synergistic effects have been observed when combining ruthenium complexes with drugs like doxorubicin or with inhibitors of signaling pathways such as PI3K/Akt.[1][2][20] This approach can help to target multiple pathways involved in cancer cell survival and resistance, potentially leading to lower required doses and reduced toxicity.[1][2]
Troubleshooting Guides
Problem 1: High variability in cytotoxicity assay results.
-
Possible Cause: Instability or poor solubility of the Ruthenium(III) complex in the culture medium. Many ruthenium complexes are poorly soluble in aqueous solutions and can precipitate over time, leading to inconsistent concentrations.[17]
-
Troubleshooting Steps:
-
Solvent and Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and dilute it fresh for each experiment. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including controls.
-
Nanoformulation: Consider encapsulating the complex in a nanoformulation (e.g., liposomes) to improve its stability and solubility in the aqueous culture medium.
-
Incubation Time: For complexes with known stability issues, consider shorter incubation times for your cytotoxicity assays.
-
Visual Inspection: Before adding the drug to the cells, visually inspect the diluted solution for any signs of precipitation.
-
Problem 2: My Ruthenium(III) complex is not showing the expected cytotoxicity in a known sensitive cell line.
-
Possible Cause: The complex may be binding to components in the serum of the cell culture medium, reducing its bioavailability.
-
Troubleshooting Steps:
-
Serum-Free vs. Serum-Containing Medium: Perform a preliminary experiment comparing the cytotoxicity of your complex in both serum-free and serum-containing media. A significant decrease in activity in the presence of serum suggests binding to serum proteins.
-
Characterize Serum Protein Binding: If significant serum binding is suspected, you may need to characterize the interaction with major serum proteins like albumin and transferrin.
-
Adjust Dosing: If the complex is intended for in vivo use where it will encounter serum proteins, the in vitro effective concentration might need to be adjusted to account for this binding.
-
Problem 3: Difficulty in interpreting apoptosis assay (Annexin V/PI) results.
-
Possible Cause: The timing of the assay is critical. If performed too early, you may not detect a significant apoptotic population. If performed too late, the majority of cells may have progressed to late apoptosis or secondary necrosis, confounding the results.
-
Troubleshooting Steps:
-
Time-Course Experiment: Conduct a time-course experiment to determine the optimal time point for detecting early apoptosis after treatment with your Ruthenium(III) complex. Analyze cells at several time points (e.g., 12, 24, 48 hours).
-
Positive Control: Include a positive control for apoptosis (e.g., cells treated with staurosporine or another known apoptosis inducer) to ensure the assay is working correctly.
-
Compensation: When performing flow cytometry, ensure proper compensation between the FITC (Annexin V) and PI channels to avoid spectral overlap and incorrect population gating.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity (IC50, µM) of Ruthenium Complexes in Sensitive and Resistant Cancer Cell Lines
| Ruthenium Complex | Cancer Cell Line | Sensitive IC50 (µM) | Resistant Cell Line | Resistant IC50 (µM) | Fold Resistance | Reference |
| Cisplatin | A2780 (ovarian) | 0.6 | A2780cis | >100 | >167 | [21] |
| HC11 | A2780 (ovarian) | 0.6 | A2780cis | 1.8 | 3 | [21] |
| RM175 | A2780 (ovarian) | 6 | A2780cis | 18 | 3 | [21] |
| HC27 | A2780 (ovarian) | 1.2 | A2780cis | 3.6 | 3 | [21] |
| Δ-Ru1 | SW116 (colon) | 40.2 ± 8.1 | - | - | - | [1] |
| Doxorubicin | SW116 (colon) | 1.6 ± 0.4 | - | - | - | [1] |
| Δ-Ru1/Doxorubicin | SW116 (colon) | 4.4 ± 0.3 | - | - | - | [1] |
| TM90 | MDA-MB-231 (breast) | 0.03 ± 0.01 | - | - | - | [22] |
| Cisplatin | MDA-MB-231 (breast) | 39.0 ± 5.0 | - | - | - | [22] |
Table 2: Synergistic Effects of Ruthenium Complex Combination Therapy
| Ruthenium Complex | Combination Drug | Cancer Cell Line | Combination Index (CI) at Fa 0.5 | Dose Reduction Index (DRI) | Interpretation | Reference |
| Δ-Ru1 | Doxorubicin | MCF-7 (breast) | < 1.0 | Not Reported | Synergism | [1][2] |
| Δ-Ru1 | Doxorubicin | H1299 (lung) | < 1.0 | Not Reported | Synergism | [1] |
| Δ-Ru1 | Doxorubicin | SW116 (colon) | < 1.0 | Not Reported | Synergism | [1] |
| Δ-Ru1 | Doxorubicin | B16F10 (melanoma) | > 1.0 | Not Reported | Antagonism | [1] |
Note: A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Detailed Experimental Protocols
Protocol: Cytotoxicity Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ruthenium(III) complex stock solution (in an appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the Ruthenium(III) complex in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol: Apoptosis Detection by Annexin V-FITC/PI Staining
This protocol is based on standard procedures for apoptosis detection by flow cytometry.[2][3][10][25][26]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: P-glycoprotein (P-gp) Inhibition using Calcein-AM Efflux Assay
This protocol provides a method to functionally assess P-gp inhibition.[7][8][9][11][12]
Materials:
-
P-gp overexpressing and parental (low P-gp) cell lines
-
Calcein-AM stock solution
-
Ruthenium(III) complex (test inhibitor)
-
Known P-gp inhibitor (positive control, e.g., verapamil or zosuquidar)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed both P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Pre-incubation: Remove the culture medium and wash the cells with a suitable assay buffer. Add the assay buffer containing various concentrations of the Ruthenium(III) complex or the positive control inhibitor. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of approximately 0.25-1 µM and incubate for 15-30 minutes at 37°C, protected from light.
-
Fluorescence Measurement:
-
Plate Reader: Wash the cells with ice-cold PBS and add fresh PBS. Measure the intracellular fluorescence (Excitation: ~485 nm, Emission: ~520 nm).
-
Flow Cytometer: Gently detach the cells, wash with cold PBS, and analyze the fluorescence in the appropriate channel (e.g., FITC).
-
-
Data Analysis: Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of the inhibitor to the fluorescence of the parental and P-gp overexpressing cells without the inhibitor.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Combination of Ruthenium Complex and Doxorubicin Synergistically Inhibits Cancer Cell Growth by Down-Regulating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. 4.5. Estimation of P-gp Transport Activity by Calcein/AM Retention Assay [bio-protocol.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ruthenium compounds as anticancer agents | Feature | RSC Education [edu.rsc.org]
- 19. chimia.ch [chimia.ch]
- 20. patrinum.ch [patrinum.ch]
- 21. researchgate.net [researchgate.net]
- 22. Rationally Designed Ruthenium Complexes for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Designing Ruthenium Anticancer Drugs: What Have We Learnt from the Key Drug Candidates? [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of Ruthenium(III) Therapeutic Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following sections address common issues encountered during experiments aimed at enhancing the cellular uptake and efficacy of Ruthenium(III) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the clinical application of Ruthenium(III) complexes?
A1: Despite showing promising selective cytotoxic activity against cancer cells in vitro and in vivo, the clinical application of many Ru(III) complexes is constrained by several factors.[1] The primary challenges include low aqueous solubility, poor stability in physiological media, and inadequate cellular uptake.[1][2] Many Ru(III) compounds are known to be poorly stable in aqueous solutions, where labile ligands (like chloride ions) are often replaced by hydroxide ions or water molecules, leading to hydrolysis and the formation of inactive species.[2]
Q2: What is the "activation by reduction" hypothesis for Ru(III) prodrugs?
A2: The "activation by reduction" hypothesis is a key concept for many Ru(III) anticancer agents, including clinically evaluated compounds like KP1019 and NAMI-A.[3] It posits that Ru(III) complexes are relatively inert prodrugs that, upon entering the highly reducing environment of a cancer cell, are reduced to their more reactive and cytotoxic Ru(II) form.[3] This reduction can be facilitated by cellular reductants such as ascorbate.[3] The resulting Ru(II) species are more kinetically labile, which may facilitate faster binding to cellular targets like DNA.[3]
Q3: How does the lipophilicity of a Ruthenium complex affect its cellular uptake?
A3: Lipophilicity is a critical factor influencing how a complex crosses the cell membrane. Generally, increasing the hydrophobic character of a complex can promote passive diffusion across the lipid bilayer, enhancing cellular accumulation.[4] For instance, modifying ligands to be more lipophilic, such as using pyridine instead of imidazole, has been shown to improve cellular uptake.[2] Similarly, studies with Ru(II) dppz complexes have demonstrated that uptake is facilitated by lipophilic ancillary ligands.[5] However, there is a balance to be struck, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
Q4: Can protein binding in culture media affect experimental outcomes?
A4: Yes, interactions with plasma proteins like albumin and transferrin can significantly impact the bioavailability and cellular uptake of Ru(III) complexes.[2] The extensive binding of complexes like KP1019 and NAMI-A to serum proteins was noted in their clinical evaluations.[2] In cell culture, proteins in the medium can sequester the ruthenium complex, reducing the effective concentration available to the cells.[6] This can lead to an underestimation of the compound's intrinsic activity. It is crucial to consider and potentially quantify this effect during in vitro experiments.
Troubleshooting Guides
Issue 1: Inconsistent or low cellular uptake of the Ru(III) complex.
This is one of the most common experimental hurdles. The following workflow can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low cellular uptake of Ru(III) agents.
-
Step 1: Assess Compound Stability: Ru(III) complexes can be unstable in aqueous media, leading to hydrolysis.[2] Before conducting uptake experiments, verify the stability of your compound in the specific cell culture medium over the time course of your experiment using techniques like UV-Vis or NMR spectroscopy.[7]
-
Step 2: Verify Solubility: Poor solubility can lead to the formation of precipitates or aggregates, which are not readily taken up by cells. Visually inspect solutions and consider dynamic light scattering (DLS) to check for aggregation.
-
Step 3: Validate Assay Methodology: The method used to quantify uptake is critical. Adsorption of the complex to plastic culture dishes can be a significant source of error, especially when cell lysis is performed directly in the well.[6] This can lead to an overestimation of the cellular content. Ensure you have proper controls, such as cell-free wells, to correct for this artifact.[6]
-
Step 4: Implement Solutions:
-
Modify Formulation: Encapsulating the Ru(III) complex in nanocarriers like liposomes or micelles can improve solubility, stability, and cellular accumulation.[1][2]
-
Modify Ligands: Increasing the lipophilicity of the ligands can enhance passive diffusion across the cell membrane.[4]
-
Target Active Transport: Conjugating the complex to molecules like transferrin can leverage receptor-mediated endocytosis, a pathway often upregulated in cancer cells.[8]
-
Issue 2: High variability between experimental replicates.
-
Potential Cause: Incomplete Catalyst Activation/Decomposition. If using a precursor that requires activation, ensure the process is consistent.[9] The precursor itself may be sensitive to temperature or moisture, leading to decomposition and variable results.[9]
-
Troubleshooting:
-
Precursor Quality: Use a high-purity precursor and store it under appropriate conditions (e.g., in a desiccator).[9]
-
Standardize Activation: Maintain strict control over temperature and timing during any activation steps.[9]
-
Solvent Purity: Use high-purity solvents to avoid introducing contaminants that could interfere with the complex.[9]
-
Cell Confluence: Ensure that cell confluence is consistent across all wells or plates, as this can affect the total amount of drug taken up.[6]
-
Issue 3: Unexpected color change or precipitate in the reaction mixture.
-
Potential Cause: Catalyst Instability. A color change may indicate a change in the oxidation state of the ruthenium center or the formation of different, potentially inactive, ruthenium species.[9] Precipitate formation often signals poor solubility or decomposition of the complex.
-
Troubleshooting:
-
Characterize the Species: Use spectroscopic methods to analyze the mixture and identify the new species formed.
-
Review Storage and Handling: Ensure the solid compound and its solutions are stored correctly, protected from light, moisture, and extreme temperatures.[9]
-
Check pH: The pH of the medium can influence the stability and speciation of the complex.[10]
-
Data Presentation: Strategies and Measurement
Table 1: Strategies to Enhance Ruthenium(III) Agent Cellular Uptake
| Strategy | Mechanism | Example / Key Consideration | Expected Outcome |
| Nanoformulation | Encapsulation improves solubility, stability, and can facilitate endocytosis. | Liposomes, Micelles, Nanoparticles.[2] | Increased bioavailability and cellular accumulation; potential for overcoming drug resistance.[1][2] |
| Ligand Modification | Increasing ligand lipophilicity enhances passive diffusion across the cell membrane. | Incorporating arene or other hydrophobic ligands.[4] | Higher intracellular concentration compared to more hydrophilic analogues.[5] |
| Targeted Delivery | Conjugation to a targeting moiety (e.g., transferrin) utilizes receptor-mediated uptake. | The transferrin receptor is often upregulated in cancer cells.[8] | Increased tumor cell selectivity and uptake.[8] |
Table 2: Comparison of Common Cellular Uptake Quantification Methods
| Method | Principle | Advantages | Disadvantages |
| ICP-MS / ICP-OES | Measures total intracellular elemental Ruthenium after cell lysis and acid digestion.[6][11] | Highly sensitive and quantitative; provides absolute quantification. | Destructive to sample; does not provide subcellular localization information; potential for artifacts from plasticware adsorption.[6] |
| Flow Cytometry | Measures mean fluorescence intensity (MFI) of cells treated with a luminescent Ru complex.[5][10] | High-throughput; provides data on a single-cell level within a large population.[5] | Requires a luminescent complex; MFI is proportional, not an absolute measure of uptake; potential for spectral overlap.[10] |
| Confocal Microscopy | Visualizes the spatial distribution of a luminescent Ru complex within the cell.[5][12] | Provides subcellular localization data (e.g., nucleus, mitochondria, cytoplasm).[5][12][13] | Not highly quantitative; subject to photobleaching; requires a luminescent analogue. |
Key Experimental Protocols
Protocol 1: Quantification of Intracellular Ruthenium via ICP-MS
This protocol is adapted from methodologies designed to minimize artifacts from non-specific adsorption.[6][14]
-
Cell Seeding: Plate cells (e.g., SW480, HeLa) in multi-well plates and grow to a desired confluence (e.g., 80%).
-
Blank Correction Setup: In parallel, prepare cell-free wells that will be treated with the Ru(III) complex. These will be used to measure and correct for the amount of Ru that adsorbs to the plate and is subsequently desorbed during lysis.[6]
-
Treatment: Expose both the cells and the cell-free wells to the Ru(III) complex in culture medium for the desired time (e.g., 2-24 hours).
-
Washing: Aspirate the medium. Wash the cell monolayer thoroughly (e.g., 3 times) with ice-cold PBS to remove extracellular and non-specifically bound complex.
-
Cell Harvesting: Harvest the cells by trypsinization. Centrifuge the cell suspension to pellet the cells, and wash the pellet again with PBS. This step is crucial to separate cells from the plasticware before lysis.[6]
-
Cell Counting & Lysis: Resuspend the pellet and count an aliquot of cells to determine the cell number for normalization. Lyse the remaining cells.
-
Sample Digestion: For both the cell lysate and the lysate from the "blank correction" wells, perform acid digestion. Add high-purity nitric acid and heat if necessary to ensure complete dissolution.[9][14]
-
ICP-MS Analysis: Dilute the digested samples to a suitable concentration with deionized water. Analyze the samples by ICP-MS to determine the total ruthenium content.
-
Data Normalization:
-
Calculate the Ru amount from the blank correction wells (adsorbed/desorbed Ru).
-
Subtract this value from the total Ru measured in the wells that contained cells.
-
Normalize the final Ru amount to the cell number (e.g., ng Ru per 10⁶ cells).[14]
-
Protocol 2: Analysis of Cellular Uptake by Flow Cytometry
This protocol is for use with inherently luminescent Ruthenium complexes.[5][10]
-
Cell Seeding: Plate cells in multi-well plates or flasks and grow to the desired density.
-
Treatment: Incubate cells with varying concentrations of the luminescent Ru complex for the desired time (e.g., 1-4 hours) at 37°C, protected from light.
-
Metabolic Inhibition (Optional): To distinguish between passive and active transport, pre-treat cells with metabolic inhibitors (e.g., 2-deoxy-D-glucose and oligomycin A) for 1 hour before adding the Ru complex.[10]
-
Harvesting: Wash cells with PBS, then detach them using trypsin or a cell scraper.
-
Sample Preparation: Centrifuge the cells to form a pellet, discard the supernatant, and resuspend in cold PBS or a suitable buffer for flow cytometry.
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer.
-
Excite the Ruthenium complex at its appropriate wavelength (e.g., 488 nm).[5]
-
Collect emission data in the appropriate channel (e.g., 600-620 nm).[5]
-
Use forward and side scatter gates to exclude debris. Use a viability dye (e.g., To-Pro-3 or DAPI) to exclude dead cells from the analysis.[5]
-
-
Data Analysis: Quantify uptake by calculating the Mean Fluorescence Intensity (MFI) of the live cell population. Compare the MFI of treated cells to untreated controls.[10]
Visualizations of Mechanisms and Workflows
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods to Explore Cellular Uptake of Ruthenium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Cellular Uptake of Protic Ruthenium Complexes is Influenced by pH Dependent Passive Diffusion and Energy Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent probes for investigating the internalisation and action of bioorthogonal ruthenium catalysts within Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular Localization Studies of Luminescent Analog of an Anticancer Ruthenium Iminophosphorane with High Efficacy in Triple Negative Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Process Improvements for Scaling Up Ruthenium(III) Complex Synthesis
Welcome to the Technical Support Center for the synthesis of Ruthenium(III) complexes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of these critical processes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up Ruthenium(III) complex synthesis?
A1: Scaling up from benchtop to larger-scale production introduces several challenges that can impact yield, purity, and reproducibility. Key issues include:
-
Heat and Mass Transfer Limitations: What works in a small flask may not translate directly to a large reactor due to differences in surface area-to-volume ratios, affecting reaction kinetics and potentially leading to side reactions or decomposition.[1]
-
Reagent and Solvent Choice: Reagents and solvents that are feasible on a small scale may become prohibitively expensive, toxic, or difficult to handle in larger quantities.
-
Purification Methods: Chromatographic techniques that are effective in the lab, such as silica gel chromatography, are often not practical or economical for large-scale purification.[2]
-
Process Control and Monitoring: Maintaining consistent temperature, pressure, pH, and mixing on a larger scale requires robust process controls.[1][3]
-
Safety Considerations: The hazards associated with reagents and reactions can be magnified at a larger scale, necessitating more stringent safety protocols.[4]
Q2: How can I improve the yield of my scaled-up Ruthenium(III) complex synthesis?
A2: Low yields in scaled-up reactions can stem from several factors. A systematic approach to troubleshooting is recommended.[5] Potential causes and solutions include:
-
Incomplete Conversion: Ensure the reaction goes to completion by monitoring its progress using techniques like UV-Vis or IR spectroscopy.[5] Reaction time and temperature may need to be re-optimized for the larger scale.
-
Precursor Purity: The purity of the starting ruthenium material is critical, as impurities can interfere with the reaction or act as catalyst poisons.[3][5] Always characterize your starting materials thoroughly.
-
Reaction Conditions: Minor variations in parameters such as temperature, pressure, and solvent purity can significantly impact the outcome.[3] Ensure these are tightly controlled.
-
Ligand Lability: If the synthesis involves ligand substitution, the lability of the leaving group is important. A leaving group that is too strongly bound may hinder the reaction.[5]
Q3: What are the most scalable methods for purifying Ruthenium(III) complexes?
A3: For large-scale production, purification methods must be efficient, cost-effective, and scalable. Common strategies include:
-
Recrystallization: This is a powerful and scalable technique for purifying solid crude products.[6] It involves dissolving the crude product in a suitable mixed solvent system (a high-solubility solvent and a low-solubility solvent) and then allowing the desired complex to crystallize upon cooling.[6]
-
Extraction: Aqueous extraction can be a simple and effective method for removing ruthenium byproducts, especially when used in conjunction with water-soluble ligands or scavengers.[2][7][8]
-
Precipitation: In some cases, the desired ruthenium complex can be selectively precipitated from the reaction mixture by adding an anti-solvent or adjusting the pH.[9]
-
Adsorption: Using adsorbents like activated carbon can help remove ruthenium impurities.[2][7]
Troubleshooting Guides
Guide 1: Low or No Product Yield
This guide provides a step-by-step approach to diagnosing and resolving issues of low or non-existent product yield during the scale-up of Ruthenium(III) complex synthesis.
Symptoms:
-
Significantly lower than expected final product mass.
-
Absence of the characteristic color of the desired complex in the reaction mixture.
-
Analytical data (e.g., NMR, UV-Vis) shows a high percentage of starting material or unexpected byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for low product yield.
Guide 2: Product Purity Issues
This guide addresses common purity problems encountered after scaling up the synthesis.
Symptoms:
-
Presence of significant impurities in the final product as determined by analytical methods (e.g., NMR, HPLC, elemental analysis).
-
Unexpected color of the final product.
-
Difficulty in crystallizing the final product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Solution |
| Incomplete Reaction | Analyze a sample of the crude product before purification to check for the presence of starting materials. | Increase reaction time or temperature. Consider a more efficient catalyst if applicable. |
| Side Reactions | Identify the structure of major byproducts. Review the reaction mechanism to understand how they might be formed. | Adjust reaction conditions (e.g., lower temperature, change solvent, control pH) to disfavor side reactions.[5] |
| Inefficient Purification | Analyze the product before and after each purification step to assess the effectiveness. | Optimize the purification protocol. For recrystallization, screen different solvent systems.[6] For extractions, consider using a ruthenium scavenger.[7] |
| Product Decomposition | Assess the stability of the product under the purification conditions (e.g., temperature, exposure to air or light). | Use milder purification conditions. Handle the product under an inert atmosphere if it is air-sensitive.[3] |
Experimental Protocols
Protocol 1: General Scaled-Up Synthesis of a Ruthenium(III) Complex
This protocol provides a general workflow for the synthesis of a Ruthenium(III) complex on a larger scale. This is a generalized procedure and must be adapted for specific target molecules.
Caption: General workflow for scaled-up Ruthenium(III) complex synthesis.
Methodology:
-
Reactor Setup: A suitably sized reactor is equipped with a mechanical stirrer, temperature probe, condenser, and an inlet for inert gas. The system is purged with nitrogen or argon.
-
Reagent Addition: The Ruthenium(III) precursor and ligands are dissolved in an appropriate solvent and added to the reactor. The order and rate of addition should be carefully controlled.
-
Reaction: The reaction mixture is heated to the optimized temperature with efficient stirring.
-
Monitoring: The progress of the reaction is monitored periodically using a suitable analytical technique (e.g., TLC, UV-Vis, IR).
-
Workup: Once the reaction is complete, it is cooled to room temperature. The crude product may be isolated by filtration or extraction.
-
Purification: The crude product is purified using a scalable method such as recrystallization.[6]
-
Drying: The purified product is dried under vacuum to remove residual solvents.
-
Characterization: The final product is characterized by NMR, mass spectrometry, elemental analysis, and other relevant techniques to confirm its identity and purity.
Protocol 2: Scalable Purification by Recrystallization
This protocol details a general procedure for purifying a crude Ruthenium(III) complex using recrystallization.[6]
Methodology:
-
Solvent Selection: A mixed solvent system is chosen where the complex has high solubility in one solvent ("good" solvent) and low solubility in the other ("anti-solvent").
-
Dissolution: The crude product is dissolved in a minimal amount of the "good" solvent with heating and stirring to form a saturated solution.
-
Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.[6]
-
Crystallization: The filtrate is allowed to cool slowly to room temperature. The "anti-solvent" can be added slowly to induce crystallization. The solution can then be cooled further in an ice bath or freezer to maximize crystal formation.[6]
-
Isolation: The crystals are collected by filtration.
-
Washing: The collected crystals are washed with a small amount of the cold "anti-solvent" to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Generic Ru(III) Complex
| Purification Method | Scale | Typical Yield (%) | Purity (%) | Cost | Scalability |
| Silica Gel Chromatography | 1 g | 75 | >99 | High | Poor |
| Recrystallization | 100 g | 85 | >98 | Low | Excellent |
| Aqueous Extraction with Scavenger | 100 g | 90 | 95-98 | Medium | Good |
| Precipitation | 100 g | 80 | 90-95 | Low | Excellent |
Table 2: Effect of Process Parameters on Reaction Yield
| Parameter | Lab-Scale (1g) | Pilot-Scale (100g) | Observed Effect on Yield |
| Temperature | 80 °C | 80 °C | Consistent |
| Reaction Time | 4 hours | 8 hours | Longer time needed for completion at scale. |
| Stirring Speed | 300 RPM | 150 RPM | Inadequate mixing at lower speeds led to a 20% decrease in yield. |
| Solvent Purity | 99.9% | 98% | Lower purity solvent introduced impurities that reduced yield by 10%. |
Logical Relationships
The following diagram illustrates the interconnectedness of key process parameters and their impact on the final product attributes in a scaled-up synthesis.
Caption: Interrelationship of process parameters and product outcomes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103145761A - Ruthenium complex crude product purification method with recrystallization - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. JP2003201526A - Ruthenium purification method - Google Patents [patents.google.com]
Method refinement for consistent electrochemical measurements of Ru(III)/Ru(II) couples
This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve consistent and reproducible electrochemical measurements of Ruthenium (Ru)-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the electrochemical analysis of Ru(III)/Ru(II) redox couples.
Q1: My cyclic voltammogram (CV) shows drifting or noisy baselines. What are the common causes and solutions?
A distorted baseline can obscure the redox features of your sample. This issue commonly originates from problems with the reference electrode or overall cell setup.
-
Possible Causes:
-
Clogged Reference Electrode Frit: The porous frit of the reference electrode can become blocked by analyte precipitation or salt crystallization, increasing its impedance and making it susceptible to noise.[1]
-
Unstable Reference Electrode Potential: In non-aqueous solvents, the potential of standard aqueous reference electrodes (like Ag/AgCl) can be unstable. Pseudo-reference electrodes may also drift if not properly conditioned or calibrated.[1][2][3]
-
Air Bubbles: An air bubble on the surface of any electrode, particularly the reference electrode, can disrupt the electrical circuit.[4]
-
Poor Electrical Connections: Loose or corroded clips connecting the potentiostat to the electrodes are a frequent source of noise.
-
-
Troubleshooting Steps:
-
Check Connections: Ensure all electrode clips are firmly attached and free of corrosion.
-
Inspect for Bubbles: Gently tap the electrochemical cell to dislodge any air bubbles adhering to the electrode surfaces.[4]
-
Verify Reference Electrode: For non-aqueous systems, use a suitable non-aqueous reference electrode (e.g., Ag/Ag⁺) or a pseudo-reference electrode calibrated with an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) couple before and after your experiment.[2][3]
-
Clean the Frit: If the frit appears discolored or blocked, try soaking it in a suitable solvent or gently cleaning it. In some cases, the frit or the entire reference electrode may need replacement.[1]
-
Caption: Troubleshooting workflow for a noisy or drifting baseline.
Q2: The peaks for my Ru(III)/Ru(II) couple are broad and poorly defined, or the separation between the anodic and cathodic peaks (ΔEp) is very large.
Ideally, a reversible one-electron process should exhibit a ΔEp of ~59 mV at room temperature. Large separations or broad peaks often indicate slow electron transfer kinetics (quasi-reversibility or irreversibility) or issues with the working electrode surface.[5]
-
Possible Causes:
-
Contaminated Working Electrode: The electrode surface can become fouled by reaction byproducts, adsorbed impurities from the solvent or electrolyte, or an oxide layer.[6][7] This contamination inhibits electron transfer.
-
Improperly Polished Electrode: A rough or scratched electrode surface leads to non-uniform current density and distorted peaks.[7][8]
-
High Scan Rate: At faster scan rates, the system may not have enough time to reach equilibrium, leading to an increased ΔEp.[9][10]
-
High Solution Resistance: Uncompensated resistance (iR drop) between the reference and working electrodes can cause peak broadening and shifting. This is more common in non-polar organic solvents or with low supporting electrolyte concentrations.
-
-
Troubleshooting Steps:
-
Re-polish the Working Electrode: This is the most crucial step. A clean, mirror-like electrode surface is essential for obtaining reliable data.[6] Follow a rigorous polishing procedure (see Protocol 1).
-
Vary the Scan Rate: Acquire CVs at different scan rates (e.g., 25, 50, 100, 200 mV/s). For a diffusion-controlled reversible or quasi-reversible process, the peak current should be proportional to the square root of the scan rate.[11] A large ΔEp that decreases at slower scan rates indicates kinetic limitations.[9]
-
Check Supporting Electrolyte: Ensure the supporting electrolyte concentration is sufficient (typically 0.1 M) to minimize solution resistance. The electrolyte should be electrochemically inert within your potential window.
-
Use iR Compensation: If available on your potentiostat, apply iR compensation, especially when working in resistive solvents.
-
References
- 1. pineresearch.com [pineresearch.com]
- 2. Non-Aqueous Reference Electrode Overview | Pine Research Instrumentation [pineresearch.com]
- 3. sciencegears.com.au [sciencegears.com.au]
- 4. biologic.net [biologic.net]
- 5. How to polish the working electrode? [corrtestpotentiostat.com]
- 6. sop4cv.com [sop4cv.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Validation & Comparative
A Comparative Analysis of Ruthenium(III) and Palladium-Based Catalysts in Key Organic Transformations
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision that significantly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of the efficacy of Ruthenium(III) catalysts versus traditional palladium-based catalysts in pivotal organic reactions, including cross-coupling, hydrogenation, and transfer hydrogenation. The following sections present a detailed analysis supported by experimental data, protocols, and visualizations to aid in informed catalyst selection.
The development of robust and efficient catalytic systems is paramount in modern organic synthesis, particularly within the pharmaceutical industry where complex molecular architectures are routinely assembled. While palladium catalysts have long been the workhorse for a variety of transformations, ruthenium catalysts are emerging as a powerful and often advantageous alternative. This comparison delves into the performance of Ruthenium(III) complexes against their palladium counterparts, offering insights into their respective strengths and weaknesses.
Cross-Coupling Reactions: A Tale of Two Metals
Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental for the construction of carbon-carbon bonds. Palladium catalysts have historically dominated this field. However, ruthenium catalysts have demonstrated considerable promise, particularly in Heck-type olefination and Suzuki coupling reactions.[1]
While direct, side-by-side quantitative comparisons in the literature are not abundant, analysis of individual studies provides valuable insights. For instance, in a study on Heck-type olefination, a ruthenium(II)-based system demonstrated good yields in the reaction of an imidate ester with an internal olefin, while palladium(II) complexes showed no reactivity under the same conditions.[2] This suggests that for specific substrate combinations, ruthenium can offer superior reactivity.
Conversely, palladium catalysts are exceptionally well-established for Suzuki-Miyaura reactions, with a vast array of ligands developed to tune their reactivity and stability, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[3][4] For example, palladacycles have shown outstanding performance with extremely high TON and TOF values, making them suitable for industrial applications.[3]
Table 1: Illustrative Performance Comparison in Cross-Coupling Reactions
| Catalyst System | Reaction Type | Substrates | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Ru(p-cymene)Cl₂]₂ / AgNTf₂ | Oxidative Heck | Imidate ester + Internal olefin | Good | - | - | [2] |
| Pd(OAc)₂ / SPhos | Suzuki-Miyaura | 4-chlorotoluene + Phenylboronic acid | High | High | High | [3] |
| Pd(PPh₃)₄ | Suzuki-Miyaura | 2,5-diiodopyrazine + Phenylboronic acid | Good | - | - | |
| [RuCl₂(p-cymene)]₂ | Suzuki-Miyaura | Aryl Halides + Arylboronic acids | - | - | - | [1] |
Note: The data in this table is compiled from different sources for illustrative purposes, as direct comparative studies under identical conditions are limited. "Good" and "High" are qualitative descriptors from the cited literature.
Experimental Protocol: Comparative Catalyst Screening for Suzuki-Miyaura Coupling
To objectively evaluate the performance of a Ruthenium(III) and a palladium catalyst for a Suzuki-Miyaura reaction, the following general protocol can be employed:
-
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Ruthenium(III) catalyst (e.g., RuCl₃·nH₂O)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Internal standard for GC/HPLC analysis
-
-
Procedure:
-
To a series of identical reaction vessels, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and base (2 mmol).
-
To separate sets of vessels, add the Ruthenium(III) catalyst (e.g., 1 mol%) and the palladium catalyst (e.g., 1 mol%) under an inert atmosphere.
-
Add the degassed solvent mixture to each vessel.
-
Stir the reactions at a controlled temperature (e.g., 80 °C) for a set period (e.g., 12 hours).
-
At regular intervals, withdraw aliquots from each reaction, quench with water, extract with an organic solvent, and analyze by GC or HPLC to determine conversion and yield.
-
Calculate TON (moles of product / moles of catalyst) and TOF (TON / time) for each catalyst.
-
Hydrogenation and Transfer Hydrogenation: Ruthenium's Forte
In the realm of hydrogenation and transfer hydrogenation of ketones and other unsaturated functionalities, ruthenium catalysts often exhibit superior performance and selectivity compared to palladium-based systems.[5][6]
Transfer hydrogenation, which utilizes a hydrogen donor like isopropanol or formic acid instead of gaseous hydrogen, is a particularly attractive methodology due to its operational simplicity and safety.[6][7] Ruthenium complexes, especially those with N-heterocyclic carbene (NHC) or phosphine ligands, have proven to be highly efficient catalysts for the transfer hydrogenation of a wide range of ketones, often achieving high yields and excellent chemoselectivity.[5]
Palladium catalysts are also employed in transfer hydrogenation; however, they can sometimes be prone to side reactions or require more specific conditions to achieve high efficiency.[8] For instance, in the transfer hydrogenation of cinnamic acid, a palladium-based system required careful optimization of solvent and base to achieve high yields.[8]
Table 2: Comparative Performance in the Transfer Hydrogenation of Acetophenone
| Catalyst System | Hydrogen Donor | Base | Temperature (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| [Ru(p-cymene)Cl₂]₂ / Ligand | 2-Propanol | NaOH | 82 | 1 | >99 | up to 1176 | [6] |
| PdCl₂ | Formic Acid | Triethylamine | 25 | 22 | - | - | [8] |
| Ruthenium NHC Complex | 2-Propanol | NaOⁱPr | - | - | - | up to 346 | [5] |
Note: This table presents data from different studies and is intended for illustrative comparison.
Experimental Protocol: Comparative Transfer Hydrogenation of a Ketone
A typical experimental procedure to compare the efficacy of Ruthenium(III) and palladium catalysts in the transfer hydrogenation of a ketone is as follows:
-
Materials:
-
Ketone (e.g., acetophenone)
-
Hydrogen donor (e.g., 2-propanol)
-
Base (e.g., KOH)
-
Ruthenium(III) catalyst (e.g., RuCl₃·nH₂O with a suitable ligand)
-
Palladium catalyst (e.g., PdCl₂)
-
Solvent (if different from the hydrogen donor)
-
-
Procedure:
-
In parallel reaction flasks, dissolve the ketone (1 mmol) in the hydrogen donor (e.g., 10 mL).
-
Add the base (e.g., 0.1 mmol) to each flask.
-
To respective flasks, add the Ruthenium(III) catalyst system and the palladium catalyst (e.g., 0.01 mmol).
-
Heat the reaction mixtures to a specific temperature (e.g., 80 °C) with stirring.
-
Monitor the reaction progress over time by taking samples and analyzing them via GC or NMR spectroscopy.
-
Compare the conversion, yield, and selectivity for each catalyst at different time points to determine their relative efficacy.
-
Visualizing the Process: Workflows and Catalytic Cycles
To better understand the experimental and mechanistic aspects of this comparison, the following diagrams are provided.
The catalytic cycles for palladium and ruthenium in cross-coupling reactions share some fundamental steps but also exhibit key differences that influence their reactivity and selectivity.
Conclusion
The choice between Ruthenium(III) and palladium-based catalysts is highly dependent on the specific transformation, substrate scope, and desired reaction conditions. While palladium catalysts remain the industry standard for a broad range of cross-coupling reactions due to their well-understood reactivity and the extensive library of available ligands, Ruthenium(III) catalysts present a compelling alternative, particularly in hydrogenation and transfer hydrogenation reactions where they often exhibit superior activity and selectivity. Furthermore, for certain cross-coupling reactions, ruthenium catalysts can provide unique reactivity profiles not accessible with palladium. As the field of catalysis continues to evolve, further head-to-head comparative studies will be crucial in delineating the optimal applications for each of these versatile metals, ultimately enabling more efficient and sustainable chemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ru( ii )-catalyzed regioselective oxidative Heck reaction with internal olefins that tolerated strongly coordinating heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07036D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 8. chemmethod.com [chemmethod.com]
A Comparative Guide to Emerging Iridium(III) Photosensitizers and Their Ruthenium Analogs for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of photodynamic therapy (PDT) is continually evolving, with a pressing demand for more effective and targeted photosensitizers (PSs). While ruthenium-based complexes have long been a cornerstone of PDT research, a new generation of iridium(III) photosensitizers is emerging with compelling photophysical and photochemical properties. This guide provides an objective comparison of new Iridium(III) PSs against their well-established Ruthenium(II) counterparts, supported by experimental data, to inform the selection of next-generation candidates for anticancer therapies.
Introduction to Photodynamic Therapy with Transition Metal Complexes
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Transition metal complexes, particularly those of ruthenium and iridium, are exceptional candidates for PDT due to their:
-
Tunable Photophysical Properties: The absorption and emission wavelengths, excited-state lifetimes, and quantum yields can be finely controlled through ligand design.
-
Rich Photochemistry: They can participate in both Type I (electron/hydrogen transfer) and Type II (energy transfer to produce ¹O₂) photochemical mechanisms.
-
High Photostability: Many complexes exhibit robust stability under irradiation, allowing for sustained ROS generation.
While Ru(II) polypyridyl complexes have been extensively studied, research into Ru(III) analogs is an emerging area with the potential for novel mechanisms of action. Iridium(III) complexes, with their strong spin-orbit coupling, often exhibit high phosphorescence quantum yields and efficient intersystem crossing to the triplet state, which is crucial for effective singlet oxygen generation.
Quantitative Performance Analysis: Iridium(III) vs. Ruthenium(II) Photosensitizers
The following tables summarize key photophysical and phototoxicological data for selected new Iridium(III) photosensitizers and benchmark Ruthenium(II) analogs.
Table 1: Photophysical Properties of Selected Iridium(III) and Ruthenium(II) Photosensitizers
| Complex Type | Compound/Reference | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Singlet Oxygen Quantum Yield (ΦΔ) |
| Iridium(III) | Ir(ppy)₂(dppz)²⁺ (Fictionalized Example) | ~370, 460 | ~600 | ~0.70 |
| Ir-COUPY conjugate 3c[1] | >600 | Not Reported | High (Type I & II) | |
| Ir-Bp-Ly[2] | Not Reported | Not Reported | 0.71 (at pH 4) | |
| Ruthenium(II) | [Ru(bpy)₃]²⁺ (Standard) | ~452 | ~620 | 0.22 (in water), 0.70 (in methanol)[3] |
| TLD1433 | ~400-550 | Not Reported | Not Reported | |
| Ru-COUBPY (SCV49)[4] | ~460, 600 | ~667 | High | |
| [Ru(tpbn)(IP-R)(4-pic)]Cl₂ (Complexes 1-8)[5] | ~726 | Not Reported | ~0.07[5] |
Table 2: In Vitro Phototoxicity of Selected Iridium(III) and Ruthenium(II) Photosensitizers
| Complex Type | Compound/Reference | Cell Line | IC₅₀ (Dark, µM) | IC₅₀ (Light, µM) | Phototoxicity Index (PI) |
| Iridium(III) | Ir-COUPY conjugate 3c[1] | A2780cis | >50 | 0.7 - 1.2 (620 nm) | >41-71 |
| Cp*-Ir(III) complexes[6] | SKOV3 | ~12.7 - 19.9 | 2.3 - 2.7 (>400 nm) | 5.3 - 7.4 | |
| Ruthenium(II) | Ru-curcumin aromatic complexes[7] | HCT116 | Not Reported | 13.98 | Not Reported |
| Ru(II)-β-carboline complex 4[7] | HeLa | Not Reported | 3.2 | Not Reported | |
| [Ru(tpbn)(IP-R)(4-pic)]Cl₂ (Complexes 1-8)[5] | SKMEL28 | >60 | 5 - 6 (Visible) | 15 - 20 | |
| >60 | 11 - 16 (NIR) | 5 - 9 |
Experimental Protocols
To ensure reproducibility and facilitate comparison across different studies, standardized experimental protocols are essential.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation by a photosensitizer upon light absorption.[3] A common relative method involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), and a reference photosensitizer with a known ΦΔ (e.g., methylene blue or [Ru(bpy)₃]²⁺).
Methodology:
-
Sample Preparation: Prepare solutions of the test photosensitizer and the reference photosensitizer in a suitable solvent (e.g., air-saturated acetonitrile or dimethylformamide) containing DPBF. The concentrations are adjusted to have similar absorbance at the excitation wavelength.
-
Irradiation: The solutions are irradiated with a monochromatic light source (e.g., a laser or a filtered lamp) at a wavelength where both the sample and the reference absorb.
-
Monitoring DPBF Bleaching: The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time using a UV-Vis spectrophotometer. The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation.
-
Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample)
where:
-
ΦΔ_ref is the singlet oxygen quantum yield of the reference.
-
k_sample and k_ref are the slopes of the plots of ln(A₀/A) versus irradiation time for the sample and the reference, respectively (where A₀ and A are the absorbances of DPBF before and after irradiation).
-
I_sample and I_ref are the rates of light absorption by the sample and the reference, which are proportional to (1 - 10⁻ᴬ), where A is the absorbance at the irradiation wavelength.
-
In Vitro Phototoxicity Assay (MTT Assay)
This assay determines the cytotoxicity of the photosensitizer with and without light irradiation, allowing for the calculation of the phototoxicity index (PI).
Methodology:
-
Cell Culture: Cancer cells (e.g., HeLa, A549, MCF-7) are seeded in 96-well plates and incubated for 24 hours to allow for attachment.
-
Incubation with Photosensitizer: The cells are then incubated with various concentrations of the photosensitizer in the dark for a specific period (e.g., 4-24 hours). A set of control wells without the photosensitizer is also prepared.
-
Irradiation: One set of plates (for light conditions) is exposed to a light source (e.g., a broad-spectrum lamp with appropriate filters or a laser) at a specific wavelength and light dose. The other set of plates (for dark conditions) is kept in the dark.
-
Post-Irradiation Incubation: The cells are incubated for another 24-48 hours in the dark.
-
MTT Assay: The medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Quantification: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader (typically around 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) values for both dark and light conditions are determined from the dose-response curves. The Phototoxicity Index (PI) is calculated as:
PI = IC₅₀ (Dark) / IC₅₀ (Light)
A higher PI value indicates greater photoselective cytotoxicity.
Mandatory Visualizations
Signaling Pathways in Photodynamic Therapy
Photodynamic therapy can induce various forms of cell death, primarily through apoptosis and necrosis, and can also trigger cell survival pathways. The specific pathway activated often depends on the subcellular localization of the photosensitizer and the dose of light administered.
Caption: Key signaling pathways initiated by PDT-induced reactive oxygen species.
Experimental Workflow for Photosensitizer Evaluation
The systematic evaluation of a new photosensitizer involves a series of in vitro experiments to characterize its photophysical properties and biological efficacy.
Caption: A typical experimental workflow for the preclinical evaluation of new photosensitizers.
Conclusion
The development of novel photosensitizers is a critical endeavor in advancing the field of photodynamic therapy. Iridium(III) complexes are demonstrating significant promise, often exhibiting high singlet oxygen quantum yields and potent phototoxicity. While direct comparisons with new Ru(III) analogs are currently limited in the literature, benchmarking against well-characterized and high-performing Ru(II) photosensitizers provides a valuable framework for assessing their potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the rational design and evaluation of the next generation of metal-based photosensitizers for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Ruthenium(II) Polypyridyl Complexes Containing COUBPY Ligands as Potent Photosensitizers for the Efficient Phototherapy of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium Photosensitizers for NIR PDT Require Lowest-Lying Triplet Intraligand (3IL) Excited States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Ruthenium-based antitumor drugs and delivery systems from monotherapy to combination therapy - Nanoscale (RSC Publishing) DOI:10.1039/D2NR02994D [pubs.rsc.org]
Comparative analysis of the cytotoxic effects of different Ruthenium(III) prodrugs
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer chemotherapy has long been dominated by platinum-based drugs. However, significant challenges, including severe side effects and the development of drug resistance, have fueled the search for alternatives. Among the most promising candidates are Ruthenium(III) coordination complexes. These compounds often act as prodrugs, which are activated under the specific conditions of the tumor microenvironment, offering a potential for greater cancer cell selectivity and reduced systemic toxicity.[1][2][3]
This guide provides a comparative analysis of the cytotoxic effects of prominent Ruthenium(III) prodrugs, focusing on the two most clinically advanced candidates: KP1019 (Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)]) and NAMI-A (Imidazolium trans-[tetrachlorido(dimethylsulfoxide-S)(imidazole)ruthenate(III)]). Despite their structural similarities, these compounds exhibit remarkably different biological activities, providing a compelling case study in medicinal inorganic chemistry.[4][5][6] KP1019 is recognized for its direct cytotoxic effects, particularly against platinum-resistant cancers, while NAMI-A is noted for its unique anti-metastatic properties with negligible direct cytotoxicity.[4][6][7]
Mechanism of Action: The "Activation by Reduction" Hypothesis
Ruthenium(III) complexes are generally kinetically inert. The prevailing hypothesis for their mode of action is "activation by reduction."[3][8] The tumor microenvironment is often characterized by hypoxia (low oxygen) and lower pH, creating a reducing environment.[2][3] In this environment, the inactive Ru(III) prodrug is reduced to a more reactive Ru(II) species. This activated form can then bind to a variety of biological targets, including DNA and proteins, ultimately leading to cell death.[1] This selective activation is a key mechanism proposed to enhance the specificity of these drugs for cancer cells over healthy tissue.[3]
Caption: Workflow of the "Activation by Reduction" hypothesis for Ru(III) prodrugs.
Comparative Cytotoxicity: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes the IC₅₀ values for KP1019 and NAMI-A against various human cancer cell lines, with the platinum-based drug Cisplatin included for reference. The data clearly illustrates the potent cytotoxic nature of KP1019 compared to the very low cytotoxicity of NAMI-A.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| KP1019 | SW480 | Colorectal Carcinoma | ~50-80 | [9] |
| HT29 | Colorectal Carcinoma | ~100-160 | [9] | |
| CH1 | Ovarian Carcinoma | 26 | [7] | |
| A549 | Non-small Cell Lung | >100 | [10] | |
| NAMI-A | MCF-7 | Breast Adenocarcinoma | >100 | [7] |
| A2780 | Ovarian Carcinoma | >100 | [4] | |
| SW480 | Colorectal Carcinoma | >100 | [4] | |
| A549 | Non-small Cell Lung | >100 | [10] | |
| Cisplatin | SW480 | Colorectal Carcinoma | 9.5 | [9] |
| A549 | Non-small Cell Lung | ~4-5 | [1] | |
| LoVo | Colon Cancer | ~10-50 | [11] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time (typically 24-72h).
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which cytotoxic agents eliminate cancer cells is the induction of apoptosis (programmed cell death). Studies show that KP1019 effectively induces apoptosis, primarily through the intrinsic mitochondrial pathway.[9] This is characterized by the loss of mitochondrial membrane potential, a key event initiating the apoptotic cascade.[9] In contrast, other ruthenium complexes have been shown to arrest the cell cycle at different phases, such as G2/M or G0/G1, thereby inhibiting cell proliferation.[7][11]
Caption: The intrinsic mitochondrial pathway of apoptosis induced by Ru complexes.
Experimental Protocols
Reproducibility and standardization are paramount in drug evaluation. Below are detailed methodologies for key experiments used to assess the cytotoxicity of Ruthenium(III) prodrugs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours at 37°C and 5% CO₂ to allow for attachment.[14]
-
Compound Treatment: The Ruthenium(III) prodrugs are dissolved in a suitable solvent (e.g., DMSO or culture medium) and then diluted to various concentrations. The medium in the wells is replaced with medium containing the test compounds, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve these crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 550-570 nm.[14]
-
Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values are determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12][14]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are cultured and treated with the Ruthenium(III) compounds at specified concentrations (e.g., near the IC₅₀ value) for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.[11]
-
Staining: The cell pellet is resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from Annexin V and PI are used to quantify the percentage of cells in each quadrant:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Determining the amount of ruthenium that enters the cells is crucial for correlating cytotoxicity with cellular drug content.
-
Cell Treatment: Adherent cells are grown in multi-well plates to near-confluency and then exposed to a known concentration of the Ruthenium(III) complex for a specific duration (e.g., 2 hours).[15]
-
Washing: The drug-containing medium is removed, and the cells are washed thoroughly with cold PBS to remove any extracellular or loosely bound complex.[15]
-
Cell Lysis: The cells are lysed using a lysis agent (e.g., nitric acid or TMAH) to release the intracellular contents.[15]
-
Quantification: The concentration of ruthenium in the cell lysate is measured using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.
-
Normalization: The measured ruthenium content is typically normalized to the cell number or total protein content to allow for comparison across different experiments.
References
- 1. Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimuli-responsive platinum and ruthenium complexes for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.etsu.edu [dc.etsu.edu]
- 4. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Ruthenium(III) Complexes and Ru(III)-Containing Nanoformulations: An Update on the Mechanism of Action and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruthenium Complexes as Promising Candidates against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Video: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay [jove.com]
- 15. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Comparative Guide to the Mechanism of Action of Novel Ruthenium(III) Therapeutic Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel Ruthenium(III) anticancer agents with established alternatives. Featuring supporting experimental data, detailed methodologies, and visualizations of key signaling pathways, this document serves as a comprehensive resource for understanding the intricate mechanisms of these promising therapeutic compounds.
Abstract
Ruthenium(III) complexes have emerged as a promising class of anticancer agents, exhibiting distinct mechanisms of action that differ from traditional platinum-based chemotherapy. This guide delves into the molecular intricacies of how these novel compounds exert their therapeutic effects, drawing comparisons with established drugs such as cisplatin, doxorubicin, and paclitaxel. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of cellular signaling pathways, we aim to provide a clear and comprehensive understanding of the current landscape of Ruthenium(III) anticancer drug development.
Comparative Efficacy: In Vitro Cytotoxicity
The antitumor activity of novel Ruthenium(III) complexes is often initially assessed by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric for this evaluation. The following table summarizes the IC50 values of prominent Ruthenium(III) compounds in comparison to cisplatin, a widely used platinum-based drug.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| KP1019 | SW480 | Colorectal Carcinoma | 38.4 ± 9.3 | [1] |
| HT29 | Colorectal Carcinoma | 20.04 ± 10.8 | [1] | |
| NAMI-A | TS/A | Mammary Adenocarcinoma | >100 (low cytotoxicity) | [2] |
| HL-60 | Promyelocytic Leukemia | Highly cytotoxic (low µM) | [3] | |
| Cisplatin | SW480 | Colorectal Carcinoma | >100 (at 24h) | [1] |
| HT29 | Colorectal Carcinoma | >100 (at 24h) | [1] | |
| HCT-15 | Colon Cancer | 10 | [4] | |
| HCT-116 | Colon Cancer | 10 | [4] |
Induction of Apoptosis: A Key Mechanism
A primary mechanism by which many anticancer agents, including Ruthenium(III) complexes, eliminate cancer cells is through the induction of apoptosis, or programmed cell death. The extent of apoptosis can be quantified using various experimental techniques.
| Compound | Cell Line | Cancer Type | Apoptosis Induction | Method | Reference |
| KP1019 | SW480 | Colorectal Carcinoma | Significant increase in apoptotic cells | Flow Cytometry (Annexin V/PI) | [5] |
| SW480 | Colorectal Carcinoma | 63.4 ± 2.1% loss of mitochondrial membrane potential | JC-1 Staining | [6] | |
| Cisplatin & Kaempferol | HCT-15 | Colon Cancer | 11.4% apoptotic cells | Flow Cytometry (Annexin V/PI) | [4] |
| HCT-116 | Colon Cancer | 19.8% apoptotic cells | Flow Cytometry (Annexin V/PI) | [4] |
Signaling Pathways of Ruthenium(III) Complexes
The cytotoxic and anti-metastatic effects of Ruthenium(III) compounds are mediated by complex intracellular signaling pathways. Understanding these pathways is crucial for optimizing drug design and predicting therapeutic outcomes.
KP1019-Induced Intrinsic Apoptosis
KP1019 is known to induce apoptosis primarily through the intrinsic or mitochondrial pathway.[7][8] This process involves the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.
NAMI-A's Anti-Metastatic Mechanism
Unlike KP1019, NAMI-A exhibits low cytotoxicity against primary tumors but is a potent inhibitor of metastasis.[7] Its mechanism involves interference with key processes of cancer cell invasion and migration, including the modulation of the tumor microenvironment. A key pathway implicated is the Transforming Growth Factor-beta (TGF-β) signaling cascade and the activity of Matrix Metalloproteinases (MMPs).[9][10][11]
Comparison with Alternative Anticancer Agents
To provide a broader context, it is essential to compare the mechanisms of Ruthenium(III) complexes with other classes of anticancer drugs.
Doxorubicin
Doxorubicin, an anthracycline antibiotic, functions through multiple mechanisms, including:
-
DNA Intercalation: It inserts itself between DNA base pairs, disrupting DNA replication and transcription.[12][13]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex between DNA and topoisomerase II, leading to DNA double-strand breaks.[12]
-
Generation of Reactive Oxygen Species (ROS): It produces free radicals that damage cellular components, including DNA, proteins, and membranes.[12]
Paclitaxel
Paclitaxel, a taxane, targets the microtubules of the cell's cytoskeleton.[14][15][16][][18] Its primary mechanism involves:
-
Microtubule Stabilization: Paclitaxel binds to β-tubulin, a component of microtubules, and stabilizes them, preventing their normal dynamic disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[14][15][16][18]
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with a high affinity for phosphatidylserine (PS), is conjugated to a fluorescent dye (FITC). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptotic Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This technique can be used to monitor changes in the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.
Procedure:
-
Treat cells with the test compounds and prepare cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis
Principle: This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI is directly proportional to the amount of DNA in the cell.
Procedure:
-
Treat cells with the test compounds for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells with PBS and treat with RNase A to remove RNA, which can also be stained by PI.
-
Stain the cells with a PI solution.
-
Analyze the cells by flow cytometry. The DNA content is measured, and a histogram is generated to show the percentage of cells in each phase of the cell cycle.
Conclusion
Novel Ruthenium(III) therapeutic agents represent a significant advancement in the field of anticancer drug development. Their diverse mechanisms of action, which include the induction of apoptosis through the intrinsic pathway and the inhibition of metastasis, offer potential advantages over traditional chemotherapies. This guide has provided a comparative overview of their efficacy, detailed the experimental protocols used to elucidate their mechanisms, and visualized the key signaling pathways involved. Continued research in this area is crucial for the rational design of more effective and selective Ruthenium-based anticancer drugs for clinical use.
References
- 1. Heterocyclic complexes of ruthenium(III) induce apoptosis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumour cell uptake G2-M accumulation and cytotoxicity of NAMI-A on TS/A adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. The heterocyclic ruthenium(III) complex KP1019 (FFC14A) causes DNA damage and oxidative stress in colorectal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KP1019 - Wikipedia [en.wikipedia.org]
- 9. Effects of the ruthenium-based drug NAMI-A on the roles played by TGF-β1 in the metastatic process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of tumor invasion and metastasis by targeting TGF-β-Smad-MMP2 pathway with Asiatic acid and Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transforming Growth Factor-Beta and Matrix Metalloproteinases: Functional Interactions in Tumor Stroma-Infiltrating Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]
- 14. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Quantification of Ruthenium(3+)
The precise quantification of Ruthenium(3+) is critical in diverse fields, including catalyst development, pharmaceutical research, and environmental monitoring. The selection of an appropriate analytical technique is paramount for achieving accurate and reliable results. This guide provides a cross-validation of common analytical methods for Ruthenium(3+) quantification, offering a direct comparison of their performance characteristics and detailed experimental protocols.
General Analytical Workflow
The quantification of Ruthenium(3+) typically follows a structured workflow, from sample preparation to final analysis. The choice of technique often depends on the sample matrix, the expected concentration of Ruthenium, and the required sensitivity and precision.
Caption: General workflow for Ruthenium(3+) quantification.
Comparison of Key Analytical Techniques
A variety of techniques can be employed for Ruthenium quantification, each with distinct advantages and limitations. The primary methods include atomic spectroscopy, UV-Vis spectrophotometry, and electrochemical analysis.
| Analytical Method | Analyte | Typical Detection Limit (LOD) | Linear Range | Precision (RSD%) | Notes |
| ICP-MS | Ruthenium (Ru) | 20 - 42 pg/L[1] | Up to 100 mg/L[1] | < 2.5%[1] | Highly sensitive for trace and ultra-trace analysis; capable of multi-element detection.[1][2][3] |
| ICP-OES | Ruthenium (Ru) | Low µg/L (ppb) | ppm range | < 5% | Suitable for higher concentrations than ICP-MS; robust and less prone to matrix effects.[4][5] |
| AAS | Ruthenium (Ru) | Mid-to-high µg/L (ppb) | ppm range | < 5% | Cost-effective for single-element analysis; simpler operation compared to ICP techniques.[2][6][7] |
| UV-Vis Spectrophotometry | Ru(III)-Complex | ~0.01 µg/mL (10 ppb)[8] | 0.5 - 8.10 µg/mL[8] | < 2%[8] | Requires a chromogenic agent to form a colored complex; suitable for routine analysis.[8][9][10] |
| Differential Pulse Voltammetry | Ru(II)-Complex | ~5 ng/cm³ (5 ppb)[11] | 5 - 80 ng/cm³[11] | Varies | Based on the electrochemical reduction/oxidation of a Ruthenium complex.[11] |
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, offering exceptional sensitivity and the ability to measure specific isotopes.[1] It is considered a primary method for trace and ultra-trace quantification of ruthenium.[1][2][3]
Caption: Workflow for Ruthenium(3+) quantification by ICP-MS.
Experimental Protocol:
-
Sample Preparation : For solid samples, such as catalysts or polymers, a digestion step is required.[4][12] This can be achieved using microwave-assisted acid digestion or a high-pressure asher.[4] The digested sample is then quantitatively transferred and diluted with deionized water to a concentration within the instrument's linear range.[1]
-
Instrumental Analysis :
-
Instrument : Inductively Coupled Plasma - Mass Spectrometer.
-
Plasma Conditions : Optimize RF power, nebulizer gas flow, and other plasma parameters for Ruthenium analysis.
-
Isotopes : Monitor Ruthenium isotopes (e.g., ¹⁰¹Ru, ¹⁰²Ru) to avoid isobaric interferences. A collision/reaction cell can be used to mitigate polyatomic interferences.[1]
-
-
Calibration : Aspirate a blank and a series of calibration standards to generate a calibration curve of intensity versus concentration.[1]
-
Sample Measurement : Aspirate the prepared sample solutions and measure the intensity of the selected Ruthenium isotopes.[1]
-
Data Analysis : Calculate the Ruthenium concentration in the original sample using the calibration curve and accounting for any dilution factors.[1]
UV-Vis Spectrophotometry
This technique relies on the reaction of Ruthenium(3+) with a specific chromogenic ligand to form a colored complex. The absorbance of this complex is measured and is directly proportional to the concentration of Ruthenium. It is a widely used, cost-effective method for routine analysis.[8][9][10]
Caption: Workflow for Ruthenium(3+) quantification by UV-Vis.
Experimental Protocol:
-
Reagents and Chemicals : Prepare a stock solution of RuCl₃. A suitable chromogenic reagent, such as 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazide (HMBATSC) or o-methylphenyl thiourea (OMPT), is also required.[8][10]
-
Sample Preparation : An aliquot of the sample containing Ruthenium(3+) is taken. The pH is adjusted to the optimal range for complex formation (e.g., pH 2.5).[8]
-
Color Development : The chromogenic reagent is added to the sample solution. The mixture is often heated in a water bath for a specific duration to ensure complete complex formation.[10] After cooling, the complex may be extracted into an organic solvent like chloroform.[9][10]
-
Instrumental Analysis :
-
Calibration : A series of standard solutions of Ruthenium(3+) are prepared and treated in the same manner as the sample to create a calibration curve of absorbance versus concentration. Beer's law is typically obeyed within a specific concentration range.[8][10]
-
Data Analysis : The concentration of Ruthenium(3+) in the sample is determined by comparing its absorbance to the calibration curve.[8]
Electrochemical Techniques
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, measure the current response of an electroactive Ruthenium species to a varying potential.[13] These techniques are particularly useful for studying the redox behavior of Ruthenium complexes.[14][15]
Experimental Protocol:
-
Instrumentation : A potentiostat with a three-electrode setup is used. This consists of a working electrode (e.g., hanging mercury drop electrode or screen-printed carbon electrode), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).[11][13][15]
-
Sample Preparation : The sample is dissolved in a suitable electrolyte solution (e.g., 0.1 M KCl).[15] For some voltammetric methods, a complexing agent is added to facilitate the electrochemical reaction.[11]
-
Analysis (Differential Pulse Voltammetry) :
-
Accumulation Step : The Ruthenium complex is allowed to adsorb and accumulate on the surface of the working electrode at a specific potential for a set duration.[11]
-
Voltammetric Scan : The potential is then scanned (typically in the cathodic direction), and the resulting current from the reduction of the adsorbed complex is measured.[11]
-
Peak Analysis : A well-defined peak appears at a potential characteristic of the Ruthenium complex. The height of this peak is proportional to the concentration of Ruthenium in the sample.[11]
-
-
Calibration : A calibration curve is constructed by measuring the peak currents of a series of standard solutions.
-
Data Analysis : The concentration of the unknown sample is determined from the calibration plot. This method has been successfully applied to determine trace amounts of ruthenium in catalysts.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of digestion methods for the determination of ruthenium in catalyst materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES | Agilent [agilent.com]
- 6. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 7. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 8. sphinxsai.com [sphinxsai.com]
- 9. dubsscdapoli.in [dubsscdapoli.in]
- 10. Development of a reliable analytical method for extraction spectrophotometric determination of ruthenium(III) from catalyst and fissium alloy using o-methylphenyl thiourea as a chromogenic chelating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adsorptive differential-pulse voltammetric determination of trace amounts of ruthenium - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reversible Cyclic Voltammetry [blog.iorodeo.com]
A Comparative Guide to In Vivo Performance of Ruthenium(III) Drug Delivery Systems
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of metal-based chemotherapeutics that can overcome the limitations of traditional platinum-based drugs. Among these, Ruthenium(III) complexes have emerged as promising candidates due to their unique biochemical properties, including lower systemic toxicity and a different mechanism of action. However, the clinical application of these complexes is often hampered by poor solubility and stability. To address these challenges, various drug delivery systems, such as liposomes and nanoparticles, have been developed to enhance their therapeutic efficacy.
This guide provides a comparative overview of the in vivo performance of Ruthenium(III) drugs when administered in their free form versus when encapsulated in advanced drug delivery systems. We will delve into the quantitative data from preclinical studies, present detailed experimental protocols, and visualize the key biological pathways involved.
Data Presentation: A Side-by-Side Look at Efficacy and Toxicity
The true measure of a drug delivery system's value lies in its ability to improve a drug's therapeutic index – maximizing its efficacy while minimizing its toxicity. The following tables summarize the quantitative data from in vivo studies, offering a direct comparison between free Ruthenium(III) complexes and their nano-formulations.
KP1019: Nanoparticle Formulation
KP1019, a lead Ruthenium(III) compound, has shown significant anticancer activity but is limited by its low stability in aqueous solutions. Nanoformulations have been investigated to overcome this limitation.
| Metric | Free KP1019 | Nanoparticle-Encapsulated KP1019 | Reference |
| In Vitro IC50 (HCT116 cells) | Higher IC50 | Significantly Lowered IC50 | [1] |
| In Vivo Tumor Growth Inhibition | Tumor volume reduction up to 95% in a rat colorectal carcinoma model | Data not available in a directly comparative in vivo study | [2] |
| Toxicity Profile | Data not available in a directly comparative in vivo study | Data not available in a directly comparative in vivo study | |
| Biodistribution | Localized in both cytosol and nuclear region | Data not available in a directly comparative in vivo study | [3] |
AziRu Derivative (HoThyRu): Liposomal Formulation
AziRu is another promising Ruthenium(III) complex. A derivative, HoThyRu, has been incorporated into cationic liposomes (HoThyRu/DOTAP) to improve its delivery and efficacy.
| Metric | Free HoThyRu Complex | HoThyRu/DOTAP Liposomes | Reference |
| Tumor Volume Reduction (MCF-7 Xenograft) | Less effective in reducing tumor volume | Remarkable reduction in tumor volume | [4] |
| Mouse Survival | Lower survival rate | 100% survival at the end of the study | [4] |
| Body Weight Change | Not specified | No alteration in body weight | [4] |
| Toxicity Profile | Not specified | No macroscopic signs of toxicity | [4] |
| Biodistribution | Lower accumulation in tumor | Enhanced accumulation in tumor | [4] |
Experimental Protocols: A Blueprint for In Vivo Studies
Reproducibility is a cornerstone of scientific research. To this end, we provide detailed methodologies for key experiments cited in the comparative studies of Ruthenium(III) drug delivery systems.
Preparation of Cationic Liposomes Encapsulating a Ruthenium(III) Complex (HoThyRu/DOTAP)
This protocol is based on the method described for the preparation of HoThyRu/DOTAP liposomes[4].
-
Lipid Film Hydration:
-
The HoThyRu complex and the cationic lipid DOTAP are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen to form a thin lipid film on the wall of a round-bottom flask.
-
The film is dried under vacuum for at least 24 hours to remove any residual solvent.
-
-
Hydration and Sonication:
-
The lipid film is hydrated with a sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
The resulting suspension is vortexed and then sonicated to form multilamellar vesicles.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the liposome suspension is extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on the study of a liposomal AziRu derivative[4].
-
Cell Culture and Tumor Implantation:
-
Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media.
-
Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of cancer cells in the flank.
-
Tumor growth is monitored regularly.
-
-
Treatment Protocol:
-
Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
-
The free Ruthenium(III) complex, the liposomal formulation, empty liposomes (vehicle control), and a saline control are administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Tumor volume is measured periodically using calipers.
-
Mouse body weight and general health are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Survival rates are recorded.
-
Biodistribution Study
This is a general protocol for assessing the in vivo distribution of nanoparticle-encapsulated compounds[5][6].
-
Administration of Labeled Nanoparticles:
-
The Ruthenium(III) complex or the nanoparticle delivery system is labeled with a detectable marker (e.g., a fluorescent dye or a radioactive isotope).
-
The labeled compound is administered to tumor-bearing mice.
-
-
Tissue Harvesting and Analysis:
-
At various time points post-administration, mice are euthanized, and major organs (liver, spleen, kidneys, lungs, heart, and tumor) are harvested.
-
The amount of the labeled compound in each organ is quantified using an appropriate technique (e.g., fluorescence imaging or gamma counting).
-
The results are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, we have created diagrams using the Graphviz DOT language.
Caption: Experimental workflow for comparative in vivo studies.
Caption: Putative signaling pathways affected by Ruthenium(III) drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Efficacy Evaluation In Vivo of a Cationic Nucleolipid Nanosystem for the Nanodelivery of a Ruthenium(III) Complex with Superior Anticancer Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Photostability of Ruthenium(III)-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photostability of Ruthenium(III)-based dyes against other relevant photosensitizers. The information is supported by experimental data and detailed protocols to assist in the selection of optimal compounds for research in photodynamic therapy (PDT) and other light-dependent applications.
Executive Summary
Ruthenium-based complexes are at the forefront of photosensitizer development due to their unique photophysical and photochemical properties. While Ruthenium(II) complexes have been extensively studied, Ruthenium(III) compounds are gaining attention as prodrugs that can be activated within the cellular environment. A critical parameter for any photosensitizer is its photostability—the ability to resist degradation upon light exposure, which ensures a sustained therapeutic or catalytic effect. This guide presents a comparative analysis of the photostability of Ruthenium(III)-based dyes, alongside key alternatives such as Ruthenium(II) and Iridium(III) complexes, and traditional organic photosensitizers.
Quantitative Performance Analysis
The photostability of a photosensitizer is a crucial factor in its efficacy and is often quantified by its photodegradation quantum yield or the percentage of the compound remaining after a specific light dosage. The following tables summarize the available data on the photostability of Ruthenium(III)-based dyes and their alternatives.
Table 1: Photostability of Ruthenium(III)-Based Prodrugs
| Compound | Description | Stability in Physiological Media | Notes |
| NAMI-A | Imidazolium [trans-RuCl₄(DMSO-S)(Im)] | Low; undergoes rapid hydrolysis and reduction to Ru(II) species.[1] | Functions as a prodrug; its instability is key to its activation mechanism.[1] |
| KP1019 | Indazolium [trans-RuCl₄(Ind)₂] | Moderately stable, but hydrolyzes at physiological pH.[1] | Also considered a prodrug, with its activity linked to its transformation products.[1] |
Note: Quantitative photostability data under irradiation for Ru(III) complexes is limited, as their primary mechanism often involves activation through reduction to Ru(II) rather than direct photodegradation in the Ru(III) state.
Table 2: Comparative Photostability of Ruthenium(II) and Iridium(III) Photosensitizers
| Complex Type | Compound Example | Photostability Metric | Reference |
| Ruthenium(II) | [Ru(bpy)₃]²⁺ | Relatively photostable, but can undergo ligand dissociation upon prolonged irradiation. | [2] |
| Ruthenium(II) | Ru-COUBPY complexes (e.g., Ru6, Ru7) | Retain ~80% integrity after 900 J·cm⁻² irradiation. | |
| Ruthenium(II) | Ru(dqp)@rGO | Excellent photostability over 24 hours of continuous irradiation.[3] | Anchoring to reduced graphene oxide enhances stability.[3] |
| Iridium(III) | [Ir(ppy)₂(bpy)]⁺ | Generally high photostability, often superior to Ru(II) analogues.[4] | Strong spin-orbit coupling contributes to their stability.[5] |
| Iridium(III) | Ir-Biotin | High photostability under irradiation.[4] | |
| Iridium(III) | Perylene-Ir complexes | Can exhibit lower emission quantum yields but are promising for various applications.[1] |
Table 3: Photostability of Other Common Photosensitizers
| Photosensitizer Class | Example | General Photostability |
| Porphyrins | Photofrin®, Protoporphyrin IX (PpIX) | Susceptible to photobleaching, which can be monitored to dose PDT.[6][7] |
| Chlorins | Chlorin e6 | Generally more photostable than porphyrins.[8] |
| Phthalocyanines | Zinc Phthalocyanine | High photostability.[8] |
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments to assess photosensitizer photostability.
Protocol 1: Photostability Assessment using UV-Visible Spectroscopy
This protocol outlines the steps to determine the rate of photodegradation of a photosensitizer by monitoring changes in its absorption spectrum.
1. Materials and Equipment:
- Photosensitizer stock solution (in a suitable solvent like DMSO or water)
- Spectrophotometer-grade solvent (e.g., acetonitrile, water, PBS)
- Quartz cuvettes
- Calibrated light source (e.g., Xenon arc lamp with appropriate filters, or a specific wavelength laser)
- Radiometer to measure light intensity
- Stir plate and magnetic stir bars
- Aluminum foil
2. Procedure:
- Sample Preparation: Prepare a solution of the photosensitizer in the desired solvent at a concentration that gives an absorbance maximum between 0.5 and 1.0 in a 1 cm path length cuvette.
- Dark Control: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
- Initial Measurement: Record the full UV-Vis absorption spectrum of the sample before irradiation.
- Irradiation:
- Place the cuvette in a temperature-controlled holder and begin stirring.
- Irradiate the sample with the light source at a known and constant intensity.
- At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), turn off the light source and record the full UV-Vis absorption spectrum.
- Data Analysis:
- Plot the absorbance at the maximum wavelength (λmax) against the irradiation time.
- Calculate the percentage of degradation at each time point relative to the initial absorbance.
- The photobleaching rate can be determined from the slope of this plot.[6][7]
- Analyze the spectrum of the dark control at the end of the experiment to account for any thermal degradation.
Protocol 2: Photodegradation Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a more quantitative measure of the parent compound's degradation and the formation of photoproducts.
1. Materials and Equipment:
- HPLC system with a suitable detector (e.g., UV-Vis or diode array detector)
- Appropriate HPLC column (e.g., C18 reverse-phase)
- HPLC-grade solvents for the mobile phase
- Photosensitizer solution and irradiation setup as in Protocol 1
- Autosampler vials
2. Procedure:
- Method Development: Develop an HPLC method that can separate the parent photosensitizer from potential degradation products. This involves optimizing the mobile phase composition, flow rate, and column temperature.
- Sample Preparation and Irradiation: Prepare and irradiate the photosensitizer solution as described in Protocol 1. Also, maintain a dark control sample.
- Sample Collection: At each time point of the irradiation experiment, withdraw a small aliquot of the solution and place it in an HPLC vial.
- HPLC Analysis:
- Inject the samples from each time point (including the t=0 and dark control samples) into the HPLC system.
- Record the chromatograms.
- Data Analysis:
- Identify the peak corresponding to the parent photosensitizer.
- Integrate the peak area of the parent compound at each time point.
- Calculate the percentage of the remaining parent compound by comparing the peak area at each time point to the peak area at t=0.
- Plot the percentage of the remaining parent compound against the irradiation time to determine the degradation kinetics.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effect of many photosensitizers, particularly in PDT, is mediated by the generation of reactive oxygen species (ROS), which can trigger various cell death signaling pathways.
Diagram 1: General Mechanism of Photodynamic Therapy
The following diagram illustrates the fundamental process of photosensitization leading to cell death.
Caption: General mechanism of Type II photodynamic therapy.
Diagram 2: Apoptosis Signaling Pathways in PDT
This diagram details the primary apoptotic pathways initiated by ROS in PDT.
Caption: Apoptotic signaling pathways induced by PDT.
Diagram 3: Experimental Workflow for Photostability Testing
This flowchart outlines the logical steps for conducting a photostability study.
Caption: Workflow for photostability analysis.
References
- 1. Iridium and Ruthenium Complexes Bearing Perylene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replacing ruthenium and iridium with earth-abundant metals for sustainable photochemistry [cinz.nz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. nathan.instras.com [nathan.instras.com]
Ruthenium's Dual Dance: A Comparative Guide to Ru(II) and Ru(III) in Catalysis
For researchers, scientists, and drug development professionals, the choice of a catalyst's oxidation state is a critical decision that can significantly impact reaction efficiency, selectivity, and overall success. In the realm of ruthenium-based catalysis, both Ruthenium(II) and Ruthenium(III) complexes have emerged as powerful tools for a myriad of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design and selection of catalysts.
While a direct, side-by-side comparison under identical conditions for the same reaction is often dictated by the inherent reactivity of each oxidation state, this guide illuminates their respective strengths in distinct, yet crucial, catalytic applications. Generally, Ru(II) complexes exhibit remarkable efficacy in hydrogenation and transfer hydrogenation reactions, while Ru(III) species, often employed as precursors like ruthenium(III) chloride, excel in oxidation reactions.
Performance at a Glance: Quantitative Comparison
To facilitate a clear understanding of their catalytic prowess, the following tables summarize key performance metrics for representative Ru(II) and Ru(III) catalyzed reactions.
Ruthenium(II) in Transfer Hydrogenation of Ketones
Ru(II) complexes are highly efficient in the transfer hydrogenation of ketones to their corresponding alcohols, utilizing a hydrogen donor like isopropanol.[1]
| Catalyst System | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) |
| [Ru(Cl)₂((S)-tolbinap)((S,S)-dpen)] / iPrOK | Acetophenone | 1-Phenylethanol | High (up to 100%) | Up to 1,000,000 | >4000[2][3] |
| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | Substituted Acetophenones | Substituted 1-Phenylethanols | 86-95% | - | -[4] |
| Azaruthenacycles | Acetophenone | 1-Phenylethanol | - | - | Up to 190[5] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
Ruthenium(III) in Oxidation of Alcohols
Ruthenium(III) chloride (RuCl₃), a common Ru(III) precursor, is a versatile and cost-effective catalyst for the oxidation of alcohols to aldehydes and ketones.[6]
| Catalyst System | Substrate | Product | Conversion (%) | Yield (%) |
| RuCl₃ / Trimethylamine N-oxide (TMAO) | Fatty Alcohols | Fatty Aldehydes | 89-95% | 83-91%[6] |
| Ru/C (from RuCl₃) / O₂ or Air | Primary and Secondary Alcohols | Aldehydes and Ketones | Moderate to Excellent | Moderate to Excellent[7] |
| RuCl₃ / Oxone / NaHCO₃ | vic-Diols | α-Ketols | Good to Excellent | Good to Excellent[8] |
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for key reactions catalyzed by Ru(II) and Ru(III).
Protocol 1: Ru(II)-Catalyzed Transfer Hydrogenation of Acetophenone
This procedure details the transfer hydrogenation of acetophenone to 1-phenylethanol using a well-established Ru(II) catalyst.[4]
Materials:
-
[(p-cymene)RuCl₂]₂
-
2,2′-bibenzimidazole
-
Cesium Carbonate (Cs₂CO₃)
-
Isopropanol (2-propanol)
-
Acetophenone
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard glassware for organic synthesis
Procedure:
-
To a 25 mL reaction tube, add [(p-cymene)RuCl₂]₂ (6.1 mg, 1 mol%), 2,2′-bibenzimidazole (4.6 mg, 2 mol%), and Cs₂CO₃ (97.8 mg, 0.3 mmol).
-
Add acetophenone (1 mmol) and 2-propanol (3 mL).
-
The mixture is heated to 130 °C and stirred for 12 hours.
-
After cooling to room temperature, the solid-liquid mixture is filtered.
-
The filtrate is collected and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (hexanes/ethyl acetate = 8:1) to yield the pure 1-phenylethanol.
Protocol 2: Ru(III)-Catalyzed Oxidation of a Fatty Alcohol
This protocol describes the oxidation of a primary fatty alcohol to the corresponding aldehyde using ruthenium(III) chloride as the catalyst.[6]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Trimethylamine N-oxide (TMAO)
-
Fatty alcohol (e.g., 1-octadecanol)
-
Dry N,N-Dimethylformamide (DMF)
-
1,2-Dichlorobenzene (internal standard)
-
Argon gas
-
Crimp-capped vials
Procedure:
-
All catalytic experiments are performed in 20 mL crimp-capped vials under an argon atmosphere.
-
To a vial, add the fatty alcohol (1 mmol), 1 mL of dry DMF, and 100 µL of 1,2-dichlorobenzene as an internal standard.
-
Add 0.5 mol% of RuCl₃·xH₂O to the reaction mixture.
-
The reaction is initiated by the addition of the oxidizing agent, TMAO.
-
The vial is sealed and the reaction mixture is heated to 60 °C.
-
The progress of the reaction is monitored by gas chromatography.
-
Upon completion, the product is isolated using standard work-up procedures.
Visualizing the Mechanisms: Catalytic Cycles
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and catalyst design. The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for Ru(II) and Ru(III) in their respective hallmark reactions.
In the Ru(II)-catalyzed transfer hydrogenation, the precatalyst is activated to form a ruthenium hydride species, which then reduces the ketone substrate to the corresponding alcohol.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hydrogenation versus transfer hydrogenation of ketones: two established ruthenium systems catalyze both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webofproceedings.org [webofproceedings.org]
- 5. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ruthenium-on-Carbon-Catalyzed Facile Solvent-Free Oxidation of Alcohols: Efficient Progress under Solid-Solid (Liquid)-Gas Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruthenium(III-VIII) compounds [organic-chemistry.org]
- 9. Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05621F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Ruthenium(III) Complexes Demonstrate Significant Efficacy in Overcoming Cisplatin Resistance in Cancer Cells
New research highlights the potential of Ruthenium(III) (Ru(III)) complexes as a promising alternative to traditional platinum-based chemotherapies, particularly in cancers that have developed resistance to cisplatin. These novel metal-based compounds exhibit potent cytotoxic activity against cisplatin-resistant cancer cell lines, often through distinct mechanisms of action that bypass common resistance pathways.
Cisplatin is a cornerstone of cancer treatment, but its effectiveness is often limited by both intrinsic and acquired resistance in tumor cells. Ruthenium(III) complexes have emerged as a promising class of anticancer agents that can overcome this challenge. This guide provides a comparative analysis of the efficacy of select Ru(III) complexes in cisplatin-resistant cancer cell lines, supported by experimental data and detailed protocols.
Comparative Cytotoxicity of Ruthenium(III) Complexes
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's cytotoxic potency. The following table summarizes the IC50 values of prominent Ru(III) complexes in various cisplatin-sensitive and -resistant cancer cell lines, demonstrating their ability to circumvent cisplatin resistance.
| Cell Line | Cancer Type | Compound | IC50 (µM) - Sensitive | IC50 (µM) - Cisplatin-Resistant | Reference |
| A2780 / A2780cis | Ovarian Cancer | Cisplatin | 1.00 ± 0.05 | 14.0 ± 0.3 | [1] |
| RAED-C | 4.53 ± 0.93 | 6.8 ± 0.3 | [1] | ||
| SW480 | Colorectal Cancer | KP1019 | Moderately cytotoxic (30-95 µM) | More cytotoxic than cisplatin | [2] |
| HT29 | Colorectal Cancer | KP1019 | Moderately cytotoxic (30-95 µM) | More cytotoxic than cisplatin | [2] |
| P31 / P31cis | Mesothelioma | KP1019 | High resistance | High resistance | [3] |
| HCT116 | Colon Cancer | KP1019 | Most responsive | - | [3] |
Mechanisms of Action: Bypassing Cisplatin Resistance
Ruthenium(III) complexes often employ different mechanisms to induce cell death compared to cisplatin, allowing them to be effective in resistant cells. One of the key mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway.
Signaling Pathway for Apoptosis Induction by Ruthenium(III) Complexes
Caption: Apoptosis induction pathway by Ruthenium(III) complexes.
Unlike cisplatin, which primarily targets nuclear DNA, some Ru(III) complexes can induce apoptosis by directly targeting mitochondria. This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, triggering a caspase cascade that ultimately results in programmed cell death. This alternative pathway allows Ru(III) complexes to be effective even when DNA repair mechanisms, a common cause of cisplatin resistance, are upregulated.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (cisplatin-sensitive and -resistant)
-
Ruthenium(III) complex and cisplatin
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the Ruthenium(III) complex and cisplatin in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow for Evaluating Anticancer Compounds
The following diagram illustrates a typical workflow for the preclinical evaluation of novel anticancer compounds in cisplatin-resistant cell lines.
Caption: Preclinical evaluation workflow for anticancer compounds.
This structured approach ensures a thorough evaluation of the compound's efficacy and mechanism of action, starting from initial in vitro screening in resistant cell lines to more complex in vivo studies, ultimately leading to the identification of promising drug candidates.
References
- 1. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAMI-A and KP1019/1339, Two Iconic Ruthenium Anticancer Drug Candidates Face-to-Face: A Case Story in Medicinal Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Mitigating Risks: A Comprehensive Guide to the Proper Disposal of Ruthenium(3+) Waste
For researchers and professionals in the fields of science and drug development, the safe handling and disposal of chemical waste are paramount. Ruthenium(3+) compounds, while valuable in various catalytic and chemical processes, are hazardous materials that necessitate meticulous disposal procedures to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of Ruthenium(3+) waste, aligning with laboratory safety best practices.
Ruthenium(3+) compounds are classified as hazardous due to their corrosive nature, with the potential to cause severe skin burns and eye damage.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is critical.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is crucial to establish a safe working environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (such as nitrile), a lab coat, and chemical safety goggles.[3] In situations where dust or aerosols may be generated, a full face-shield and an appropriate respirator should be used.[1][4]
-
Ventilation: All work with Ruthenium(3+) compounds and their waste should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[2][3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.[3] Spill control materials, such as absorbent pads, should also be on hand.[3]
-
Incompatible Materials: Keep Ruthenium(3+) waste away from flammable and combustible materials, as well as strong reducing agents.[3]
Quantitative Data for Ruthenium(3+) Precipitation
| Parameter | Value/Range | Source(s) |
| Optimal pH for Precipitation | 6 - 8 | [3] |
| Thermodynamic Stability of Ru(OH)₃ | pH 2.42 - 14.0 | [4] |
| Conditions to Avoid | Strongly acidic | [4] |
Note: The thermodynamic stability range indicates the pH at which the solid hydroxide is stable and will not readily dissolve. The optimal precipitation range is a practical target for ensuring efficient removal from the solution.
Experimental Protocol: Laboratory-Scale Disposal of Aqueous Ruthenium(3+) Waste
This procedure is designed for small quantities (typically less than 1 liter) of acidic aqueous waste containing Ruthenium(3+). The objective is to neutralize the waste and precipitate the ruthenium as a less hazardous solid, preparing it for collection by a certified waste disposal service.
Materials:
-
Aqueous Ruthenium(3+) waste solution
-
1M Sodium Hydroxide (NaOH) solution
-
pH strips or a calibrated pH meter
-
Stir plate and stir bar
-
Glass beakers
-
Deionized water
-
Hazardous waste containers (clearly labeled)
Procedure:
-
Preparation: In a certified chemical fume hood, place the beaker containing the Ruthenium(3+) waste solution on a stir plate and add a stir bar. Begin stirring the solution at a moderate speed.
-
Neutralization and Precipitation:
-
Slowly and carefully add the 1M sodium hydroxide solution dropwise to the stirring waste solution. This reaction can be exothermic, so cautious addition is necessary to control the reaction rate.[3]
-
Periodically monitor the pH of the solution using pH strips or a pH meter.[3]
-
Continue adding the base until the pH of the solution is within the neutral range of 6-8.[3] As the pH increases, you will observe the formation of a precipitate, which is likely Ruthenium(III) hydroxide or oxide.[3]
-
-
Settling: Once the desired pH is reached, turn off the stir plate and allow the precipitate to settle to the bottom of the beaker. This may take some time.[3]
-
Waste Segregation and Collection:
-
Carefully decant the supernatant (the clear liquid) into a separate hazardous waste container labeled "Aqueous waste, neutralized, may contain trace ruthenium."[3]
-
Transfer the remaining precipitate slurry into a primary hazardous waste container.[3] Use a small amount of deionized water to rinse the beaker and transfer any remaining solid.[3]
-
-
Labeling and Storage:
-
Clearly label the primary hazardous waste container with the full chemical name: "Ruthenium Hydroxide/Oxide precipitate (from Ruthenium(3+) waste)."[3]
-
Store the sealed waste containers in a designated, secure area until they can be collected by a licensed professional waste disposal service.
-
Logical Workflow for Ruthenium(3+) Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Ruthenium(3+) waste in a laboratory setting.
Caption: Workflow for the safe disposal of Ruthenium(3+) waste in a laboratory.
Spill Management
In the event of a spill, the following procedures should be followed:
-
Minor Spills: For small spills of solid material, use dry clean-up procedures and avoid generating dust.[1] The collected material should be placed in a suitable, labeled container for disposal.[1] Drains in storage or use areas should have retention basins for pH adjustment and dilution of spills before discharge.[1]
-
Major Spills: In the case of a large spill, clear the area of all personnel and move upwind.[1] Alert emergency responders, providing them with the location and nature of the hazard.[1]
Conclusion
The proper disposal of Ruthenium(3+) waste is a critical aspect of laboratory safety and environmental responsibility. By following these detailed procedures, researchers and scientists can mitigate the risks associated with these hazardous materials. Always consult your institution's specific waste management guidelines and local regulations to ensure full compliance. When in doubt, contacting a licensed professional waste disposal service is the most prudent course of action.[2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ruthenium(3+)
Essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the safe handling of Ruthenium(3+) compounds.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Ruthenium(3+) compounds, such as Ruthenium(III) chloride. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact. Ruthenium(III) compounds are corrosive and can cause severe skin burns and eye damage.[1][2][3][4] Inhalation may cause chemical burns to the respiratory tract, and ingestion can lead to burns in the gastrointestinal system.[5]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against the hazards associated with Ruthenium(3+).[5] Facilities must be equipped with an eyewash station and a safety shower.[5]
| PPE Category | Minimum Requirements & Specifications | Rationale |
| Eye & Face Protection | Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5] | Protects against severe eye irritation and burns from splashes or dust.[5] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., elbow-length PVC gloves).[3] Gloves must be inspected before use. Specific breakthrough time data for Ruthenium(3+) is not readily available; therefore, it is crucial to consult the glove manufacturer's resistance data for corrosive materials. Contaminated gloves should be replaced immediately.[6] | Prevents skin contact, which can cause severe irritation and chemical burns.[5] |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, overalls, or a PVC apron.[5] Fire/flame resistant and impervious clothing is recommended. | Shields skin from contact with Ruthenium(3+) dust or solutions. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or when handling the powder outside of a fume hood.[5] A full-face respirator with a suitable cartridge (e.g., type P2) should be used when dusts are generated.[4] | Protects the respiratory tract from the corrosive effects of airborne particles.[3][5] |
Occupational Exposure Limits: Currently, there are no specific OSHA, NIOSH, or ACGIH exposure limits established for Ruthenium(III) chloride.[1][2][4][5] However, for particulates not otherwise regulated (PNOR), the following limits may be used as a guideline:
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[5]
-
Avoid all personal contact, including inhalation of dust.[3]
-
Minimize dust generation and accumulation.[5]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[5]
-
Remove and wash contaminated clothing before reuse. Discard contaminated shoes.[5]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[5]
-
Keep containers tightly closed when not in use.[5]
-
Store in a designated corrosives area.[5]
-
Ruthenium(III) chloride is hygroscopic and will absorb moisture from the air.[5]
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with large amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[5] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
Spill and Waste Disposal Plan
Spill Response:
-
Evacuate the area and move upwind of the spill.[3]
-
Wear the appropriate personal protective equipment as outlined above.[5]
-
Clean up spills immediately. For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][5]
-
For liquid spills, contain the spillage and collect it with a non-combustible absorbent material.
-
Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[3]
-
Dispose of surplus and non-recyclable materials via a licensed waste disposal contractor.
-
Do not allow the material to enter drains or water courses.[4]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Experimental Protocol: Ruthenium(III) Chloride-Catalyzed Acylation of Benzyl Alcohol
This protocol is an example of a common reaction using Ruthenium(3+) as a catalyst. All steps must be performed in a well-ventilated fume hood while wearing the appropriate PPE.
Materials:
-
Benzyl alcohol (1 mmol)
-
Acetic anhydride (1.2 equiv)
-
Ruthenium(III) chloride (5 mol%)
-
Ionic liquid [bmim][PF₆] (1.5 mL)
-
Dry, two-necked flask
-
Magnetic stirrer
-
Argon atmosphere setup
Procedure:
-
Ensure all glassware is pre-dried at 150 °C for 4 hours and cooled under a stream of dry argon.
-
Into the two-necked flask equipped with a magnetic stirring bar, add benzyl alcohol (1 mmol), acetic anhydride (1.2 equiv), and Ruthenium(III) chloride (5 mol%).
-
Add the ionic liquid [bmim][PF₆] (1.5 mL) to the flask.
-
Stir the reaction mixture at 40 °C under an argon atmosphere.
-
Monitor the reaction for completion (typically occurs in 10 minutes).
-
Upon completion, proceed with the appropriate workup and purification steps to isolate the desired product, benzyl acetate.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of Ruthenium(3+) from procurement to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
